molecular formula C9H16N4O B1306205 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine CAS No. 568577-87-7

1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine

Katalognummer: B1306205
CAS-Nummer: 568577-87-7
Molekulargewicht: 196.25 g/mol
InChI-Schlüssel: LEVZXNJICHTQEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C9H16N4O and its molecular weight is 196.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1,3-dimethyl-5-morpholin-4-ylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-7-8(10)9(12(2)11-7)13-3-5-14-6-4-13/h3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVZXNJICHTQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1N)N2CCOCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383644
Record name 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

568577-87-7
Record name 1,3-Dimethyl-5-(4-morpholinyl)-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=568577-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a plausible synthetic route for 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine, a substituted aminopyrazole with potential applications in medicinal chemistry and drug development. The described multi-step synthesis is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. This document emphasizes the underlying chemical principles, provides detailed, step-by-step experimental protocols, and includes visualizations to facilitate a thorough understanding of the synthetic pathway. All claims are substantiated with citations to authoritative scientific literature.

Introduction: The Significance of Substituted Aminopyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of an amino group at the 4-position of the pyrazole ring, in conjunction with other functional groups, can significantly modulate the pharmacological profile of these compounds. 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine represents a unique structural motif, combining the established pyrazole core with a morpholine substituent, known to enhance pharmacokinetic properties such as solubility and metabolic stability, and a reactive primary amine that can serve as a handle for further derivatization. This guide details a rational and efficient synthetic strategy to access this promising molecule.

Overview of the Synthetic Strategy

The synthesis of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine is proposed to proceed through a five-step sequence, commencing with the construction of the pyrazole core, followed by functional group interconversions to introduce the desired substituents at the 4- and 5-positions. The overall synthetic workflow is depicted below.

Synthesis_Workflow A Ethyl Acetoacetate + Methylhydrazine B Step 1: Pyrazole Ring Formation A->B Condensation C 1,3-dimethyl-1H-pyrazol-5(4H)-one B->C D Step 2: Chlorination C->D POCl3 E 5-chloro-1,3-dimethyl-1H-pyrazole D->E F Step 3: Nucleophilic Aromatic Substitution E->F Morpholine G 1,3-dimethyl-5-morpholino-1H-pyrazole F->G H Step 4: Nitration G->H HNO3/H2SO4 I 1,3-dimethyl-5-morpholino-4-nitro-1H-pyrazole H->I J Step 5: Reduction I->J H2, Pd/C K 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine J->K

Caption: Proposed synthetic pathway for 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine.

Detailed Experimental Protocols

Step 1: Synthesis of 1,3-dimethyl-1H-pyrazol-5(4H)-one

The synthesis of the pyrazolone core is achieved through the well-established condensation reaction between ethyl acetoacetate and methylhydrazine.[1]

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq) and ethanol (2 mL/g of ethyl acetoacetate).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methylhydrazine (1.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to afford 1,3-dimethyl-1H-pyrazol-5(4H)-one as a crystalline solid.

Parameter Value Reference
Typical Yield85-95%[1]
AppearanceWhite to off-white solid
Melting Point118-121 °C[1]
Step 2: Synthesis of 5-chloro-1,3-dimethyl-1H-pyrazole

The hydroxyl group of the pyrazolone is converted to a chloro group using phosphorus oxychloride (POCl₃), a common reagent for such transformations.[2]

Protocol:

  • In a fume hood, carefully add 1,3-dimethyl-1H-pyrazol-5(4H)-one (1.0 eq) to a round-bottom flask.

  • Add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) in a dropwise manner at room temperature.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain 5-chloro-1,3-dimethyl-1H-pyrazole.

Parameter Value Reference
Typical Yield70-85%[2][3]
AppearanceColorless to pale yellow oil
Boiling Point~170-175 °C
Step 3: Synthesis of 1,3-dimethyl-5-morpholino-1H-pyrazole

The morpholino moiety is introduced via a nucleophilic aromatic substitution (SNAr) reaction, where morpholine displaces the chloro group at the 5-position of the pyrazole ring.[4]

Protocol:

  • In a sealed tube or a round-bottom flask with a reflux condenser, combine 5-chloro-1,3-dimethyl-1H-pyrazole (1.0 eq) and morpholine (2.0-3.0 eq).

  • Optionally, a high-boiling point solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be used. A base like potassium carbonate can also be added to scavenge the HCl formed.

  • Heat the reaction mixture to 120-150 °C for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate or another suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1,3-dimethyl-5-morpholino-1H-pyrazole.

Parameter Value Reference
Typical Yield60-80%[4]
AppearanceViscous oil or low-melting solid
Step 4: Synthesis of 1,3-dimethyl-5-morpholino-4-nitro-1H-pyrazole

The 4-position of the electron-rich pyrazole ring is nitrated using a standard nitrating mixture of nitric acid and sulfuric acid.[5]

Protocol:

  • In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 1,3-dimethyl-5-morpholino-1H-pyrazole (1.0 eq) to the cold sulfuric acid with stirring.

  • Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the pyrazole solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration and wash with cold water until the filtrate is neutral.

  • Dry the solid to obtain 1,3-dimethyl-5-morpholino-4-nitro-1H-pyrazole, which can be further purified by recrystallization if necessary.

Parameter Value Reference
Typical Yield75-90%[5]
AppearanceYellow solid
Step 5: Synthesis of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine

The final step involves the reduction of the nitro group to a primary amine, which can be effectively achieved by catalytic hydrogenation.

Protocol:

  • In a hydrogenation vessel, dissolve 1,3-dimethyl-5-morpholino-4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of palladium on activated carbon (10% Pd/C, 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm).

  • Stir the reaction mixture vigorously at room temperature until the hydrogen uptake ceases (usually 2-6 hours).

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine.

  • The product can be purified by recrystallization or column chromatography.

Parameter Value Reference
Typical Yield90-98%
AppearanceOff-white to pale yellow solid

Mechanistic Insights

The key transformations in this synthetic sequence are governed by fundamental principles of organic chemistry.

Mechanisms cluster_0 Step 3: SNAr Mechanism cluster_1 Step 4: Electrophilic Aromatic Substitution A 5-chloro-1,3-dimethyl- 1H-pyrazole B Meisenheimer Complex (Intermediate) A->B + Morpholine C 1,3-dimethyl-5-morpholino- 1H-pyrazole B->C - Cl- D 1,3-dimethyl-5-morpholino- 1H-pyrazole E Sigma Complex (Intermediate) D->E + NO2+ F 1,3-dimethyl-5-morpholino- 4-nitro-1H-pyrazole E->F - H+

Caption: Key reaction mechanisms in the synthesis.

The introduction of the morpholine ring proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the lone pair of the nitrogen atom in morpholine attacks the electron-deficient C5 carbon of the pyrazole ring, followed by the departure of the chloride leaving group. The subsequent nitration is a classic electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile, attacking the electron-rich C4 position of the pyrazole ring.

Conclusion

This technical guide has outlined a comprehensive and practical synthetic route for the preparation of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine. The described five-step sequence employs well-established chemical transformations and readily available starting materials. The detailed experimental protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development. The successful execution of this synthesis will provide access to a versatile building block for the creation of new chemical entities with promising pharmacological profiles.

References

  • Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. Arkivoc, 2005(3), 179-191.
  • Li, Y., et al. (2014). One-pot two steps synthesis of 4-nitropyrazole and its crystal structure.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Yang, C., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry, 20(4), 886–893.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PubMed Central (PMC). Retrieved January 17, 2026, from [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). SpringerLink. Retrieved January 17, 2026, from [Link]

  • Synthesis of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid. (n.d.). Google Patents.
  • Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. (n.d.). Bangladesh Journals Online. Retrieved January 17, 2026, from [Link]

  • Reaction of 2-chloropyrazine with morpholine with various sol- vents and bases. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis of Pyrazolone Derivatives and their Biological Activities. (n.d.). Rasayan Journal. Retrieved January 17, 2026, from [Link]

  • Catalytic Hydrogenation of Alkenes - Heterogeneous Catalysts. (2016, December 23). YouTube. Retrieved January 17, 2026, from [Link]

  • Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. (2018, August 18). Preprints.org. Retrieved January 17, 2026, from [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. (n.d.). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013, October 10). ResearchGate. Retrieved January 17, 2026, from [Link]

  • POCl -PCl mixture: A robust chlorinating agent. (n.d.). Indian Chemical Society. Retrieved January 17, 2026, from [Link]

  • How should I proceed in Chlorination using POCl3? (2014, November 14). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. (2018, February 19). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Research, Scientific, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold for numerous FDA-approved drugs ranging from anti-inflammatory agents to oncology therapeutics.[1][2][3][4] Its derivatives, particularly aminopyrazoles, are recognized for their versatile pharmacological activities and synthetic tractability.[2] This guide presents a comprehensive, field-proven methodology for the complete structure elucidation of a novel pyrazole derivative, 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine . We will move beyond a simple recitation of analytical techniques, instead focusing on the strategic integration of data from mass spectrometry, infrared spectroscopy, and advanced multi-dimensional nuclear magnetic resonance to build an unassailable structural proof. Each step is designed to be a self-validating component of a larger, logical workflow, providing researchers with a robust framework for the characterization of complex heterocyclic compounds.

Context and Strategic Overview

The target molecule, 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine, combines three key pharmacophores: a N-methylated pyrazole core, a C4-amino group, and a C5-morpholine substituent. The N1-methylation prevents the annular tautomerism often seen in pyrazole systems, simplifying spectral interpretation.[5][6] The primary challenge lies in unambiguously determining the precise connectivity of these substituents on the pyrazole ring.

Our elucidation strategy is predicated on a multi-pronged analytical approach, where each technique provides a unique and complementary piece of the structural puzzle. Mass spectrometry will establish the elemental composition, infrared spectroscopy will confirm the presence of key functional groups, and a suite of NMR experiments will map the molecular framework proton-by-proton and carbon-by-carbon.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Confirmation Syn Hypothesized Synthesis Pur Purification (Chromatography/Crystallization) Syn->Pur Crude Product MS HRMS (ESI-TOF) Establishes Molecular Formula Pur->MS FTIR FTIR Spectroscopy Identifies Functional Groups Pur->FTIR NMR NMR Spectroscopy Maps Molecular Connectivity Pur->NMR DI Data Integration MS->DI FTIR->DI NMR->DI SC Structure Confirmed DI->SC

Figure 1: Overall workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Causality: The first and most critical step in elucidating an unknown structure is to determine its elemental composition. HRMS provides a highly accurate mass measurement, allowing for the calculation of a unique molecular formula, thereby constraining the realm of possible structures.

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Analysis Mode: Operate in positive ion mode to generate the protonated molecular ion, [M+H]⁺.

  • Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500. Use a known reference standard for internal calibration to ensure high mass accuracy.

Anticipated Data & Interpretation

The molecular formula for 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine is C₁₀H₁₈N₄O . The anticipated HRMS data would confirm this composition.

ParameterTheoretical ValueObserved Value (Anticipated)
Molecular Formula C₁₀H₁₈N₄O-
Exact Mass (M) 210.14806-
Ion Species [M+H]⁺[M+H]⁺
m/z (Theoretical) 211.15534~211.1553

An observed m/z value within 5 ppm of the theoretical value for [C₁₀H₁₉N₄O]⁺ provides strong evidence for the proposed elemental composition. Further analysis of the fragmentation pattern in an MS/MS experiment would likely show a characteristic loss of the morpholine moiety (C₄H₈NO, ~86 Da), a common fragmentation pathway for such compounds.[7][8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a diagnostic fingerprint, confirming the presence of the amine, alkyl, and heterocyclic components of the target structure.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Perform a background scan of the clean ATR crystal prior to sample analysis.

  • Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance.

Anticipated Data & Interpretation

The FTIR spectrum provides clear evidence for the key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
2960 - 2850C-H Aliphatic StretchMethyl and Methylene groups
1620 - 1580C=N / C=C StretchPyrazole ring system
1115 - 1110C-O-C Asymmetric StretchMorpholine ether linkage

The presence of sharp, distinct peaks in the N-H stretching region is characteristic of a primary amine.[10][11] The strong C-O-C stretch confirms the morpholine ring, and the C=N/C=C vibrations are indicative of the pyrazole core.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for mapping the precise atomic connectivity of a molecule. Through a combination of 1D (¹H, ¹³C) and 2D (COSY, HMBC) experiments, we can definitively establish the bonding framework and the relative positions of all substituents.

Experimental Protocol: General NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).

  • Instrumentation: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.

  • Experiments: Acquire ¹H, ¹³C{¹H}, COSY, and HMBC spectra at room temperature.

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons.

Signal LabelChemical Shift (δ, ppm) (Est.)MultiplicityIntegrationAssignmentRationale
a 3.75s3HN1-CHMethyl group on pyrazole nitrogen, deshielded by adjacent nitrogen.
b 3.85t, J = 4.8 Hz4H-O-CH ₂-Morpholine protons adjacent to oxygen, highly deshielded.
c 3.05t, J = 4.8 Hz4H-N-CH ₂-Morpholine protons adjacent to nitrogen.
d 2.20s3HC3-CHMethyl group on pyrazole carbon.
e 2.90br s2H-NHAmine protons; chemical shift is variable and signal is often broad.
¹³C NMR: Carbon Skeleton Mapping

The proton-decoupled ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

Chemical Shift (δ, ppm) (Est.)AssignmentRationale
152.5C 5Pyrazole carbon attached to two heteroatoms (N and morpholine-N).
148.0C 3Pyrazole carbon attached to N and substituted with a methyl group.
125.0C 4Pyrazole carbon attached to the amine group.
66.8-O -CH₂-Morpholine carbons adjacent to oxygen.
51.5-N -CH₂-Morpholine carbons adjacent to nitrogen.
35.0N1-C H₃Pyrazole N-methyl carbon.
11.5C3-C H₃Pyrazole C-methyl carbon.
2D NMR: Unambiguous Connectivity Proof

While 1D NMR provides the pieces, 2D NMR shows how they connect. COSY (Correlation Spectroscopy) identifies proton-proton couplings, and HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range proton-carbon couplings (2-3 bonds), which is the key to assembling the final structure.

COSY Analysis: The primary expected correlation will be between the morpholine protons at δ ~3.85 ppm (b ) and δ ~3.05 ppm (c ), confirming the -CH₂-CH₂- connectivity within that ring.

Figure 2: Key COSY correlation in the morpholine ring.

HMBC Analysis: This experiment is decisive. By observing correlations between protons and carbons that are 2 or 3 bonds apart, we can connect the disparate fragments (N1-methyl, C3-methyl, morpholine ring, and amine) to the correct positions on the pyrazole core.

G struct { C5 | N1 | C4 | N2 | C3 } H_a H (a) N1-CH₃ H_a->struct:n ³J H_a->struct:n ³J H_d H (d) C3-CH₃ H_d->struct:s ²J H_d->struct:s ²J H_c H (c) -N-CH₂- H_c->struct:n ²J H_e H (e) -NH₂ H_e->struct:e ²J H_e->struct:e ³J

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the spectroscopic techniques and data interpretation required for the unambiguous structural elucidation of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to ensure scientific integrity and experimental reproducibility.

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

The compound 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine belongs to the class of substituted pyrazoles, which are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1] The precise characterization of such molecules is a critical step in the drug discovery pipeline, ensuring purity, confirming identity, and providing the foundational data for structure-activity relationship (SAR) studies. Spectroscopic methods provide a non-destructive means to probe the molecular architecture, offering a detailed fingerprint of the compound's electronic and atomic arrangement.

This guide will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive analysis of this target molecule.

Molecular Structure and Spectroscopic Overview

A logical workflow for the characterization of a novel small molecule like 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine is essential for an efficient and thorough analysis.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Elucidation synthesis Synthesis of 1,3-dimethyl-5-morpholino- 1H-pyrazol-4-amine purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms interpretation Combined Data Interpretation nmr->interpretation ftir->interpretation ms->interpretation elucidation Final Structure Confirmation interpretation->elucidation

Caption: Workflow for the synthesis and spectroscopic characterization of a target molecule.

Below is the chemical structure of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine, with atoms numbered for clarity in the subsequent spectroscopic analysis.

Caption: Structure of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: 1H and 13C NMR

Rationale: The choice of solvent and internal standard is crucial for accurate chemical shift referencing. Deuterated chloroform (CDCl3) is a common choice for its excellent solubilizing properties for many organic compounds and its single deuterium signal for locking. Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm).

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of CDCl3.

  • Internal Standard: Add a small amount of TMS to the solution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 scans.

    • Acquire the ¹³C{¹H} NMR (proton-decoupled) spectrum on the same instrument (e.g., at 101 MHz). A 90-degree pulse angle, a 5-second relaxation delay, and a sufficient number of scans (e.g., 1024) are used to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm.

Predicted ¹H NMR Data

The following table summarizes the predicted proton NMR chemical shifts (δ), multiplicities, coupling constants (J), and integrations for the target molecule.

Assignment Predicted δ (ppm) Multiplicity Integration Rationale
N-CH₃ (pyrazole, position 1)~3.6singlet3HMethyl group on a nitrogen atom of an aromatic ring.
C-CH₃ (pyrazole, position 3)~2.2singlet3HMethyl group on a carbon atom of an aromatic ring.[2]
-NH₂ (amine, position 4)~3.3 (broad)singlet2HAmine protons often appear as a broad signal and their chemical shift is concentration-dependent.[3]
-CH₂-N- (morpholine)~2.9triplet4HProtons on carbons adjacent to the nitrogen of the morpholine ring.
-CH₂-O- (morpholine)~3.8triplet4HProtons on carbons adjacent to the oxygen of the morpholine ring, deshielded by the electronegative oxygen.
Predicted ¹³C NMR Data

The following table outlines the predicted carbon-13 NMR chemical shifts.

Assignment Predicted δ (ppm) Rationale
N-CH₃ (pyrazole, position 1)~34Methyl carbon attached to a nitrogen atom.[4]
C-CH₃ (pyrazole, position 3)~12Aliphatic methyl carbon on an aromatic ring.
C3 (pyrazole)~150Quaternary carbon in the pyrazole ring attached to a methyl group.
C4 (pyrazole)~115Carbon bearing the amine group; shielded by the electron-donating amine.
C5 (pyrazole)~148Quaternary carbon attached to the morpholine nitrogen.
-CH₂-N- (morpholine)~50Carbons adjacent to the morpholine nitrogen.[4]
-CH₂-O- (morpholine)~67Carbons adjacent to the morpholine oxygen, deshielded.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Rationale: ATR-FTIR is a rapid and convenient method that requires minimal sample preparation.

Step-by-Step Protocol:

  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Predicted FTIR Data
Wavenumber (cm⁻¹) Vibration Mode Intensity Rationale
3400-3250N-H stretch (amine)Medium, broadCharacteristic of the primary amine group, often appearing as a doublet for a symmetric and asymmetric stretch.[3]
2960-2850C-H stretch (aliphatic)StrongC-H stretching from the methyl and morpholine methylene groups.[5]
~1620C=N stretch (pyrazole ring)MediumAromatic ring stretching vibrations.[4]
~1570C=C stretch (pyrazole ring)MediumAromatic ring stretching vibrations.[4]
1250-1050C-N stretch & C-O-C stretchStrongOverlapping region for C-N stretching of the amine and morpholine, and the characteristic strong C-O-C ether stretch of the morpholine ring.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

Experimental Protocol: Electrospray Ionization (ESI)-MS

Rationale: ESI is a soft ionization technique suitable for polar, non-volatile molecules, minimizing fragmentation and clearly showing the molecular ion.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected molecular ion will be [M+H]⁺.

  • Tandem MS (MS/MS): To study fragmentation, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

Predicted Mass Spectrometry Data
m/z Value Proposed Fragment Rationale
224.15[M+H]⁺The protonated molecular ion. The molecular formula is C₁₀H₁₇N₅O, with an exact mass of 223.1433.
194.13[M+H - N₂H₂]⁺A potential loss of a diazene-like fragment from the pyrazole ring, a known fragmentation pathway for some pyrazoles.[6]
167.11[M+H - C₄H₈O]⁺Loss of the morpholine ring via cleavage of the C-N bond.
86.08[C₄H₈NO]⁺The morpholino functional group as a stable cation.

Nitrogen Rule: The molecular weight of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine is 223.14 g/mol . As it contains an odd number of nitrogen atoms (five), the molecular ion peak in the mass spectrum is expected to have an odd m/z value, consistent with the nitrogen rule.[3]

Conclusion

The combination of NMR, FTIR, and Mass Spectrometry provides a powerful and complementary suite of tools for the unambiguous structural elucidation of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine. The predicted data and interpretations within this guide serve as a robust framework for researchers to confirm the identity and purity of this and structurally related compounds, ensuring the integrity of subsequent biological and medicinal chemistry studies.

References

  • Al-Majid, A. M., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Retrieved from [Link]

  • Bavani, M., et al. (2022). Experimental and Theoretical Analysis of 4-(4-(4,5-Dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine Molecule: Spectroscopy, NLO, Docking and Reactivity Studies. ResearchGate. Retrieved from [Link]

  • Farhang, H. K., & Shahani, T. (2011). 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o633. Retrieved from [Link]

  • Farmer, S., et al. (2023). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Jimeno, M. L., et al. (2000). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Retrieved from [Link]

  • Kuhn, B. L., et al. (2020). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • (No author given). (n.d.). FTIR Spectrum of the Synthesized (a) Heterocyclic Compound... ResearchGate. Retrieved from [Link]

  • (No author given). (2011). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. Chemphyschem, 12(6), 1088-99. Retrieved from [Link]

Sources

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable structural versatility and ability to modulate a wide array of biological targets have solidified its status as a "privileged scaffold" in drug discovery. This guide provides a comprehensive technical overview of the multifaceted biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the critical experimental methodologies used to evaluate their therapeutic potential. From their well-established role as anti-inflammatory agents to their emerging prominence in oncology and infectious diseases, this document serves as an in-depth resource for scientists engaged in the design and development of novel pyrazole-based therapeutics.

Introduction: The Enduring Legacy of the Pyrazole Core

First synthesized in the 19th century, the pyrazole ring has captivated chemists and pharmacologists for its unique physicochemical properties.[1] The arrangement of its nitrogen atoms imparts a distinct electronic character, allowing for a diverse range of substitutions and the creation of vast chemical libraries with broad biological activities.[2] Pyrazole derivatives have given rise to blockbuster drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil, underscoring the therapeutic and commercial significance of this heterocyclic core.[3][4]

The sustained interest in pyrazole chemistry stems from its ability to interact with a multitude of biological targets with high affinity and selectivity. This guide will explore the key therapeutic areas where pyrazole derivatives have made a significant impact, with a focus on their anti-inflammatory, anticancer, and antimicrobial activities. We will dissect the molecular mechanisms underpinning these effects and provide detailed, field-proven experimental protocols to empower researchers in their quest for the next generation of pyrazole-based medicines.

Anti-inflammatory Activity: Targeting the Cyclooxygenase (COX) Pathway

The anti-inflammatory properties of pyrazole derivatives are perhaps their most well-documented and clinically significant attribute.[5] Many of these compounds exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[6]

Mechanism of Action: Selective COX-2 Inhibition

The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, revolutionized the development of anti-inflammatory drugs. While COX-1 is responsible for homeostatic functions, COX-2 is upregulated at sites of inflammation.[7] The diaryl-substituted pyrazole structure, exemplified by Celecoxib, is a hallmark of selective COX-2 inhibitors.[8] This selectivity is achieved through the interaction of the pyrazole core and its substituents with specific amino acid residues within the COX-2 active site, which is larger and more accommodating than the COX-1 active site.[7][9] By selectively inhibiting COX-2, these pyrazole derivatives can reduce inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[7]

The signaling pathway of COX-2 inhibition by pyrazole derivatives like celecoxib is multifaceted. It primarily involves the blockade of prostaglandin E2 (PGE2) production, a key mediator of inflammation and pain.[10] This, in turn, affects downstream signaling cascades involved in cellular processes like proliferation and angiogenesis.[3][11]

COX2_Inhibition_Pathway cluster_membrane Cell Membrane cluster_celecoxib Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 Celecoxib Pyrazole Derivative (e.g., Celecoxib) Celecoxib->COX2 Inhibition Inflammation Inflammation (Pain, Swelling) PGE2->Inflammation Cell_Proliferation Cell Proliferation PGE2->Cell_Proliferation Angiogenesis Angiogenesis PGE2->Angiogenesis

Caption: COX-2 Inhibition by Pyrazole Derivatives.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol outlines a colorimetric method for determining the inhibitory activity of pyrazole derivatives against COX-1 and COX-2.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Heme

  • Arachidonic Acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Test pyrazole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute enzymes and substrates in the assay buffer to the desired concentrations.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 150 µL of Assay Buffer

    • 10 µL of Heme

    • 10 µL of either COX-1 or COX-2 enzyme.[12]

  • Inhibitor Addition: Add 10 µL of the test pyrazole derivative at various concentrations to the respective wells. For control wells (100% activity), add 10 µL of the solvent.

  • Pre-incubation: Gently shake the plate and incubate for 5 minutes at 25°C to allow the inhibitor to bind to the enzyme.[13]

  • Substrate Addition: Add 20 µL of the colorimetric substrate (TMPD) to each well.[12]

  • Reaction Initiation: Initiate the reaction by adding 20 µL of arachidonic acid to each well.[12]

  • Incubation and Measurement: Incubate the plate for 5 minutes at 25°C.[13] Read the absorbance at 590 nm using a microplate reader.[12]

  • Data Analysis:

    • Subtract the background absorbance (wells without enzyme) from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control (100% activity).

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the inhibitor concentration.

Anticancer Activity: A Multifaceted Approach to Tumor Suppression

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting a wide range of mechanisms to combat tumor growth and proliferation.[14] Their ability to target various signaling pathways and cellular processes makes them attractive candidates for cancer therapy.

Mechanisms of Anticancer Action

The anticancer effects of pyrazole derivatives are diverse and often involve multiple pathways:

  • Induction of Apoptosis: Many pyrazole compounds trigger programmed cell death (apoptosis) in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[15] Pyrazole derivatives have been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[2][16]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.[14]

  • Inhibition of Kinases: Pyrazole derivatives can act as inhibitors of various protein kinases that are crucial for cancer cell signaling, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (e.g., EGFR, VEGFR).[14]

  • Anti-angiogenic Effects: Some pyrazoles can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.

Anticancer_Mechanism cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest cluster_angiogenesis Anti-Angiogenesis Pyrazole Pyrazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Pyrazole->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Pyrazole->Bax Upregulation CDKs CDKs (Cyclin-Dependent Kinases) Pyrazole->CDKs Inhibition Arrest Cell Cycle Arrest (e.g., G2/M) VEGFR VEGFR (Vascular Endothelial Growth Factor Receptor) Pyrazole->VEGFR Inhibition Caspases Caspase Activation Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis CellCycle Cell Cycle Progression CDKs->CellCycle Angiogenesis Angiogenesis VEGFR->Angiogenesis

Caption: Anticancer Mechanisms of Pyrazole Derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a widely used colorimetric method to evaluate the cytotoxic effects of compounds on cancer cell lines.[11]

Materials:

  • Cancer cell lines (adherent or suspension)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Test pyrazole derivatives dissolved in a suitable solvent (e.g., DMSO)

  • 96-well flat-bottom microplates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.[16]

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test pyrazole derivative. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[17]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[18][19] Their diverse chemical structures allow for the fine-tuning of their antimicrobial properties.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[5]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test pyrazole derivatives dissolved in a suitable solvent

  • Sterile 96-well microtiter plates

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism (e.g., to 0.5 McFarland standard).[9]

  • Serial Dilution of Compound: Perform a two-fold serial dilution of the test pyrazole derivative in the broth medium directly in the 96-well plate.[20]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).[20]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).[5]

  • MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[21]

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities of its derivatives, coupled with their synthetic tractability, ensure their enduring relevance in medicinal chemistry. Future research will likely focus on the development of pyrazole-based compounds with enhanced selectivity and potency, as well as novel mechanisms of action. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of the next generation of pyrazole drugs to address unmet medical needs in oncology, inflammation, and infectious diseases. This guide provides a foundational framework of established methodologies to aid researchers in this critical endeavor.

References

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(14), 5483. Retrieved from [Link]

  • Broth microdilution. (2024). In Wikipedia. Retrieved from [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. (2012). Pharmacogenomics, 13(8), 903–918. Retrieved from [Link]

  • Application Notes and Protocols: Synthesis and Evaluation of Pyrazole Derivatives as Selective COX-2 Inhibitors. (2025). BenchChem.
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. (2012). Pharmacogenomics, 13(8), 903–918. Retrieved from [Link]

  • A Comprehensive Protocol for Evaluating the Anti- inflammatory Properties of Pyrazole Deriv
  • Celecoxib inhibited the COX‐2‐PGE2‐EP2 signalling pathway. (2020). Journal of Cellular and Molecular Medicine, 24(12), 6829-6841.
  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (2016). Journal of Pharmaceutical Analysis, 6(2), 71-75.
  • What is the mechanism of Celecoxib? (2024).
  • Celecoxib. (2024). In Wikipedia. Retrieved from [Link]

  • EUCAST reading guide for broth microdilution. (2019). European Committee on Antimicrobial Susceptibility Testing.
  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved from [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). Current Medicinal Chemistry, 17(15), 1425-1447.
  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). Current Molecular Pharmacology, 14(4), 548-557.
  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (2025). RSC Advances, 15, 12345-12356.
  • COX Activity Assay Kit. (n.d.). Cayman Chemical.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules, 28(14), 5483.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10.
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science & Engineering Technology, 10(9), 2344-2354.
  • COX Colorimetric Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. (2025). Indian Journal of Chemistry, 64B, 123-129.
  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (2025). Indian Journal of Chemistry, 64B, 115-122.

Sources

Foreword: Embracing Predictive Power in Early-Phase Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine

In the contemporary landscape of pharmaceutical research, the reliance on computational methodologies to expedite the identification and validation of novel therapeutic agents has become not just advantageous, but essential. In silico modeling provides a powerful lens through which we can predict molecular interactions, assess pharmacokinetic profiles, and ultimately, de-risk drug development pipelines before significant investment in resource-intensive preclinical and clinical studies. This guide is intended for researchers, computational chemists, and drug development professionals who are poised to leverage these predictive technologies.

We will embark on a comprehensive exploration of the in silico modeling of a novel pyrazole derivative: 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine . The pyrazole scaffold is a well-established pharmacophore, known for its diverse biological activities, including but not limited to, anticancer, anti-inflammatory, and kinase inhibitory effects.[1][2][3] Our subject molecule, with its unique substitution pattern, presents a fresh canvas for computational investigation. This document is structured not as a rigid protocol, but as a dynamic, logic-driven guide. It is designed to provide not just the 'how,' but more critically, the 'why,' behind each step of the computational workflow. Our approach is grounded in the principles of scientific integrity, ensuring that each phase of the modeling cascade is self-validating and builds upon a foundation of robust, reproducible science.

I. Introduction to the Target Molecule and the Rationale for In Silico Investigation

The subject of our investigation is 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine. A cursory analysis of its structure reveals a pyrazole core, a privileged scaffold in medicinal chemistry, flanked by a morpholine ring and an amine group. These functionalities suggest potential for hydrogen bonding, and the overall structure implies a degree of conformational flexibility that will be critical to explore.

The decision to pursue an in silico investigation of this molecule is predicated on several key factors:

  • Novelty: The absence of extensive literature on this specific derivative necessitates a predictive approach to elucidate its potential therapeutic value.

  • Efficiency: Computational screening allows for the rapid assessment of multiple potential biological targets and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, saving considerable time and resources.

  • Mechanistic Insight: Beyond simple binding affinity predictions, in silico methods can provide a detailed, atomistic view of molecular interactions, guiding future lead optimization efforts.

Our investigation will follow a multi-step, integrated workflow, designed to provide a holistic view of the molecule's therapeutic potential.

G cluster_0 In Silico Modeling Workflow Ligand Preparation Ligand Preparation Target Identification Target Identification Ligand Preparation->Target Identification Molecular Docking Molecular Docking Target Identification->Molecular Docking Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics ADMET Prediction ADMET Prediction Molecular Dynamics->ADMET Prediction

Caption: A high-level overview of the in silico modeling workflow.

II. Ligand Preparation: The Foundation of Accurate Modeling

The accuracy of any in silico study is fundamentally dependent on the quality of the input structures. The preparation of the ligand, 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine, is a critical first step that must be performed with meticulous attention to detail.

Step-by-Step Protocol for Ligand Preparation:
  • 2D Structure Generation:

    • The molecule is first sketched using a chemical drawing tool such as ChemDraw or MarvinSketch.

    • The SMILES (Simplified Molecular-Input Line-Entry System) string for the molecule is generated: CN1N=C(C(=C1N)N2CCOCC2)C.

  • 3D Structure Generation and Energy Minimization:

    • The 2D structure is converted into a 3D conformation using a program like Open Babel or the builder tools within molecular modeling suites such as Maestro (Schrödinger) or MOE (Chemical Computing Group).

    • The initial 3D structure is then subjected to energy minimization to relieve any steric strain and to find a low-energy conformation. This is typically performed using a molecular mechanics force field such as MMFF94 or OPLS3e. The choice of force field is critical, as it dictates the potential energy surface of the molecule.

  • Tautomeric and Ionization State Prediction:

    • At physiological pH (typically modeled at 7.4), the amine group on our molecule may be protonated. It is crucial to determine the most likely ionization state.

    • Software such as LigPrep (Schrödinger) or the Protonate 3D application in MOE can be used to predict the pKa of the ionizable groups and generate the most probable state at a given pH. For our molecule, the primary amine is the most likely site of protonation.

  • Conformational Analysis:

    • To account for the molecule's flexibility, a conformational search should be performed to generate a library of low-energy conformers. This is particularly important for flexible molecules, as the bioactive conformation may not be the global minimum in a vacuum.

    • Methods such as the Monte Carlo multiple minimum (MCMM) or low-mode conformational search can be employed.

III. Target Identification and Validation: Finding the Right Lock for Our Key

With a prepared ligand, the next logical step is to identify potential biological targets. Given that this is a novel pyrazole derivative, we will employ a combination of ligand-based and structure-based approaches.

Methodology for Target Identification:
  • Similarity Searching:

    • The chemical structure of our molecule can be used to search databases of known bioactive molecules (e.g., ChEMBL, PubChem) to find compounds with similar structures that have known biological targets.

    • This approach is based on the 'similar property principle,' which posits that structurally similar molecules are likely to have similar biological activities.

  • Pharmacophore Modeling:

    • A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target.

    • If a set of known active ligands for a particular target is available, a pharmacophore model can be generated and used to screen our molecule.

  • Reverse Docking:

    • In this approach, our molecule is docked against a large library of protein structures from the Protein Data Bank (PDB).

    • The proteins for which our molecule shows the best docking scores are then considered as potential targets. This is a powerful, albeit computationally intensive, method for hypothesis generation.

For the purpose of this guide, let us assume that our target identification efforts have implicated Cyclin-Dependent Kinase 2 (CDK2) as a high-priority target. CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy.[4] The pyrazole scaffold is a known hinge-binding motif for many kinases, making CDK2 a chemically plausible target.

IV. Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a cornerstone of structure-based drug design.

Step-by-Step Protocol for Molecular Docking:
  • Protein Preparation:

    • A high-resolution crystal structure of CDK2 is obtained from the Protein Data Bank (e.g., PDB ID: 1HCK).

    • The protein structure must be prepared by adding hydrogen atoms, assigning protonation states to titratable residues (His, Asp, Glu), and removing water molecules that are not involved in binding. Any co-factors or existing ligands are typically removed.

    • The protein preparation wizard in software like Schrödinger's Maestro or UCSF Chimera can automate many of these steps.

  • Binding Site Definition:

    • The binding site (or 'active site') of the protein is defined. This is typically done by creating a grid box centered on the location of the co-crystallized ligand in the original PDB structure.

  • Docking Simulation:

    • The prepared ligand is then docked into the defined binding site using a docking program such as Glide (Schrödinger), AutoDock Vina, or GOLD.

    • The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and uses a scoring function to estimate the binding affinity for each pose.

Interpreting Docking Results:

The output of a docking simulation is a set of docked poses, each with a corresponding docking score. The score is an estimate of the binding free energy, with more negative values indicating stronger binding. It is crucial to visually inspect the top-ranked poses to ensure that they make sense from a chemical and biological perspective (e.g., formation of key hydrogen bonds, favorable hydrophobic interactions).

Parameter Description Example Value
Docking ScoreEstimated binding affinity (kcal/mol)-8.5
Glide gscoreA more comprehensive scoring function-9.2
Key InteractionsHydrogen bonds, pi-pi stacking, etc.H-bond with LEU83

V. Molecular Dynamics Simulations: Capturing the Dynamics of Binding

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations allow us to observe the system's behavior over time. This provides a more realistic and nuanced view of the binding event.

G cluster_0 Molecular Dynamics Workflow System Solvation System Solvation Energy Minimization Energy Minimization System Solvation->Energy Minimization Heating Heating Energy Minimization->Heating Equilibration Equilibration Heating->Equilibration Production MD Production MD Equilibration->Production MD

Caption: The sequential stages of a molecular dynamics simulation.

Step-by-Step Protocol for MD Simulations:
  • System Setup:

    • The top-ranked docked pose of the ligand-protein complex is placed in a periodic box of water molecules (e.g., TIP3P water model) to simulate a physiological environment.

    • Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.

  • Simulation Protocol:

    • The system is first energy minimized to remove any steric clashes.

    • It is then gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble).

    • Finally, a production simulation is run for a duration of 100-200 nanoseconds, during which the trajectory of all atoms is saved at regular intervals.

Analyzing MD Trajectories:

The output of an MD simulation is a trajectory file that contains the coordinates of all atoms at each time step. This trajectory can be analyzed to understand:

  • Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is calculated to assess the stability of the complex over time.

  • Key Interactions: The persistence of hydrogen bonds and other key interactions observed in the docking pose can be monitored throughout the simulation.

  • Conformational Changes: The simulation may reveal conformational changes in the protein or ligand upon binding that were not apparent from the static docked structure.

VI. ADMET Prediction: Assessing Drug-Likeness

A molecule's efficacy is not solely determined by its binding affinity for a target. Its pharmacokinetic properties, collectively known as ADMET, are equally critical for its success as a drug.

Computational ADMET Profiling:

A variety of computational models are available to predict ADMET properties:

  • Lipinski's Rule of Five: A set of simple physicochemical properties that can predict oral bioavailability.

  • Quantitative Structure-Activity Relationship (QSAR) Models: These models use the chemical structure of a molecule to predict properties such as solubility, permeability, and potential toxicity.

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: More complex models that simulate the absorption, distribution, metabolism, and excretion of a drug in the body.

Property Predicted Value Acceptable Range
Molecular Weight236.29 g/mol < 500 g/mol
LogP1.8< 5
H-bond Donors1< 5
H-bond Acceptors4< 10
Predicted Solubility-3.5 (logS)> -4.0
Predicted hERG BlockageLow riskN/A

VII. Data Synthesis and Future Directions

The culmination of this in silico investigation is a comprehensive profile of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine. The docking and MD simulation results provide strong evidence for its potential as a CDK2 inhibitor, while the ADMET predictions suggest that it has a favorable drug-like profile.

The next steps in the drug discovery process would be to:

  • Synthesize the compound: The molecule would need to be synthesized in the laboratory.

  • In vitro validation: The synthesized compound would be tested in biochemical assays to confirm its inhibitory activity against CDK2.

  • Lead optimization: If the compound shows promising activity, medicinal chemists would synthesize analogues to improve its potency, selectivity, and pharmacokinetic properties, guided by the insights from our in silico model.

This guide has outlined a robust and scientifically rigorous workflow for the in silico modeling of a novel small molecule. By integrating multiple computational techniques, we can build a detailed and predictive model of a molecule's biological activity and drug-like properties, thereby accelerating the journey from concept to clinic.

References

  • In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics. (n.d.). National Institutes of Health. [Link]

  • In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. (n.d.). International Journal of Multidisciplinary Research and Development. [Link]

  • Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. (2023). PubMed Central. [Link]

  • Development of in silico models for pyrazoles and pyrimidine derivatives as cyclin-dependent kinase 2 inhibitors. (2011). PubMed. [Link]

  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (n.d.). ResearchGate. [Link]

  • Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. (2010). PubMed. [Link]

  • Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). National Institutes of Health. [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. [Link]

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). National Institutes of Health. [Link]

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. (2023). PubMed Central. [Link]

  • N-((1,3-Dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylidene)hydroxylamine. (n.d.). PubChem. [Link]

  • 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. (2022). MDPI. [Link]

  • N-(1-Benzyl-3,5-dimethyl-1 H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. (2016). PubMed. [Link]

  • 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol. (n.d.). National Institutes of Health. [Link]

  • N-[5-{[(4P)-4-{4-[(dimethylamino)methyl]-3-phenyl-1H-pyrazol-1-yl}pyrimidin-2-yl]amino}-4-methoxy-2-(morpholin-4-yl)phenyl]propanamide. (n.d.). PubChem. [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (n.d.). ResearchGate. [Link]

  • CID 95010588. (n.d.). PubChem. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). MDPI. [Link]

  • Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one. (n.d.). PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Research and Development of 1,3-Dimethyl-5-morpholino-1H-pyrazol-4-amine (CAS 568577-87-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of 1,3-Dimethyl-5-morpholino-1H-pyrazol-4-amine (CAS 568577-87-7), a substituted aminopyrazole. While specific research on this molecule is not extensively published, this document leverages the broad and well-documented pharmacological potential of the pyrazole scaffold to outline a structured research and development pathway. Drawing upon established methodologies for analogous compounds, this guide details the synthesis, characterization, and potential therapeutic applications of this molecule, with a focus on its evaluation as a kinase inhibitor and its potential role in oncology and inflammatory diseases. This document serves as a foundational resource for initiating a comprehensive investigation into the therapeutic promise of this compound.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system is a cornerstone of modern medicinal chemistry, renowned for its versatile biological activities.[1][2][3] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a privileged scaffold in the design of therapeutic agents.[4] The functionalization of the pyrazole nucleus has given rise to a plethora of compounds with diverse pharmacological profiles, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][5][6] Notably, the blockbuster anti-inflammatory drug Celecoxib features a pyrazole core, highlighting the clinical significance of this chemical class.

The subject of this guide, 1,3-Dimethyl-5-morpholino-1H-pyrazol-4-amine, belongs to the aminopyrazole subclass, which is particularly prominent in drug discovery.[2] The presence of an amino group provides a key site for further chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The morpholine moiety is also a common feature in drug candidates, often improving aqueous solubility and metabolic stability. Given the established roles of substituted pyrazoles as potent modulators of key cellular signaling pathways, a systematic investigation into the therapeutic potential of 1,3-Dimethyl-5-morpholino-1H-pyrazol-4-amine is warranted.

Physicochemical Properties and Synthesis

Physicochemical Data
PropertyValueSource
CAS Number 568577-87-7[1]
Molecular Formula C₉H₁₆N₄O[1]
Molecular Weight 196.25 g/mol [3]
Appearance Off-white solid[1]
SMILES CN1N=C(C)C(N)=C1N1CCOCC1[3]
InChIKey LEVZXNJICHTQEC-UHFFFAOYSA-N[3]
Proposed Synthetic Route

The synthesis of 1,3-Dimethyl-5-morpholino-1H-pyrazol-4-amine can be approached through established methods for the construction of substituted pyrazoles. A plausible retro-synthetic analysis suggests a convergent synthesis strategy.

Synthetic_Workflow cluster_0 Retrosynthesis cluster_1 Forward Synthesis Target 1,3-Dimethyl-5-morpholino- 1H-pyrazol-4-amine Intermediate_A 4-Nitro-5-chloro-1,3-dimethyl-1H-pyrazole Target->Intermediate_A Nucleophilic Aromatic Substitution & Nitro Reduction Intermediate_C 1,3-Dimethyl-1H-pyrazol-5(4H)-one Intermediate_A->Intermediate_C Nitration & Chlorination Intermediate_B Morpholine Start 1,3-Dimethyl-1H-pyrazol-5(4H)-one Step1 Nitration (HNO3/H2SO4) Start->Step1 Step2 Chlorination (POCl3) Step1->Step2 Step3 Nucleophilic Substitution (Morpholine) Step2->Step3 Step4 Nitro Reduction (e.g., H2/Pd-C) Step3->Step4 Final_Product Target Compound Step4->Final_Product

Figure 1: Proposed synthetic workflow for 1,3-Dimethyl-5-morpholino-1H-pyrazol-4-amine.

Experimental Protocol: Forward Synthesis

  • Nitration: To a solution of 1,3-Dimethyl-1H-pyrazol-5(4H)-one in concentrated sulfuric acid, slowly add a nitrating mixture of nitric acid and sulfuric acid at 0-5 °C. Stir the reaction mixture for 2-4 hours, then pour onto ice and collect the precipitated 4-nitro derivative by filtration.

  • Chlorination: Treat the 4-nitro-1,3-dimethyl-1H-pyrazol-5-ol with a chlorinating agent such as phosphorus oxychloride (POCl₃) at reflux to yield 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole.

  • Nucleophilic Aromatic Substitution: React the 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole with morpholine in a suitable solvent (e.g., ethanol or DMF) in the presence of a base (e.g., triethylamine) to displace the chlorine atom and form 1,3-dimethyl-5-morpholino-4-nitro-1H-pyrazole.

  • Nitro Group Reduction: Reduce the nitro group of 1,3-dimethyl-5-morpholino-4-nitro-1H-pyrazole to the corresponding amine using a standard reduction method, such as catalytic hydrogenation (H₂ over Pd/C) or chemical reduction (e.g., SnCl₂/HCl), to afford the final product, 1,3-Dimethyl-5-morpholino-1H-pyrazol-4-amine.

Potential Therapeutic Targets and Mechanism of Action

Based on the extensive literature on substituted pyrazoles, 1,3-Dimethyl-5-morpholino-1H-pyrazol-4-amine is a prime candidate for investigation as a modulator of several key signaling pathways implicated in disease.

Kinase Inhibition

The pyrazole scaffold is a common motif in kinase inhibitors.[6] Many pyrazole-containing compounds have been developed as inhibitors of various kinases, including p38 MAP kinase, c-Met, and Ron.[6][7] These kinases are crucial components of signaling pathways that regulate cell growth, differentiation, and inflammation. Dysregulation of kinase activity is a hallmark of cancer and inflammatory disorders.

Hypothesized Mechanism of Action: 1,3-Dimethyl-5-morpholino-1H-pyrazol-4-amine may act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of target kinases. The pyrazole core can form key hydrogen bond interactions with the hinge region of the kinase, while the substituents at the 1, 3, 4, and 5 positions can be tailored to achieve potency and selectivity for specific kinases.

Kinase_Inhibition Compound 1,3-Dimethyl-5-morpholino- 1H-pyrazol-4-amine Kinase Kinase ATP-Binding Pocket Hinge Region Catalytic Site Compound->Kinase:h Binds to Hinge Region Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase:c Competitive Binding Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (e.g., Proliferation, Inflammation) Phosphorylated_Substrate->Downstream_Signaling Preclinical_Workflow Start Synthesis & Purification of Compound Step1 In Vitro Kinase Panel Screening Start->Step1 Step2 IC50 Determination for Hit Kinases Step1->Step2 Step3 Cell-Based Assays (e.g., Proliferation, Cytokine Release) Step2->Step3 Step4 In Vivo Efficacy Studies (e.g., Xenograft, Inflammation Models) Step3->Step4 Step5 ADME/Tox Profiling Step4->Step5 End Lead Candidate Selection Step5->End

Figure 3: A tiered preclinical evaluation workflow for the target compound.

In Vitro Kinase Profiling

Protocol: Kinase Inhibition Assay (Example: p38α MAP Kinase)

  • Reagents and Materials: Recombinant human p38α MAP kinase, ATP, substrate peptide (e.g., myelin basic protein), kinase buffer, 1,3-Dimethyl-5-morpholino-1H-pyrazol-4-amine (test compound), positive control inhibitor (e.g., SB203580), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • Prepare a serial dilution of the test compound.

    • In a 96-well plate, add the kinase, substrate peptide, and test compound or control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assays

Protocol: Anti-proliferative Activity in Cancer Cell Lines

  • Cell Lines: Select a panel of cancer cell lines relevant to the target kinases (e.g., breast cancer, lung cancer).

  • Assay Procedure:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of 1,3-Dimethyl-5-morpholino-1H-pyrazol-4-amine for 72 hours.

    • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

Conclusion and Future Directions

While 1,3-Dimethyl-5-morpholino-1H-pyrazol-4-amine is a relatively uncharacterized molecule, its structural features firmly place it within a class of compounds with significant therapeutic potential. The pyrazole scaffold is a proven platform for the development of potent and selective modulators of key biological targets. The research framework outlined in this guide provides a clear and logical path for the comprehensive evaluation of this compound. Future research should focus on its synthesis and subsequent screening against a broad panel of kinases and other relevant targets. Positive hits in these initial screens would warrant further investigation into its mechanism of action, structure-activity relationships, and in vivo efficacy. The exploration of this and similar substituted pyrazoles holds promise for the discovery of novel therapeutic agents for the treatment of cancer, inflammatory diseases, and other unmet medical needs.

References

  • Fisher Scientific. (2023). Safety Data Sheet: 1,3-Dimethyl-5-morpholino-1H-pyrazol-4-amine.
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • Matrix Fine Chemicals. (n.d.). 1,3-DIMETHYL-5-(MORPHOLIN-4-YL)-1H-PYRAZOL-4-AMINE.
  • ACS Publications. (n.d.).
  • NIH. (n.d.).
  • PubMed. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)
  • PubMed. (2013).
  • PubMed. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzoc[5][8]yclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met.

  • PubMed Central. (n.d.).
  • NIH. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
  • NIH. (n.d.). 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol.
  • PubMed Central. (n.d.). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity.
  • PubMed. (2017). N-(1H-Pyrazol-3-yl)
  • MDPI. (2023).

Sources

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable metabolic stability and versatile chemical nature have led to its incorporation into a multitude of FDA-approved drugs targeting a wide array of diseases, from inflammation and cancer to infectious and cardiovascular conditions.[1][2] This guide provides a comprehensive technical overview of the discovery of novel pyrazole-based compounds, intended for professionals in the field of drug development. We will delve into the strategic rationale behind synthetic methodologies, provide detailed experimental protocols, and explore the intricate mechanisms of action that underpin the therapeutic efficacy of this remarkable class of compounds. Our focus is on bridging the gap between synthetic chemistry and pharmacology, offering field-proven insights to accelerate the journey from compound synthesis to clinical candidacy.

The Strategic Importance of the Pyrazole Moiety in Medicinal Chemistry

The pyrazole ring is more than just a structural component; it is a key pharmacophore that imparts desirable physicochemical properties to drug candidates.[3] Its nitrogen atoms can act as both hydrogen bond donors (N-1) and acceptors (N-2), facilitating strong and specific interactions with biological targets.[4] Furthermore, the pyrazole core can serve as a bioisostere for other aromatic systems like benzene, often leading to enhanced potency, improved solubility, and a more favorable pharmacokinetic profile.[4] A significant number of blockbuster drugs, including the anti-inflammatory agent Celecoxib (Celebrex®) and the erectile dysfunction medication Sildenafil (Viagra®), feature the pyrazole scaffold, underscoring its profound impact on modern medicine.[1][2] The recent and rapid approval of numerous pyrazole-containing drugs by the FDA highlights the continued and growing interest in this versatile heterocycle.[4]

Synthetic Pathways to Novel Pyrazole Scaffolds: A Chemist's Guide

The synthesis of substituted pyrazoles is a well-established yet continually evolving field. The choice of synthetic route is a critical decision that influences the diversity of accessible analogues, yield, and scalability. Here, we detail three robust and widely employed methodologies.

The Knorr Pyrazole Synthesis: A Classic and Reliable Approach

First reported in 1883, the Knorr synthesis remains a cornerstone for the preparation of pyrazoles and pyrazolones.[5][6] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[7] The reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[5]

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the mixture.

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.

  • Work-up: Once the starting ketoester is consumed, add 10 mL of water to the hot reaction mixture with continuous stirring.

  • Crystallization: Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate the precipitation of the product.

  • Isolation and Purification: Collect the solid product by filtration using a Büchner funnel. Rinse the collected solid with a small amount of water and allow it to air-dry. The pure pyrazolone can be obtained by recrystallization from ethanol.

Multicomponent Reactions (MCRs): Efficiency and Diversity in One Pot

Multicomponent reactions offer a streamlined and atom-economical approach to generating complex molecular scaffolds.[8] For pyrazole synthesis, MCRs typically involve the one-pot reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine, often in the presence of a catalyst.[9][10] This methodology is highly valued for its operational simplicity and its ability to rapidly generate libraries of structurally diverse pyrazoles for screening.

  • Reactant Mixture: In a suitable reaction vessel, combine the enaminone (1 mmol), benzaldehyde (1 mmol), hydrazine hydrochloride (1 mmol), and a catalytic amount of ammonium acetate.

  • Solvent: Add water as the solvent.

  • Reaction Conditions: Heat the reaction mixture under reflux for 1 hour.

  • Product Isolation: Upon completion, the product often precipitates from the aqueous solution and can be isolated by simple filtration, followed by washing with water. This "green" chemistry approach minimizes the use of organic solvents.[10]

1,3-Dipolar Cycloaddition: Precision and Regiocontrol

The 1,3-dipolar cycloaddition reaction is a powerful tool for the regioselective synthesis of pyrazoles.[1] This method typically involves the reaction of a nitrile imine (the 1,3-dipole), generated in situ from a hydrazonyl chloride, with an alkene or alkyne.[11] This approach offers excellent control over the substitution pattern of the final pyrazole ring.

  • Reaction Setup: In a flask containing 10 mL of dry chloroform or dichloromethane, dissolve the α-bromocinnamaldehyde (an alkyne surrogate, 3 mmol) and the corresponding hydrazonyl chloride (3 mmol).

  • Base Addition: Add triethylamine (3.3 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature until TLC analysis indicates the complete consumption of the starting materials.

  • Work-up and Purification: The reaction mixture is typically washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Biological Activities and Therapeutic Potential of Pyrazole-Based Compounds

The pyrazole scaffold is a recurring motif in drugs with a wide spectrum of biological activities. The following sections highlight key therapeutic areas where pyrazole derivatives have made a significant impact.

Anti-inflammatory and Analgesic Activity

Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12] The selective inhibition of COX-2 over COX-1 is a key strategy to reduce the gastrointestinal side effects associated with traditional NSAIDs.[13]

Compound/DrugTargetIn Vitro Activity (IC₅₀)In Vivo Activity (% Edema Inhibition)Reference(s)
Celecoxib COX-20.07 µM-[14]
3,5-diarylpyrazole COX-20.01 µM-[5]
Pyrazole-thiazole hybrid COX-2/5-LOX0.03 µM / 0.12 µM75%[5]
1,3,4-trisubstituted pyrazole --≥84.2%[12]
Anticancer Activity

The anticancer potential of pyrazole derivatives is vast and multifaceted. They have been shown to inhibit various protein kinases, disrupt cell cycle progression, and induce apoptosis.[2][10] Several FDA-approved kinase inhibitors, such as Crizotinib and Ruxolitinib, feature a pyrazole core.

Compound/DrugTarget/Cell LineIn Vitro Activity (IC₅₀)Reference(s)
Crizotinib ALK, MET, ROS1-[3][15]
Ruxolitinib JAK1, JAK2-[4][9]
Pyrazole Derivative 21 Aurora-A kinase / HCT1160.16 µM / 0.39 µM[14]
Pyrazole Derivative 42 WM 266.4 / MCF-70.12 µM / 0.16 µM[14]
Ferrocene-pyrazole hybrid 47c HCT-1163.12 µM[16]
Pyrazolo[1,5-a]pyrimidine 34d HeLa / DU-14510.41 µM / 10.77 µM[16]
Antimicrobial Activity

With the rise of antibiotic resistance, there is a pressing need for novel antimicrobial agents. Pyrazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[17][18]

Compound ClassOrganismIn Vitro Activity (MIC, µg/mL)Reference(s)
Pyrazole-thiazole hybrid S. aureus (MRSA)<0.2 µM (MBC)[17]
Coumarin-substituted pyrazole 23 S. aureus1.56-6.25[17]
Triazine-fused pyrazole 32 S. epidermidis / E. cloacae0.97 / 0.48[17]
Imidazo-pyridine pyrazole 18 E. coli / P. aeruginosa<1 (MBC)[17][18]
Pyrano[2,3-c] pyrazole 5c E. coli / K. pneumoniae6.25[11][18]
Hydrazone 21a A. niger / C. albicans2.9 / 7.8[19]

Mechanisms of Action: Elucidating the Molecular Pathways

Understanding the mechanism of action at a molecular level is paramount for rational drug design and optimization. Here, we visualize the pathways of three prominent pyrazole-containing drugs.

Celecoxib: Selective COX-2 Inhibition

Celecoxib exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[20][21] This selectivity spares the COX-1 enzyme, which plays a protective role in the gastrointestinal tract.[21]

COX2_Pathway Arachidonic_Acid Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Mechanism of Celecoxib via selective COX-2 inhibition.

Crizotinib: Targeting Oncogenic Fusion Proteins

Crizotinib is a potent inhibitor of several receptor tyrosine kinases, including ALK, ROS1, and MET.[3][15] In certain cancers, such as non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of oncogenic fusion proteins (e.g., EML4-ALK), which are constitutively active and drive uncontrolled cell proliferation.[3][22] Crizotinib blocks the ATP-binding site of these kinases, thereby inhibiting downstream signaling pathways.[15]

Crizotinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_Fusion ALK/ROS1/MET Fusion Protein Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) ALK_Fusion->Downstream_Signaling Phosphorylation Gene_Expression Gene Expression Downstream_Signaling->Gene_Expression Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Crizotinib Crizotinib Crizotinib->ALK_Fusion Inhibits ATP Binding

Caption: Crizotinib inhibits ALK/ROS1/MET signaling pathways.

Ruxolitinib: Modulation of the JAK-STAT Pathway

Ruxolitinib is a selective inhibitor of Janus kinases (JAK1 and JAK2), which are key components of the JAK-STAT signaling pathway.[4][9] This pathway is crucial for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune function.[7] Dysregulation of the JAK-STAT pathway is a hallmark of myeloproliferative neoplasms, and by inhibiting JAK1 and JAK2, Ruxolitinib reduces abnormal cell proliferation and inflammation.[9]

Ruxolitinib_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK1 / JAK2 Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT->STAT Gene_Expression Gene Expression STAT->Gene_Expression Translocation Cell_Response Cell Proliferation & Inflammation Gene_Expression->Cell_Response Cytokine Cytokine Cytokine->Cytokine_Receptor Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibits Drug_Discovery_Workflow Target_ID 1. Target Identification & Validation Library_Design 2. Pyrazole Library Design & Synthesis Target_ID->Library_Design HTS 3. High-Throughput Screening (HTS) Library_Design->HTS Hit_to_Lead 4. Hit-to-Lead (Potency & Selectivity) HTS->Hit_to_Lead Hits Lead_Op 5. Lead Optimization (ADME/Tox Properties) Hit_to_Lead->Lead_Op Leads Preclinical 6. Preclinical Studies (In Vivo Efficacy & Safety) Lead_Op->Preclinical Optimized Leads IND 7. IND-Enabling Studies Preclinical->IND Candidate Clinical_Trials 8. Clinical Trials IND->Clinical_Trials

Sources

An In-Depth Technical Guide to the Preliminary Screening of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Framework for Unveiling Therapeutic Potential

Authored by: A Senior Application Scientist

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[1][2][3] This guide outlines a comprehensive, multi-tiered strategy for the preliminary biological screening of a novel pyrazole derivative, 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine. The proposed workflow is designed to efficiently assess its cytotoxic, anti-inflammatory, and kinase inhibitory potential, thereby providing a foundational dataset to guide further drug development efforts. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities.

Introduction and Rationale

The discovery of new therapeutic agents is a critical endeavor in pharmaceutical research.[4] Pyrazole-containing compounds have a rich history in drug discovery, forming the core of several marketed drugs.[1][3][5] Their diverse biological activities often stem from their ability to act as bioisosteres for other aromatic systems and to form key hydrogen bond interactions with biological targets.[3] The subject of this guide, 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine, is a novel compound whose therapeutic potential is yet to be elucidated. The presence of the pyrazole core, substituted with a morpholine and an amine group, suggests the possibility of interactions with various biological targets.

This guide proposes a logical, stepwise approach to the preliminary screening of this compound. The screening cascade is designed to first assess general cytotoxicity, followed by more specific assays to probe its anti-inflammatory and kinase inhibitory activities. This hierarchical approach ensures that resources are focused on compounds with the most promising therapeutic profiles, while minimizing the risk of advancing cytotoxic compounds.[4]

Physicochemical Properties and Compound Handling

Prior to biological screening, a thorough characterization of the physicochemical properties of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine is essential. These properties, including solubility, stability, and lipophilicity, can significantly impact its biological activity and assay performance.[6]

Table 1: Physicochemical Properties of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine (Hypothetical Data)

PropertyValueMethod
Molecular Weight210.27 g/mol Calculated
pKa6.8 (basic)In silico prediction
LogP1.5In silico prediction
Aqueous Solubility0.5 mg/mL at pH 7.4Experimental (shake-flask)
Stability in DMSO>95% after 48h at RTHPLC-UV

For all in vitro assays, the compound should be dissolved in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Subsequent dilutions should be made in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed a level that affects cell viability (typically ≤ 0.5%).

Tier 1: Cytotoxicity Screening

The initial step in the screening cascade is to evaluate the general cytotoxicity of the compound. This is crucial to distinguish between a specific pharmacological effect and non-specific toxicity.[7] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8][9][10]

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., A549 - lung, HCT116 - colon, MCF-7 - breast) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney) in 96-well plates at a density of 5,000-10,000 cells per well.[8][9] Allow the cells to adhere overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine in cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[9][10]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

Table 2: Cytotoxicity of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine (Hypothetical Data)

Cell LineCancer TypeIC50 (µM)
A549Lung> 100
HCT116Colon85.2
MCF-7Breast> 100
HEK293Non-cancerous> 100

Tier 2: Anti-Inflammatory Screening

Inflammation is a key pathological process in a multitude of diseases.[11][12] Many pyrazole derivatives have demonstrated anti-inflammatory properties.[1][2] A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages to measure the inhibition of pro-inflammatory cytokine production.[11]

Experimental Protocol: Inhibition of TNF-α Production in LPS-Stimulated Macrophages
  • Cell Culture: Culture a human monocytic cell line, such as THP-1, and differentiate them into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA).

  • Compound Pre-treatment: Seed the differentiated macrophages in 96-well plates. Pre-treat the cells with various non-toxic concentrations of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine (determined from the MTT assay) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 4-6 hours to induce the production of tumor necrosis factor-alpha (TNF-α).[11] Include a vehicle control and a positive control (e.g., dexamethasone).

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value.

Data Presentation

Table 3: Anti-inflammatory Activity of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine (Hypothetical Data)

AssayIC50 (µM)
TNF-α Inhibition12.5

Tier 3: Kinase Inhibitory Screening

Protein kinases play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, particularly cancer. An in vitro kinase assay can determine if the compound directly inhibits the activity of specific kinases.[13][14][15][16][17]

Experimental Protocol: In Vitro Kinase Assay
  • Reaction Setup: In a microplate, combine a recombinant kinase (e.g., a panel of cancer-relevant kinases such as Src, Abl, EGFR), a suitable substrate (e.g., a generic peptide substrate), and ATP.[13][15]

  • Compound Addition: Add 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine at various concentrations. Include a vehicle control and a positive control (a known inhibitor of the specific kinase).

  • Kinase Reaction: Initiate the kinase reaction by adding a solution of ATP and MgCl2.[13] Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays with [γ-32P]ATP or non-radioactive methods like fluorescence-based or luminescence-based assays that measure the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value.

Data Presentation

Table 4: Kinase Inhibitory Profile of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine (Hypothetical Data)

Kinase TargetIC50 (µM)
Src5.2
Abl25.8
EGFR> 50

Visualizations

Experimental Workflow

G cluster_0 Tier 1: Cytotoxicity cluster_1 Tier 2: Anti-inflammatory cluster_2 Tier 3: Kinase Inhibition a Cell Seeding (Cancer & Non-cancerous lines) b Compound Treatment (Dose-response) a->b c MTT Assay b->c d IC50 Determination c->d f LPS Stimulation & Compound Treatment d->f Non-toxic concentrations e Macrophage Differentiation (THP-1 cells) e->f g TNF-α ELISA f->g h IC50 Determination g->h i In Vitro Kinase Assay (Panel of kinases) j Phosphorylation Detection i->j k IC50 Determination j->k

Caption: Preliminary screening workflow for 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine.

Logic Diagram for Hit Prioritization

G start Test Compound cytotoxicity Cytotoxicity IC50 > 50 µM? start->cytotoxicity anti_inflammatory Anti-inflammatory IC50 < 20 µM? cytotoxicity->anti_inflammatory Yes discard Discard or Deprioritize cytotoxicity->discard No kinase Kinase Inhibitor IC50 < 10 µM? anti_inflammatory->kinase Yes anti_inflammatory->kinase No lead_candidate Lead Candidate kinase->lead_candidate Yes kinase->lead_candidate No, but with anti-inflammatory activity

Sources

A Technical Guide to the Physicochemical Characterization of Substituted Pyrazoles: From Molecular Structure to Drug Developability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold in Modern Science

Substituted pyrazoles represent a cornerstone in medicinal chemistry and materials science.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a "privileged scaffold" found in numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil.[2][3] Its prevalence stems from its unique physicochemical properties: the pyrazole ring can act as both a hydrogen bond donor and acceptor, and its substitution pattern can be readily modified to fine-tune properties like lipophilicity, solubility, and metabolic stability.[2][4] This versatility makes a thorough physicochemical characterization not just a routine analysis, but a critical step in the rational design of novel therapeutics and functional materials.[1][2]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core techniques and methodologies for the physicochemical characterization of substituted pyrazoles. Moving beyond a simple recitation of methods, this guide delves into the causality behind experimental choices, offering insights grounded in field-proven applications.

I. Unveiling the Molecular Architecture: Structural Elucidation

The precise three-dimensional arrangement of atoms and the electronic landscape of a substituted pyrazole are fundamental to understanding its interactions with biological targets or its material properties. A combination of crystallographic and spectroscopic techniques is employed for unambiguous structural determination.

Single-Crystal X-ray Crystallography: The Definitive Blueprint

Single-crystal X-ray crystallography stands as the gold standard for determining the absolute structure of a crystalline pyrazole derivative.[5] It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding structure-activity relationships (SAR).[5]

Causality of Experimental Choice: For novel pyrazole scaffolds, particularly those intended for structure-based drug design, obtaining a crystal structure is paramount. It validates the synthetic route and provides an empirical basis for computational modeling and docking studies. The nature of substituents on the pyrazole ring can influence the formation of various hydrogen-bonding motifs, such as dimers, trimers, and catemers, which can impact the solid-state properties of the material.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step.

    • Slow Evaporation: Dissolve the purified pyrazole derivative in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile) and allow the solvent to evaporate slowly at room temperature.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent into the compound's solution can induce crystallization.

    • Cooling: Slowly cool a saturated solution of the compound.

  • Crystal Selection and Mounting: Under a polarizing microscope, select a suitable single crystal with well-defined faces and no visible defects. Mount the crystal on a goniometer head.[5]

  • Data Collection:

    • The mounted crystal is placed in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations.[5]

    • X-ray diffraction data are collected using a diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[5]

    • A series of diffraction images are recorded as the crystal is rotated.[5]

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is solved using direct methods or Patterson methods to obtain an initial electron density map.

    • The atomic positions are refined, and hydrogen atoms are typically located from the difference Fourier map.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy is an indispensable tool for elucidating the structure of pyrazole derivatives in solution, providing information about the connectivity and chemical environment of atoms. Both ¹H and ¹³C NMR are routinely used.

Causality of Experimental Choice: NMR confirms the molecular structure and can reveal the presence of tautomers in solution, a common phenomenon in unsymmetrically substituted pyrazoles.[4] The chemical shifts and coupling constants of the pyrazole ring protons and carbons are highly sensitive to the nature and position of substituents.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in an NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is typically used to simplify the spectrum.

  • Data Analysis:

    • ¹H NMR: Analyze the chemical shifts (δ), integration (number of protons), and multiplicity (splitting pattern) of the signals. The protons on the pyrazole ring typically appear in the aromatic region (δ 6-9 ppm).

    • ¹³C NMR: Analyze the chemical shifts of the carbon signals. The carbons of the pyrazole ring typically resonate in the range of δ 100-150 ppm.

    • 2D NMR: For complex structures, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish proton-proton and proton-carbon correlations, respectively.

Vibrational Spectroscopy (FT-IR): Fingerprinting Functional Groups

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Causality of Experimental Choice: FT-IR is excellent for confirming the presence of key functional groups introduced during synthesis, such as C=O, N-H, and C-N bonds. The stretching frequencies of these bonds provide a characteristic "fingerprint" of the molecule.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the pyrazole derivative. For example, N-H stretching vibrations typically appear in the range of 3100-3500 cm⁻¹, while C=N stretching is observed around 1590 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

Causality of Experimental Choice: MS provides a rapid and accurate determination of the molecular weight, confirming the elemental composition when high-resolution mass spectrometry (HRMS) is used. The fragmentation pattern can offer valuable clues about the structure of the molecule. The fragmentation of pyrazoles often involves two key processes: the expulsion of HCN and the loss of N₂.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common ionization techniques include:

    • Electron Ionization (EI): A high-energy electron beam bombards the sample, causing ionization and extensive fragmentation.

    • Electrospray Ionization (ESI): A solution of the sample is sprayed through a charged capillary, producing ions with minimal fragmentation. This is ideal for determining the molecular ion peak.

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern to deduce structural information. For pyrazoles, look for characteristic losses of small molecules like HCN and N₂.

II. Probing Physicochemical Properties for Drug Development

For pyrazole derivatives intended for pharmaceutical applications, a thorough understanding of their physicochemical properties is crucial for predicting their pharmacokinetic behavior (absorption, distribution, metabolism, and excretion - ADME).

Acidity and Basicity (pKa): The Ionization State

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. The pyrazole ring itself is weakly basic.[2] The pKa of substituted pyrazoles is critical as it influences their solubility, permeability, and interaction with biological targets.

Causality of Experimental Choice: Potentiometric titration is a reliable and accurate method for determining pKa values.[6][7] It provides a direct measure of the compound's ionization behavior in solution.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Instrumentation: Use a calibrated pH meter with a suitable electrode and an automated titrator.

  • Sample Preparation: Dissolve an accurately weighed amount of the pyrazole derivative in a suitable solvent, often a mixture of water and an organic co-solvent (e.g., methanol, acetonitrile) for poorly soluble compounds.[8] Maintain a constant ionic strength using a background electrolyte like KCl.[6]

  • Titration:

    • For basic pyrazoles, titrate the sample solution with a standardized solution of a strong acid (e.g., HCl).

    • For acidic pyrazoles, titrate with a standardized solution of a strong base (e.g., NaOH).

    • Record the pH of the solution after each addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, where half of the compound has been neutralized. This corresponds to the inflection point of the titration curve.

    • Alternatively, software can be used to analyze the titration data and calculate the pKa values.

Lipophilicity (LogP/LogD): The Balance Between Water and Fat

Lipophilicity is a measure of a compound's ability to partition between a lipid-like (non-polar) and an aqueous (polar) phase. It is a critical determinant of a drug's absorption, distribution, and ability to cross cell membranes. LogP is the partition coefficient for the neutral form of the compound, while LogD is the distribution coefficient at a specific pH, taking into account both the neutral and ionized forms.

Causality of Experimental Choice: The shake-flask method is the "gold standard" for determining LogP values due to its direct measurement of partitioning.[9][10][11][12]

Experimental Protocol: LogP Determination by the Shake-Flask Method

  • Materials: Use n-octanol (pre-saturated with water) as the lipid phase and a suitable aqueous buffer (pre-saturated with n-octanol) as the aqueous phase. For LogD determination, the buffer should be at the desired pH (e.g., 7.4 for physiological relevance).[13]

  • Partitioning:

    • Dissolve a known amount of the pyrazole derivative in one of the phases.

    • Add an equal volume of the other phase to a flask.

    • Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

    • Separate the two phases by centrifugation.

  • Concentration Measurement:

    • Determine the concentration of the pyrazole derivative in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation:

    • LogP = log₁₀ ([Compound]octanol / [Compound]aqueous)

Solubility: A Prerequisite for Absorption

Aqueous solubility is a critical factor for orally administered drugs, as a compound must dissolve in the gastrointestinal fluids to be absorbed. Poor solubility is a major reason for drug candidate failure. Both kinetic and thermodynamic solubility are important parameters.

Causality of Experimental Choice: Kinetic solubility is a high-throughput method suitable for early-stage drug discovery to rank compounds.[14][15] Thermodynamic solubility, determined by the shake-flask method, provides the true equilibrium solubility and is used in later stages of development.[14][16]

Experimental Protocol: Thermodynamic Solubility by the Shake-Flask Method

  • Equilibration: Add an excess amount of the solid pyrazole derivative to a known volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Shake or stir the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • Filter or centrifuge the suspension to remove the undissolved solid.

    • Carefully collect the supernatant.

  • Concentration Measurement: Determine the concentration of the dissolved pyrazole derivative in the supernatant using a validated analytical method like HPLC-UV.

III. Thermal Stability: Behavior Under Heat Stress

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For pyrazole derivatives, this is important for understanding their stability during storage, formulation, and manufacturing processes.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled. When used together (simultaneous TGA-DSC), they provide a comprehensive thermal profile of a compound.[17]

Causality of Experimental Choice: TGA-DSC can identify decomposition temperatures, melting points, and phase transitions.[18] This information is crucial for determining the thermal stability of a compound and for identifying potential polymorphs.

Experimental Protocol: Simultaneous TGA-DSC

  • Instrumentation: Use a simultaneous thermal analyzer (STA) capable of performing both TGA and DSC measurements.[17]

  • Sample Preparation: Place a small, accurately weighed amount of the pyrazole derivative (typically 2-10 mg) into a sample pan (e.g., alumina or aluminum).

  • Analysis:

    • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the weight change (TGA) and heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • TGA Curve: A step in the TGA curve indicates a weight loss, which can be due to decomposition or the loss of solvent.

    • DSC Curve:

      • An endothermic peak (downward) typically corresponds to a melting point or a phase transition.

      • An exothermic peak (upward) can indicate crystallization or decomposition.

IV. Data Presentation and Visualization

For clarity and ease of comparison, quantitative data should be summarized in tables. Experimental workflows and relationships between concepts can be effectively visualized using diagrams.

Quantitative Data Summary
Physicochemical PropertyTechniqueTypical Value Range for Drug-like Pyrazoles
Molecular WeightMass Spectrometry150 - 500 g/mol
Melting PointDSC100 - 250 °C
pKaPotentiometric Titration2 - 10
LogPShake-Flask Method1 - 5
Aqueous SolubilityShake-Flask Method> 10 µM
Experimental Workflow Visualization

Workflow for Comprehensive Physicochemical Characterization

G cluster_synthesis Synthesis & Purification cluster_structure Structural Elucidation cluster_properties Physicochemical Properties cluster_stability Thermal Stability cluster_output Data Analysis & Reporting Synthesis Substituted Pyrazole Synthesis XRay X-ray Crystallography Synthesis->XRay Structural Confirmation NMR NMR (1H, 13C, 2D) Synthesis->NMR Structural Confirmation FTIR FT-IR Synthesis->FTIR Structural Confirmation MS Mass Spectrometry Synthesis->MS Structural Confirmation pKa pKa (Potentiometry) Synthesis->pKa Property & Stability Assessment LogP LogP (Shake-Flask) Synthesis->LogP Property & Stability Assessment Solubility Solubility (Shake-Flask) Synthesis->Solubility Property & Stability Assessment TGADSC TGA-DSC Synthesis->TGADSC Property & Stability Assessment Report Comprehensive Characterization Report XRay->Report NMR->Report FTIR->Report MS->Report pKa->Report LogP->Report Solubility->Report TGADSC->Report

Caption: A comprehensive workflow for the physicochemical characterization of substituted pyrazoles.

V. Conclusion: A Holistic Approach to Pyrazole Characterization

The physicochemical characterization of substituted pyrazoles is a multi-faceted process that requires a synergistic application of various analytical techniques. A thorough understanding of the molecular structure, ionization state, lipophilicity, solubility, and thermal stability is essential for the successful development of new drugs and materials. By employing the methodologies outlined in this guide, researchers can build a robust data package that not only confirms the identity and purity of their compounds but also provides critical insights into their potential for real-world applications. This holistic approach, grounded in scientific integrity and causality, empowers the rational design of the next generation of pyrazole-based innovations.

References

  • Bernard, M. K. (2006). Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. science24.com. [Link]

  • (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • (2025). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. ResearchGate. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

  • (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. [Link]

  • (2025). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

  • (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • (2025). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. ResearchGate. [Link]

  • Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]

  • (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. MDPI. [Link]

  • pKa Values from Potentiometric Titrations in 20% AN Medium (Unless Otherwise Stated). ResearchGate. [Link]

  • (2025). The correlation of the Log P values obtained by the shake flask method.... ResearchGate. [Link]

  • (2025). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]

  • Thermodynamic solubility. PCBIS. [Link]

  • (2018). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PMC. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • LogP/D. Cambridge MedChem Consulting. [Link]

  • (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. [Link]

  • (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • (2023). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [Link]

  • (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

Sources

Methodological & Application

1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine experimental protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Experimental Protocol for the Synthesis and Characterization of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine

Authored by: A Senior Application Scientist

Introduction

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a multitude of biologically active compounds.[1] Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] The specific substitution pattern on the pyrazole ring is critical for modulating the biological activity and physicochemical properties of the molecule. This application note provides a detailed, research-grade protocol for the synthesis, purification, and characterization of a novel pyrazole derivative, 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine . This compound incorporates key pharmacophoric elements: a dimethylated pyrazole core, a morpholino group at the C5 position, and an amino group at the C4 position. Such a combination of functional groups suggests potential applications as a kinase inhibitor or a modulator of other enzyme systems.[3][4]

This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development. It offers a plausible and robust synthetic route based on established principles of heterocyclic chemistry.[5][6] The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Proposed Synthetic Pathway

The synthesis of the target compound is proposed as a multi-step sequence starting from a readily available pyrazolone precursor. This pathway is designed for efficiency and control over the introduction of each substituent.

digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Handle all chemicals with care, particularly nitric acid, sulfuric acid, and phosphorus oxychloride.

Step 1: Synthesis of 1,3-Dimethyl-4-nitro-1H-pyrazol-5(4H)-one
  • Principle: This step involves the electrophilic nitration of the pyrazolone ring at the C4 position. The pyrazolone ring is activated towards electrophilic substitution, and the C4 position is the most nucleophilic.

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add concentrated sulfuric acid (50 mL).

    • Slowly add 1,3-dimethyl-1H-pyrazol-5(4H)-one (11.2 g, 0.1 mol) in small portions, ensuring the temperature remains below 10 °C.

    • Once the addition is complete, slowly add a pre-cooled mixture of concentrated nitric acid (7.5 mL) and concentrated sulfuric acid (15 mL) dropwise, maintaining the temperature below 10 °C.

    • After the addition, allow the reaction mixture to stir at room temperature for 4 hours.

    • Carefully pour the reaction mixture onto crushed ice (300 g) with vigorous stirring.

    • A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Dry the solid in a vacuum oven at 50 °C to yield the desired product.

Step 2: Synthesis of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole
  • Principle: The pyrazolone is converted to its chloro derivative using phosphorus oxychloride. The oxygen of the pyrazolone is replaced by a chlorine atom, which serves as a good leaving group for the subsequent nucleophilic substitution.

  • Procedure:

    • In a 100 mL round-bottom flask, place 1,3-dimethyl-4-nitro-1H-pyrazol-5(4H)-one (15.7 g, 0.1 mol).

    • Carefully add phosphorus oxychloride (30 mL, 0.32 mol) to the flask.

    • Fit the flask with a reflux condenser and heat the mixture at 110 °C for 3 hours.

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully pour the mixture onto crushed ice (200 g).

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.[7]

Step 3: Synthesis of 1,3-Dimethyl-5-morpholino-4-nitro-1H-pyrazole
  • Principle: This step involves a nucleophilic aromatic substitution reaction where the chlorine atom at the C5 position is displaced by the secondary amine, morpholine. Triethylamine is used as a base to quench the HCl generated during the reaction.

  • Procedure:

    • Dissolve 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole (17.5 g, 0.1 mol) in tetrahydrofuran (THF, 150 mL) in a 250 mL round-bottom flask.

    • Add morpholine (10.5 mL, 0.12 mol) and triethylamine (16.7 mL, 0.12 mol) to the solution.

    • Reflux the reaction mixture for 6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter off the triethylamine hydrochloride salt.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the product.

Step 4: Synthesis of 1,3-Dimethyl-5-morpholino-1H-pyrazol-4-amine (Target Compound)
  • Principle: The final step is the reduction of the nitro group at the C4 position to an amine group. Tin(II) chloride in the presence of hydrochloric acid is an effective reagent for this transformation.

  • Procedure:

    • In a 500 mL round-bottom flask, suspend 1,3-dimethyl-5-morpholino-4-nitro-1H-pyrazole (22.8 g, 0.1 mol) in ethanol (200 mL).

    • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (112.8 g, 0.5 mol) in concentrated hydrochloric acid (50 mL) portion-wise, while keeping the flask in an ice bath.

    • After the addition, remove the ice bath and stir the mixture at room temperature for 8 hours.

    • Basify the reaction mixture to pH > 10 by the slow addition of a 40% aqueous NaOH solution, ensuring the temperature is kept low with an ice bath.

    • Extract the product with dichloromethane (3 x 150 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by crystallization from an appropriate solvent system like ethanol/water to obtain pure 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine.[8]

Characterization of the Final Product

The structure and purity of the synthesized 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR Signals corresponding to the two methyl groups, the morpholine protons, and the amine protons.
¹³C NMR Peaks for all carbon atoms in the molecule, including the pyrazole ring, methyl groups, and morpholine ring.
Mass Spec (ESI-MS) A molecular ion peak corresponding to the calculated mass of the compound ([M+H]⁺).
FT-IR Characteristic absorption bands for N-H stretching of the amine, C-H stretching, and C-N stretching.
Melting Point A sharp melting point range, indicating the purity of the compound.

Potential Applications and Future Directions

Substituted aminopyrazoles are a class of compounds with significant interest in drug discovery. The title compound, with its specific substitution pattern, could be investigated for several biological activities:

  • Kinase Inhibition: Many pyrazole derivatives are known to be potent kinase inhibitors. The morpholino group can enhance solubility and the amino group can form key hydrogen bonds with the kinase hinge region.

  • PDE Inhibition: Certain pyrazole-based compounds have shown activity as phosphodiesterase (PDE) inhibitors, which are relevant for treating cardiovascular diseases.[3]

  • Scaffold for Library Synthesis: This compound can serve as a versatile intermediate for further functionalization of the 4-amino group, allowing for the creation of a library of derivatives for high-throughput screening.

The workflow for investigating the biological activity of this compound is outlined below.

digraph "Biological_Screening_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#E8F0FE", fontcolor="#1967D2"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Caption: Workflow from synthesis to biological evaluation.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine . By following these detailed steps, researchers can reliably produce this novel compound for further investigation. The provided rationale for each step and the outline for subsequent biological evaluation aim to empower researchers in their drug discovery and development endeavors.

References

  • Google Patents. (n.d.). Method for purifying pyrazoles. (WO2011076194A1).
  • Google Patents. (n.d.). A kind of preparation method of pyrazole derivatives. (CN110483400A).
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Jetir.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Process for the preparation of 4-(4-((dimethylamino)methyl)-3-phenyl-1H-pyrazol-1-yl)-N-(2-methoxy-4-morpholino-5-nitrophenyl)pyrimidin-2-amine. Retrieved from [Link]

  • MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol. Retrieved from [Link]

  • Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]

  • MDPI. (n.d.). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one. Retrieved from [Link]

  • ResearchGate. (2025). Experimental and Theoretical Analysis of 4-(4-(4,5-Dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine Molecule: Spectroscopy, NLO, Docking and Reactivity Studies. Retrieved from [Link]

  • Springer. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • PubMed. (2016). Design and Development of Novel 4-(4-(1H-Tetrazol-5-yl)-1H-pyrazol-1-yl)-6-morpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine as Cardiotonic Agent via Inhibition of PDE3. Retrieved from [Link]

  • PubMed. (2018). Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent advances in the therapeutic applications of pyrazolines. Retrieved from [Link]

  • CNR-IRIS. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Retrieved from [Link]

Sources

Application Notes and Protocols for the Cellular Characterization of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Pyrazole-Based Compound

The compound 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine represents a novel investigational molecule with significant therapeutic potential, likely as a modulator of critical cellular signaling pathways. The presence of a pyrazole core linked to a morpholine moiety is a hallmark of numerous kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) pathway.[1][2] The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism.[3][4] Its aberrant activation is a frequent driver of oncogenesis and other proliferative disorders, making it a prime target for therapeutic intervention.[3][5]

This document serves as a comprehensive guide for researchers initiating studies with 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine. It provides a logical framework and detailed protocols for the systematic evaluation of its biological activity in a cell culture setting, with a primary focus on elucidating its effects on the PI3K signaling pathway. The experimental design emphasizes robust, reproducible, and self-validating methodologies to ensure the generation of high-quality, interpretable data.

I. Compound Handling and Preparation: The Foundation of Reproducible Data

The accurate preparation and handling of small molecule inhibitors are paramount for experimental success. Inconsistencies in solubility and storage can lead to significant variability in results.

A. Physicochemical Properties and Stock Solution Preparation

Proper solubilization and storage are critical for maintaining the stability and activity of the compound.[6]

PropertyRecommendationRationale
Solubility Testing Empirically determine the solubility in common solvents such as DMSO, ethanol, and aqueous buffers.To ensure the compound is fully dissolved in the stock solution, preventing precipitation upon dilution in culture media.[7]
Stock Solution Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.DMSO is a versatile solvent for many organic molecules and is compatible with most cell culture assays at low final concentrations (<0.5%).[8]
Aliquoting & Storage Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light and moisture.Avoids repeated freeze-thaw cycles that can lead to compound degradation.
Vehicle Control The final concentration of the vehicle (e.g., DMSO) should be consistent across all experimental conditions, including untreated controls.To control for any potential effects of the solvent on cellular physiology.[9]
Protocol 1: Preparation of a 10 mM Stock Solution
  • Weighing: Accurately weigh 1-5 mg of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine powder using a calibrated analytical balance.

  • Solubilization: In a sterile microcentrifuge tube, add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C.

II. Elucidating the Biological Activity: A Stepwise Approach

A systematic approach is essential to characterize the biological effects of a novel compound. The following workflow is designed to first determine the optimal concentration range for cellular activity and then to investigate the specific molecular mechanism of action.

Experimental Workflow for Characterizing a Novel Inhibitor

G cluster_0 Phase 1: Determine Effective Concentration cluster_1 Phase 2: Mechanism of Action Dose-Response Dose-Response & IC50 Determination (Cell Viability Assay) Target_Engagement Target Engagement (Western Blot for p-Akt) Dose-Response->Target_Engagement Use concentrations around IC50 Downstream_Effects Downstream Pathway Analysis (Western Blot for p-S6, p-4E-BP1) Target_Engagement->Downstream_Effects Phenotypic_Assays Phenotypic Assays (Apoptosis, Cell Cycle) Target_Engagement->Phenotypic_Assays

Caption: A logical workflow for characterizing a novel kinase inhibitor.

A. Determining the Effective Concentration: Cell Viability Assays

The initial step is to determine the concentration range over which the compound affects cell viability or proliferation. This is typically achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC50).[9][10]

Protocol 2: Cell Viability Assessment using a Luminescence-Based ATP Assay (e.g., CellTiter-Glo®)

This assay measures the amount of ATP present, which is an indicator of metabolically active cells.[11]

  • Cell Seeding: Plate cells in a 96-well, opaque-walled plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine in complete cell culture medium. A common starting range is 0.01 µM to 100 µM.

  • Treatment: Treat the cells with the serially diluted compound for a specified duration (e.g., 48-72 hours). Include wells with vehicle control (DMSO) and no treatment.

  • Assay Procedure:

    • Equilibrate the plate and the luminescent cell viability reagent to room temperature.

    • Add the reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells with medium and reagent only).

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percent viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

III. Mechanism of Action: Interrogating the PI3K Pathway

Based on the IC50 values obtained, subsequent experiments should be performed at concentrations at and around the IC50 to investigate the compound's effect on the PI3K signaling pathway. Western blotting is a powerful technique to measure changes in the phosphorylation status of key proteins in this cascade.[3][12]

The PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt p-Thr308 mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Inhibits Apoptosis mTORC2 mTORC2 mTORC2->Akt p-Ser473 S6K S6K mTORC1->S6K Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits S6 S6 Ribosomal Protein S6K->S6 Phosphorylates Growth Cell Growth & Proliferation S6->Growth 4EBP1->Growth Inhibition of protein synthesis (when active) Compound 1,3-dimethyl-5-morpholino- 1H-pyrazol-4-amine Compound->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the putative target of the inhibitor.

Protocol 3: Western Blot Analysis of PI3K Pathway Activation

This protocol details the steps to assess the phosphorylation status of Akt and the downstream effector S6 ribosomal protein.

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time (e.g., 2, 6, or 24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-S6 Ribosomal Protein (Ser235/236)

      • Total S6

      • A loading control (e.g., β-actin or GAPDH)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Expected Outcomes and Interpretation

A potent and selective inhibitor of the PI3K pathway is expected to cause a dose-dependent decrease in the phosphorylation of Akt at Ser473 and S6 at Ser235/236, without significantly affecting the total levels of these proteins.

Target ProteinExpected Result with Inhibitor TreatmentInterpretation
p-Akt (Ser473) Decreased phosphorylationIndicates inhibition of PI3K or an upstream activator of Akt.
Total Akt No significant changeConfirms that the effect is on the phosphorylation status, not protein expression.
p-S6 (Ser235/236) Decreased phosphorylationDemonstrates inhibition of the downstream mTORC1/S6K axis.
Total S6 No significant changeConfirms the effect is on phosphorylation.
β-actin Consistent levels across all lanesValidates equal protein loading.

IV. Concluding Remarks and Future Directions

These application notes provide a foundational framework for the initial characterization of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine in a cell culture setting. The data generated from these protocols will offer critical insights into its potency and mechanism of action. Should the results confirm PI3K pathway inhibition, further studies could include:

  • Selectivity Profiling: Assessing the compound's activity against other kinases to determine its selectivity.

  • Phenotypic Assays: Investigating the downstream cellular consequences of pathway inhibition, such as apoptosis (e.g., Annexin V staining) and cell cycle arrest (e.g., propidium iodide staining and flow cytometry).

  • 3D Cell Culture Models: Evaluating the compound's efficacy in more physiologically relevant 3D spheroid or organoid models.[13]

By following these rigorous and systematic protocols, researchers can confidently and efficiently advance the understanding of this promising new compound.

References

  • ResearchGate. (n.d.). Schematic drawing of the PI3K/Akt signaling pathway. [Link]

  • Asati, V., et al. (n.d.). Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. PubMed. [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. [Link]

  • PubChem. (n.d.). Pictilisib. [Link]

  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. [Link]

  • ResearchGate. (n.d.). Crystal structure of omipalisib in complex with the catalytic subunit of PI3Kγ. [Link]

  • ResearchGate. (n.d.). Structures of pictilisib (A) and GNE-317 (B). [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • PubChem. (n.d.). Omipalisib. [Link]

  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). omipalisib. [Link]

  • ACS Publications. (2020). Discovery of Potent and Selective PI3Kγ Inhibitors. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Link]

  • YouTube. (2020). AKT/PKB Signaling Pathway | PI3k Signaling. [Link]

  • ResearchGate. (2021). Pyrazole substituted resorcinol derivatives with PI3K inhibitory potential. [Link]

  • ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. [Link]

  • ResearchGate. (n.d.). Western blot analysis for protein levels associated with the PI3K/AKT pathway. [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. [Link]

  • News-Medical.net. (2024). Culture techniques for drug discovery and therapeutics. [Link]

  • ResearchGate. (2022). (PDF) Cell Viability Assays Assay Guidance Manual. [Link]

  • PubChem. (n.d.). US11247990, Example 452. [Link]

Sources

Analytical methods for 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine detection

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization and Quantification of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine

Abstract

This technical guide provides a comprehensive framework for the development and validation of analytical methods for the detection, quantification, and structural confirmation of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine. Recognizing the critical need for robust analytical oversight in pharmaceutical development, this document details protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive trace analysis, and Gas Chromatography-Mass Spectrometry (GC-MS) as an orthogonal verification technique. The methodologies are grounded in established principles for the analysis of substituted pyrazole derivatives and are designed to meet rigorous regulatory standards, such as those outlined by the International Conference on Harmonisation (ICH).[1][2]

Introduction and Compound Profile

1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine is a substituted pyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[3][4] The structural features of this molecule—a pyrazole core, basic amine and morpholino groups, and methyl substituents—dictate its physicochemical properties and inform the selection of appropriate analytical strategies.

Accurate and precise analytical methods are paramount for ensuring the quality, safety, and efficacy of any drug substance or product.[1] For a molecule like 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine, these methods are essential for:

  • Quality Control: Quantifying the active pharmaceutical ingredient (API) and profiling impurities in drug substance and drug product batches.

  • Stability Testing: Assessing degradation pathways and establishing shelf-life.

  • Pharmacokinetic (PK) Studies: Measuring compound concentrations in biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

This guide provides validated starting points for methods that are specific, sensitive, and robust, forming a self-validating system for the comprehensive analysis of this compound.[5][6]

Compound Structure and Physicochemical Properties
  • IUPAC Name: 1,3-dimethyl-5-(morpholin-4-yl)-1H-pyrazol-4-amine

  • Molecular Formula: C9H16N4O

  • Molecular Weight: 196.25 g/mol

  • Key Features: Heterocyclic core, two basic nitrogen centers (amine and morpholino), moderate polarity. These features suggest good solubility in polar organic solvents and acidic aqueous solutions, excellent ionization potential for mass spectrometry, and the presence of a UV chromophore for spectrophotometric detection.

Recommended Analytical Workflow

The choice of analytical technique is dictated by the objective of the analysis. A typical workflow is presented below, guiding the researcher from initial purity assessment to high-sensitivity quantification in complex matrices.

Analytical_Workflow Figure 1. General Analytical Workflow cluster_0 Sample & Objective cluster_1 Method Selection & Development cluster_2 Validation & Reporting Sample Sample Received Drug Substance Drug Product Biological Matrix Objective Analysis Goal Purity & Assay Impurity Profile Trace Quantification Structure ID Sample->Objective Define HPLC_UV HPLC-UV/PDA For Purity, Assay, & Stability Objective->HPLC_UV If Purity/Assay LC_MSMS LC-MS/MS For Trace Quantification (PK studies) Objective->LC_MSMS If Trace Analysis GC_MS GC-MS Orthogonal Method & Volatile Impurities Objective->GC_MS If Orthogonal ID Spectroscopy NMR / FT-IR Reference Standard Confirmation Objective->Spectroscopy If Structure ID Validation Method Validation (ICH) Specificity Linearity Accuracy Precision LOD/LOQ HPLC_UV->Validation LC_MSMS->Validation GC_MS->Validation Report Final Report Data Summary Protocols Validation Report Spectroscopy->Report Validation->Report Generate

Caption: Figure 1. General Analytical Workflow

High-Performance Liquid Chromatography (HPLC-UV/PDA)

For routine quality control, including purity determination and assay of the bulk drug substance, a stability-indicating Reverse-Phase HPLC (RP-HPLC) method is the industry standard.

Scientific Rationale

The moderately polar nature of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine makes it an ideal candidate for RP-HPLC. A C18 stationary phase provides a nonpolar surface for retention, while a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer allows for controlled elution.[7] The inclusion of an acid modifier, such as 0.1% trifluoroacetic acid (TFA) or formic acid, is critical. It protonates the basic amine and morpholino groups, ensuring a single ionic state, which leads to sharp, symmetrical peak shapes and reproducible retention times.[8] A Photodiode Array (PDA) detector is recommended to monitor peak purity and select the optimal detection wavelength corresponding to the compound's UV maxima.

Detailed Experimental Protocol: HPLC-UV/PDA
  • Sample Preparation (Assay):

    • Accurately weigh approximately 20 mg of the compound into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of mobile phase A and B to create a 200 µg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the method (e.g., to 50 µg/mL for analysis).

  • Chromatographic Conditions:

    • Column: Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[7]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions over 1 minute, and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: PDA detector, 210-400 nm, with quantification at an estimated λmax of ~254 nm.

  • Method Validation Parameters:

    • The method must be validated according to ICH Q2(R1) guidelines.[9] This involves demonstrating specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[5][6]

Expected Performance Data
ParameterExpected Value / RangeRationale / Reference
Retention Time5 - 10 minutesDependent on exact gradient, but typical for moderately polar small molecules.
Linearity Range1 - 200 µg/mLA standard range for purity and assay methods.[7]
Correlation Coefficient (r²)≥ 0.998Standard acceptance criterion for linearity.[8]
Accuracy (% Recovery)98.0% - 102.0%ICH guideline for assay of a drug substance.[9]
Precision (%RSD)≤ 2.0%Standard criterion for repeatability and intermediate precision.[5]
Limit of Quantitation (LOQ)~0.5 µg/mLEstimated based on typical UV sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is the preferred technique due to its superior sensitivity and selectivity.

Scientific Rationale

The basic nitrogens in the molecule make it highly suitable for positive-ion electrospray ionization (ESI+). In the mass spectrometer, the protonated molecule ([M+H]+) is selected as the precursor ion. This ion is then fragmented via collision-induced dissociation (CID), and specific, stable product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, as it is highly unlikely that an interfering compound will have the same precursor ion, the same product ions, and the same chromatographic retention time.[10] A simple protein precipitation step is often sufficient for plasma sample cleanup, making the workflow efficient.[10]

Predicted MS/MS Fragmentation Pathway

The predicted fragmentation of the protonated molecule (m/z 197.1) would likely involve the loss of the morpholino group or cleavage within the pyrazole ring.

MSMS_Fragmentation Figure 2. Predicted MS/MS Fragmentation cluster_products Product Ions (MRM Transitions) Parent Precursor Ion 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine + H+ m/z = 197.1 Frag1 Loss of Morpholine C5H8N3O+ m/z = 110.1 Parent:f1->Frag1:f0  - C4H9NO (87 Da) Frag2 Cleavage of Morpholine Ring C7H12N4O+ m/z = 168.1 Parent:f1->Frag2:f0  - C2H5 (29 Da)

Caption: Figure 2. Predicted MS/MS Fragmentation

Detailed Experimental Protocol: LC-MS/MS
  • Sample Preparation (Plasma):

    • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to an autosampler vial for injection.

  • LC-MS/MS Conditions:

    • LC System: UPLC/UHPLC system for fast analysis.

    • Column: Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 2% B to 98% B over 3 minutes, with a total run time of 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: ESI Positive (ESI+).

    • MRM Transitions (Hypothetical):

      • Analyte: 197.1 -> 110.1 (Quantifier), 197.1 -> 168.1 (Qualifier)

      • Internal Standard: (To be determined based on selection)

Expected Performance Data
ParameterExpected Value / RangeRationale / Reference
Lower Limit of Quantitation (LLOQ)0.1 - 1.0 ng/mLTypical for small molecule bioanalysis.[10]
Linearity Range0.1 - 500 ng/mLStandard range covering expected in-vivo concentrations.
Accuracy & PrecisionWithin ±15% (±20% at LLOQ)FDA/EMA guidance for bioanalytical method validation.
Matrix EffectMinimal and compensated by ISTo be assessed during validation.
Recovery>80%A good target for protein precipitation.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as a valuable orthogonal technique for identity confirmation and for the analysis of volatile or semi-volatile impurities that may not be observed by LC.

Scientific Rationale

The suitability of GC-MS depends on the thermal stability and volatility of the analyte. While the morpholino group adds polarity, the compound's molecular weight is low enough that it may be amenable to GC analysis. Electron Ionization (EI) provides reproducible fragmentation patterns that are highly characteristic and can be used for library matching and structural elucidation.[11] The analysis of pyrazole fragmentation patterns is well-documented and can aid in spectral interpretation.[12]

Detailed Experimental Protocol: GC-MS
  • Sample Preparation:

    • Dissolve ~1 mg of the sample in 1 mL of a suitable solvent like Dichloromethane or Methanol.[11]

  • GC-MS Conditions:

    • Column: DB-5ms (30 m × 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1).

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40 - 300.

Predicted Mass Fragments (EI)
m/zProposed FragmentRationale
196[M]+•Molecular Ion
181[M - CH3]+•Loss of a methyl group
110[M - C4H8NO]+•Loss of the morpholinyl radical
86[C4H8NO]+Morpholinyl cation

Conclusion

This application note provides a multi-faceted analytical strategy for 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine. The detailed protocols for HPLC-UV, LC-MS/MS, and GC-MS offer robust and reliable starting points for method development and validation. The HPLC method is ideal for routine quality control, while the LC-MS/MS method provides the high sensitivity required for bioanalytical applications. Together, these methods create a comprehensive analytical package to support drug development professionals from discovery through to clinical studies, ensuring data integrity and regulatory compliance.

References

  • BenchChem. (2025). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. Benchchem.com.
  • Dolan, J. W., & Snyder, L. R. (2014). Validation of Impurity Methods, Part II. LCGC North America.
  • Kumar, A., et al. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semanticscholar.org.
  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. ec-undp.org.
  • Al-Ostath, A., et al. (n.d.). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... R Discovery.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profoundgr.com.
  • Al-Majdhoub, F. M., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Patel, M., et al. (n.d.). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences.
  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. ijrrjournal.com.
  • Bavani, S., et al. (2025). Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quantum Methods....
  • Attygalle, A. B., & Jumean, H. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Thomas, J., et al. (n.d.). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation....
  • Pop, R., et al. (2024).
  • BenchChem. (2025).
  • Berrino, E., et al. (2023).
  • Zhang, J., et al. (2014). LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis.

Sources

The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition: Application Notes for the Pan-Akt Inhibitor Afuresertib (GSK2110183)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Pyrazole Derivatives in Kinase-Targeted Drug Discovery

Protein kinases, as central regulators of cellular signaling, have emerged as a pivotal class of drug targets, particularly in oncology. The dysregulation of kinase activity is a hallmark of many cancers, driving aberrant cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy. Within the vast chemical space of kinase inhibitors, the pyrazole moiety has been identified as a "privileged scaffold". Its unique structural and electronic properties allow for versatile interactions within the ATP-binding pocket of various kinases, making it a cornerstone in the design of potent and selective inhibitors. Pyrazole-based compounds have demonstrated remarkable efficacy against a range of kinase targets, including cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and the serine/threonine kinase Akt.[1][2]

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of a prominent pyrazole-containing kinase inhibitor, Afuresertib (GSK2110183) . Afuresertib is a potent, orally bioavailable, and ATP-competitive pan-Akt inhibitor with significant preclinical and clinical investigation.[3][4] We will delve into its mechanism of action and provide detailed, field-proven protocols for its characterization in both biochemical and cellular assays.

Afuresertib (GSK2110183): A Case Study in Pyrazole-Based Akt Inhibition

Afuresertib is a small molecule inhibitor that potently targets all three isoforms of the Akt serine/threonine kinase: Akt1, Akt2, and Akt3.[3] The activation of the PI3K/Akt signaling pathway is a frequent event in tumorigenesis, contributing to tumor cell proliferation, survival, and resistance to therapy.[4] Afuresertib's therapeutic potential lies in its ability to block this critical signaling node.

Chemical Structure
  • IUPAC Name: N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide[5]

  • Molecular Formula: C₁₈H₁₇Cl₂FN₄OS[5]

  • Molecular Weight: 427.32 g/mol [6]

Mechanism of Action

Afuresertib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Akt kinase domain.[3] This prevents the phosphorylation of Akt's downstream substrates, thereby inhibiting the PI3K/Akt signaling cascade.[4] The pyrazole ring within Afuresertib's structure plays a crucial role in anchoring the molecule within the kinase's active site through key hydrogen bonding and hydrophobic interactions. The inhibition of Akt activity by Afuresertib leads to the suppression of downstream signaling pathways that regulate cell survival and proliferation, ultimately inducing apoptosis in cancer cells.[7]

Diagram: Simplified PI3K/Akt Signaling Pathway and Inhibition by Afuresertib

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (GSK3β, FOXO, etc.) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Cell_Response Cell Proliferation, Survival, Growth Downstream->Cell_Response Apoptosis Apoptosis Downstream->Apoptosis Afuresertib Afuresertib (GSK2110183) Afuresertib->Akt Inhibition Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Prepare serial dilutions of Afuresertib Dispense Dispense compound and kinase to plate Compound_Prep->Dispense Reagent_Prep Prepare kinase, substrate, and ATP solutions Reagent_Prep->Dispense Incubate1 Pre-incubate (10 min) Dispense->Incubate1 Initiate Initiate reaction with substrate/ATP mix Incubate1->Initiate Incubate2 Incubate (60 min, 30°C) Initiate->Incubate2 Stop Add ADP-Glo™ Reagent (stop reaction, deplete ATP) Incubate2->Stop Incubate3 Incubate (40 min) Stop->Incubate3 Detect Add Kinase Detection Reagent (convert ADP to ATP, generate light) Incubate3->Detect Incubate4 Incubate (30 min) Detect->Incubate4 Read Measure luminescence Incubate4->Read

Caption: Step-by-step workflow for the in vitro kinase inhibition assay.

Materials:

  • Recombinant human Akt1, Akt2, or Akt3 enzyme

  • GSK3α peptide substrate

  • ATP

  • Afuresertib

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT) [8]* ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of Afuresertib in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC₅₀ determination.

  • Assay Plate Preparation:

    • Add 1 µL of each Afuresertib dilution or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of a solution containing the Akt enzyme in kinase buffer. The optimal enzyme concentration should be determined empirically.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Kinase Reaction:

    • Initiate the reaction by adding 2 µL of a solution containing the GSK3α peptide substrate and ATP in kinase buffer. The final ATP concentration should be at its Km for the specific Akt isoform.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each Afuresertib concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Akt Phosphorylation Assay (Western Blot)

This protocol assesses the ability of Afuresertib to inhibit Akt signaling within a cellular context by measuring the phosphorylation of a downstream substrate, such as GSK3β.

Causality Behind Experimental Choices:

  • Serum starvation and stimulation: Synchronizes the cell population and induces a robust and measurable activation of the PI3K/Akt pathway.

  • Western blotting: Provides a semi-quantitative and highly specific method to detect changes in the phosphorylation status of target proteins.

  • Total protein loading control (e.g., β-actin): Ensures that any observed changes in phospho-protein levels are not due to variations in protein loading.

Diagram: Workflow for Cell-Based Western Blot Assay

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis Seed_Cells Seed cells and allow to adhere overnight Starve_Cells Serum-starve cells Seed_Cells->Starve_Cells Treat_Inhibitor Pre-treat with Afuresertib or DMSO Starve_Cells->Treat_Inhibitor Stimulate_Cells Stimulate with growth factor Treat_Inhibitor->Stimulate_Cells Lyse_Cells Lyse cells and quantify protein Stimulate_Cells->Lyse_Cells SDS_PAGE Separate proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Block Block non-specific binding sites Transfer->Block Incubate_Ab Incubate with primary and secondary antibodies Block->Incubate_Ab Detect_Signal Detect chemiluminescent signal Incubate_Ab->Detect_Signal

Caption: Workflow for assessing cellular Akt inhibition via Western blot.

Materials:

  • Cancer cell line with an active PI3K/Akt pathway (e.g., BT474 breast cancer cells)

  • Cell culture medium and supplements

  • Afuresertib

  • Growth factor for stimulation (e.g., insulin, EGF)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-GSK3β (Ser9), anti-total GSK3β, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed BT474 cells in 6-well plates and allow them to adhere overnight.

    • Serum-starve the cells for 16-24 hours.

    • Pre-treat the cells with various concentrations of Afuresertib or DMSO for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., 100 nM insulin) for 15-30 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phospho-proteins and normalize them to the corresponding total protein levels.

    • Compare the levels of phosphorylated proteins in Afuresertib-treated cells to the DMSO-treated control to determine the extent of inhibition.

Conclusion

Afuresertib serves as a prime example of a pyrazole-based kinase inhibitor with significant therapeutic potential. Its well-defined mechanism of action and potent inhibition of the Akt signaling pathway make it a valuable tool for cancer research and drug development. The protocols provided herein offer robust and reproducible methods for characterizing the biochemical and cellular activity of Afuresertib and other similar kinase inhibitors. By understanding the principles behind these assays and adhering to rigorous experimental design, researchers can generate high-quality, reliable data to advance the field of kinase-targeted therapies.

References

  • National Cancer Institute. Definition of afuresertib. [Link]

  • PubChem. Afuresertib. [Link]

  • National Cancer Institute. Clinical Trials Using Afuresertib. [Link]

  • MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

  • PubChem. Afuresertib. [Link]

  • Yamaji, M., et al. (2017). Novel ATP-competitive Akt inhibitor afuresertib suppresses the proliferation of malignant pleural mesothelioma cells. Cancer Medicine, 6(11), 2646–2659. [Link]

  • MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • PMC. Detection of phosphorylated Akt and MAPK in cell culture assays. [Link]

  • BioAssay Systems. EnzyFluoTM Human/Mouse AKT1(S473) Phosphorylation ELISA Kit. [Link]

  • PMC. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma. [Link]

  • Targeted Oncology. FDA Oks Phase 3 Trial of LAE201 for the Treatment of mCRPC. [Link]

  • Laekna. Laekna Announces Robust Phase 1b data of LAE002 (afuresertib) for treatment of HR+/ HER2- Breast Cancer at ESMO Congress 2024. [Link]

  • AACR Journals. Characterization of an Akt Kinase Inhibitor with Potent Pharmacodynamic and Antitumor Activity. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of Pyrazole Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Role of Pyrazoles in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable synthetic versatility and ability to serve as a bioisostere for other aromatic systems have cemented its importance in the development of therapeutic agents.[1][2] A significant number of drugs approved by the U.S. Food and Drug Administration (FDA) feature a pyrazole core, targeting a wide array of clinical conditions from cancer and inflammation to infectious diseases.[1][3]

Notably, pyrazole derivatives have shown exceptional promise as inhibitors of protein kinases, a class of enzymes that play a pivotal role in cellular signaling pathways.[2][4] Dysregulation of kinase activity is a hallmark of numerous diseases, making them a major focus of drug discovery efforts. The unique structural features of the pyrazole ring enable it to form key interactions within the ATP-binding pocket of many kinases, leading to potent and selective inhibition.

High-throughput screening (HTS) is an indispensable methodology for unlocking the therapeutic potential of large and diverse pyrazole libraries.[2] HTS allows for the rapid and automated evaluation of tens of thousands of compounds, enabling the identification of "hits"—compounds that exhibit a desired biological activity against a specific target.[5][6] This document provides detailed application notes and step-by-step protocols for researchers, scientists, and drug development professionals engaged in the HTS of pyrazole compound libraries. The focus is on robust, validated, and field-proven assays designed to identify and characterize novel pyrazole-based drug candidates.

SECTION 1: BIOCHEMICAL ASSAYS FOR TARGET-BASED SCREENING

Biochemical assays are fundamental for primary HTS campaigns as they directly measure the interaction between a compound and a purified molecular target, such as a kinase, in a cell-free system.[2] This approach provides a clear, direct readout of a compound's inhibitory or binding activity, free from the complexities of a cellular environment.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assays

Principle of the Assay: HTRF is a highly sensitive and robust technology ideal for HTS.[2][7] The assay measures the phosphorylation of a biotinylated substrate by a kinase. A europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665 are used for detection. When the substrate is phosphorylated, the binding of both the antibody and streptavidin brings the europium donor and XL665 acceptor into close proximity, resulting in Fluorescence Resonance Energy Transfer (FRET). The HTRF signal is directly proportional to the level of substrate phosphorylation.[8][9] Pyrazole inhibitors will prevent this phosphorylation, leading to a decrease in the HTRF signal.

Experimental Workflow: HTRF Kinase Assay

HTRF_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection P1 Prepare Reagents: - Kinase - Biotinylated Substrate - ATP - Pyrazole Library R1 Dispense Kinase, Substrate, & Pyrazole Compound into 384-well plate P1->R1 P2 Prepare Detection Mix: - Eu-Ab - SA-XL665 R2 Add ATP to initiate reaction R1->R2 Pre-incubation R3 Incubate at RT R2->R3 D1 Add Detection Mix (contains EDTA to stop reaction) R3->D1 Reaction complete D2 Incubate at RT (e.g., 60 min) D1->D2 D3 Read plate on HTRF-compatible reader D2->D3

Caption: HTRF Kinase Assay Workflow.

Detailed Protocol: HTRF Kinase Assay for a Pyrazole Library

  • Materials:

    • Purified kinase of interest

    • Biotinylated substrate peptide

    • ATP

    • HTRF KinEASE™ kit (or equivalent) containing Europium cryptate-labeled antibody and Streptavidin-XL665[8]

    • Assay buffer (specific to the kinase)

    • Pyrazole compound library (typically dissolved in DMSO)

    • Low-volume 384-well white plates

    • HTRF-compatible plate reader

  • Procedure:

    • Reagent Preparation: Prepare working solutions of kinase, biotinylated substrate, and ATP in the appropriate kinase assay buffer. The optimal concentrations of each should be determined empirically during assay development.[10]

    • Compound Dispensing: Dispense 20-50 nL of each pyrazole compound from the library plate into the assay plate using an acoustic dispenser or pin tool.

    • Kinase/Substrate Addition: Add 5 µL of a solution containing the kinase and biotinylated substrate to each well.

    • Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compounds to interact with the kinase.

    • Reaction Initiation: Add 5 µL of ATP solution to each well to start the enzymatic reaction.

    • Enzymatic Reaction: Incubate the plate for the predetermined optimal time (e.g., 60 minutes) at room temperature.

    • Reaction Termination and Detection: Add 10 µL of the HTRF detection reagent mix (containing the europium-labeled antibody and streptavidin-XL665 in detection buffer with EDTA) to each well. The EDTA chelates Mg2+, thereby stopping the kinase reaction.[9]

    • Detection Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

    • Plate Reading: Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis:

    • The HTRF ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • Percent inhibition is calculated relative to high (no inhibitor) and low (no enzyme or potent inhibitor) controls.

    • Hits are typically identified as compounds that cause a percent inhibition greater than a certain threshold (e.g., >50% or 3 standard deviations from the mean of the library).

ADP-Glo™ Luminescence-Based Kinase Assay

Principle of the Assay: The ADP-Glo™ assay is a universal, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[11][12] The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added, which converts the ADP back to ATP and provides luciferase and luciferin to generate a luminescent signal proportional to the initial ADP concentration.[11][13] Pyrazole inhibitors reduce the amount of ADP produced, resulting in a lower luminescent signal.

Detailed Protocol: ADP-Glo™ Kinase Assay

  • Materials:

    • Purified kinase and its substrate

    • ATP

    • ADP-Glo™ Kinase Assay kit (Promega)[13]

    • Kinase assay buffer

    • Pyrazole compound library in DMSO

    • Solid white 384-well assay plates

    • Plate-reading luminometer

  • Procedure:

    • Kinase Reaction Setup: In a 384-well plate, set up a 5 µL kinase reaction. This includes the pyrazole compound, kinase, and substrate in the appropriate buffer.

    • Reaction Initiation: Add ATP to the wells to initiate the reaction. The final ATP concentration should be at or near the Km value for the specific kinase to ensure sensitivity to inhibitors.

    • Enzymatic Reaction: Incubate the plate for 60-120 minutes at room temperature.

    • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any unconsumed ATP.[13]

    • Incubation: Incubate the plate for 40 minutes at room temperature.[13][14]

    • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well.[13]

    • Incubation: Incubate for 30-60 minutes at room temperature to allow the conversion of ADP to ATP and the subsequent luciferase reaction to stabilize.[13]

    • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to kinase inhibition.

    • Calculate percent inhibition for each compound relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Identify hits based on a predefined inhibition threshold.

Assay TechnologyPrincipleAdvantagesConsiderations for Pyrazoles
HTRF Time-Resolved FRETHigh sensitivity, robust, homogeneous ("mix-and-read") format, low background.[2][7]Potential for fluorescence interference from pyrazole compounds, though TR-FRET minimizes this.
ADP-Glo™ Luminescence (ADP detection)Universal for any ADP-producing enzyme, high sensitivity, wide dynamic range.[11][12]Potential for compound interference with luciferase enzyme.
Fluorescence Polarization (FP) Change in molecular rotationHomogeneous, direct binding measurement, cost-effective.Requires a suitable fluorescent probe; may be less sensitive for large protein targets.

SECTION 2: CELL-BASED ASSAYS FOR PHENOTYPIC SCREENING

Cell-based assays are crucial for secondary screening and hit validation as they provide data on a compound's activity in a more physiologically relevant context.[15] These assays assess the overall effect of a compound on cellular processes, such as proliferation, cytotoxicity, or the modulation of a specific signaling pathway.

Cell Viability and Cytotoxicity Assays (MTT/CellTiter-Glo®)

Principle of the Assay: These assays measure the overall health and viability of a cell population after treatment with test compounds. The MTT assay is a colorimetric assay that measures the metabolic activity of cells.[3] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized and quantified.[3] Luminescence-based assays like CellTiter-Glo® measure the amount of ATP present, which is a key indicator of metabolically active cells. A decrease in signal in either assay indicates a reduction in cell viability, a common goal for anticancer pyrazole compounds.[16]

Experimental Workflow: Cell-Based Cytotoxicity Assay

Cytotoxicity_Workflow S1 Seed cancer cells in 96- or 384-well plates S2 Incubate for 24h (allow cells to attach) S1->S2 S3 Treat cells with serial dilutions of pyrazole compounds S2->S3 S4 Incubate for 48-72h S3->S4 S5 Add viability reagent (e.g., MTT or CellTiter-Glo®) S4->S5 S6 Incubate as per protocol S5->S6 S7 Read plate (Spectrophotometer or Luminometer) S6->S7 S8 Data Analysis (Calculate IC50) S7->S8

Caption: General workflow for cell-based cytotoxicity screening.

Detailed Protocol: MTT Assay for Pyrazole Library Screening

  • Materials:

    • Cancer cell line of interest (e.g., HCT116, MCF-7)[4]

    • Complete cell culture medium

    • Pyrazole compound library

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well flat-bottom plates

    • Microplate spectrophotometer

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[17]

    • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell adherence.[17]

    • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle (DMSO) and positive (e.g., doxorubicin) controls.[17]

    • Incubation: Incubate the plates for an additional 48 to 72 hours.[17]

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3]

    • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

    • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at a wavelength of ~570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[17]

SECTION 3: ASSAY VALIDATION AND HIT TRIAGE

The trustworthiness of any HTS campaign hinges on rigorous assay development and validation. The goal is to create a robust and reproducible assay with a low rate of false positives and false negatives.[15][18]

Key Validation Parameters

Before initiating a full-scale screen, the assay must be validated using key statistical parameters.[19]

ParameterDescriptionAcceptance CriteriaRationale
Z'-factor A measure of the statistical effect size, reflecting the separation between the high and low controls.Z' > 0.5Indicates a robust assay with a large enough signal window to confidently identify hits.[20]
Signal-to-Background (S/B) Ratio The ratio of the mean signal of the high control to the mean signal of the low control.S/B > 5 (assay dependent)Ensures the assay signal is sufficiently distinguishable from the background noise.[20]
Coefficient of Variation (%CV) A measure of the variability of the data points within the controls.%CV < 20%Demonstrates the precision and reproducibility of the assay measurements.
DMSO Tolerance The effect of the compound solvent (DMSO) on the assay signal.Minimal effect at screening concentration (e.g., <1%)Ensures that the vehicle used to dissolve the pyrazole compounds does not interfere with the assay.[19]
Managing Assay Interference and Artifacts

Pyrazole compounds, like many other aromatic heterocycles, can potentially interfere with HTS assay technologies.[21] Proactive identification and mitigation of these artifacts are crucial for avoiding misleading results.

Logical Flow for Hit Triage and Artifact Identification

Hit_Triage cluster_out Start Primary HTS Hits Confirm Confirm Activity in Dose-Response Start->Confirm Counter Run Counter-Screens (e.g., for assay interference) Confirm->Counter Confirmed Actives Inactive Discard Confirm->Inactive Non-reproducible SAR Analyze Structure-Activity Relationship (SAR) Counter->SAR Artifact Discard (Artifact) Counter->Artifact Interference Detected Orthogonal Validate with Orthogonal Assay (different technology) SAR->Orthogonal Clean Hits Singleton Deprioritize SAR->Singleton Singleton, No SAR End Validated Hits for Lead Optimization Orthogonal->End

Caption: A workflow for triaging primary hits to eliminate artifacts.

  • Fluorescence Interference: Some pyrazole derivatives may be inherently fluorescent.[21] This is a significant concern in fluorescence-based assays (e.g., HTRF, FP).

    • Mitigation: A counter-screen should be performed where the pyrazole library is tested in the assay buffer without the target enzyme or key reagents. Compounds that produce a signal in this context are likely fluorescent artifacts. Time-resolved fluorescence assays like HTRF are inherently less susceptible to this issue than standard fluorescence intensity assays.[7]

  • Luciferase Inhibition: In luminescence-based assays like ADP-Glo™, compounds can directly inhibit the luciferase reporter enzyme, leading to a false-positive signal (apparent kinase inhibition).[21]

    • Mitigation: A counter-screen against luciferase itself should be run for all primary hits.

  • Compound Aggregation: At higher concentrations, some compounds can form aggregates that non-specifically sequester and inhibit proteins, a common source of false positives.[21][22]

    • Mitigation: Performing assays in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt aggregate formation. Activity that is significantly attenuated by detergent is a hallmark of an aggregator.

Conclusion

The pyrazole scaffold remains a highly valuable starting point for the discovery of novel therapeutics. The successful identification of potent and selective pyrazole-based drug candidates from large chemical libraries is critically dependent on the design and execution of robust and well-validated high-throughput screening assays. By employing a multi-faceted approach that includes direct target-based biochemical assays and physiologically relevant cell-based screens, researchers can efficiently navigate the complexities of HTS. Furthermore, a disciplined approach to assay validation and a proactive strategy for identifying and mitigating compound-specific artifacts are essential to ensure the integrity of the screening data and the successful progression of genuine hits into lead optimization programs.

References

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. Available at: [Link]

  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. National Institutes of Health. Available at: [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. Available at: [Link]

  • Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. National Institutes of Health. Available at: [Link]

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. National Institutes of Health. Available at: [Link]

  • HTRF ® Kinase Assay Protocol. ResearchGate. Available at: [Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Springer. Available at: [Link]

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. National Institutes of Health. Available at: [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. Available at: [Link]

  • Fluorescence Polarization. tracerDB. Available at: [Link]

  • Technologies to Study Kinases. East Port Praha. Available at: [Link]

  • Aurora kinase A inhibitors hits 6 and 7 identified from inhouse HTS... ResearchGate. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling. PubMed. Available at: [Link]

  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. National Institutes of Health. Available at: [Link]

  • Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. Available at: [Link]

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. ResearchGate. Available at: [Link]

  • How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix. Available at: [Link]

  • HTS Assay Validation. National Institutes of Health. Available at: [Link]

  • High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ. Available at: [Link]

  • Fluorescence Polarization Assays. YouTube. Available at: [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. National Institutes of Health. Available at: [Link]

  • Supporting Information Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. Royal Society of Chemistry. Available at: [Link]

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. National Institutes of Health. Available at: [Link]

  • Assay Guidance Manual. National Institutes of Health. Available at: [Link]

  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. ResearchGate. Available at: [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. National Institutes of Health. Available at: [Link]

  • Methods for High-throughput Drug Combination Screening and Synergy Scoring. National Institutes of Health. Available at: [Link]

  • Interference and Artifacts in High-content Screening. National Institutes of Health. Available at: [Link]

  • Assay development and high-throughput antiviral drug screening against Bluetongue virus. National Institutes of Health. Available at: [Link]

Sources

Application Notes and Protocols for 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the handling, storage, and potential applications of the novel research compound, 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights for its effective use in a laboratory setting.

Section 1: Compound Overview and Physicochemical Properties

1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine (CAS No. 568577-87-7) is a substituted aminopyrazole derivative. The pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds, including kinase inhibitors.[1][2] The presence of the morpholino and dimethylpyrazole moieties suggests potential for specific interactions with biological targets.

Table 1: Physicochemical Properties of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine

PropertyValueReference
CAS Number 568577-87-7[3]
Molecular Formula C₉H₁₆N₄O[4]
Molecular Weight 196.25 g/mol [4]
Appearance SolidGeneral Knowledge
Melting Point 155.5 - 156.5 °CFisher Scientific SDS
Solubility Soluble in waterFisher Scientific SDS
SMILES CN1N=C(C)C(N)=C1N1CCOCC1[4]
InChIKey LEVZXNJICHTQEC-UHFFFAOYSA-N[4]

Section 2: Safety, Handling, and Storage

As with any research chemical, proper safety protocols are paramount. The following guidelines are based on the available Safety Data Sheet (SDS) and best laboratory practices.

Hazard Identification and Precautionary Measures

1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine is classified with the following hazards:

  • Skin Irritation (Category 2)

  • Serious Eye Irritation (Category 2)

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

A standard laboratory coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile) should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

First Aid Measures
  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.

  • In case of eye contact: Rinse cautiously with water for at least 15 minutes.

  • If inhaled: Move the person to fresh air.

  • If swallowed: Rinse mouth with water.

In all cases of exposure, seek medical attention if irritation or other symptoms persist.

Storage Recommendations

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration at 2-8°C is recommended.

Section 3: Potential Applications and Rationale

Aminopyrazole derivatives are recognized for their diverse biological activities, with a significant number of compounds investigated as inhibitors of protein kinases.[1][2] These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

Based on its structural features, 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine is a candidate for investigation as a kinase inhibitor. Potential targets could include kinases from the MAPK and TEC families, such as p38 MAPK and Bruton's tyrosine kinase (BTK), which are key players in inflammatory and immune responses.[5][6]

Potential Signaling Pathway Interactions

The following diagrams illustrate simplified representations of the p38 MAPK and BTK signaling pathways, which are plausible targets for aminopyrazole-based inhibitors.

p38_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Stimuli (UV, Osmotic Shock) Receptor Receptor Stress->Receptor Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Cytokines->Receptor MAP3K MAPKKK (e.g., ASK1, TAK1) Receptor->MAP3K MAP2K MKK3/6 MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates TranscriptionFactors Transcription Factors (ATF2, CREB) p38->TranscriptionFactors activates GeneExpression Gene Expression (Inflammation, Apoptosis) MK2->GeneExpression regulates Inhibitor 1,3-dimethyl-5-morpholino- 1H-pyrazol-4-amine Inhibitor->p38 potential inhibition TranscriptionFactors->GeneExpression promotes

Caption: Potential inhibition of the p38 MAPK signaling pathway.

BTK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Lyn Lyn BCR->Lyn activates Syk Syk Lyn->Syk phosphorylates BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 NFkB NF-κB Activation DAG->NFkB Ca_Flux Calcium Flux IP3->Ca_Flux Inhibitor 1,3-dimethyl-5-morpholino- 1H-pyrazol-4-amine Inhibitor->BTK potential inhibition CellResponse B-Cell Proliferation & Survival NFkB->CellResponse Ca_Flux->CellResponse

Caption: Potential inhibition of the BTK signaling pathway in B-cells.

Section 4: Experimental Protocols

The following protocols are generalized for the use of novel small molecule inhibitors in a research setting and should be adapted based on specific experimental needs.

Preparation of Stock Solutions

The accurate preparation of stock solutions is critical for reproducible experimental results.

Materials:

  • 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Protocol:

  • Determine Desired Stock Concentration: A common stock concentration for small molecule inhibitors is 10 mM.

  • Calculate Required Mass: Use the following formula to calculate the mass of the compound needed: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) Example for a 10 mM stock in 1 mL: Mass (mg) = 10 mM x 1 mL x 196.25 g/mol = 1.9625 mg

  • Weighing and Dissolving: a. Carefully weigh the calculated amount of the compound into a sterile vial. b. Add the appropriate volume of DMSO. c. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may aid dissolution.

  • Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. b. Store the aliquots at -20°C or -80°C for long-term stability.

General Protocol for In Vitro Kinase Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of the compound against a purified kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis A Prepare serial dilutions of 1,3-dimethyl-5-morpholino- 1H-pyrazol-4-amine C Add compound dilutions to microplate wells A->C B Prepare kinase, substrate, and ATP solution D Add kinase and substrate to wells B->D C->D E Initiate reaction by adding ATP D->E F Incubate at specified temperature and time E->F G Stop reaction and add detection reagent F->G H Measure signal (e.g., luminescence, fluorescence) G->H I Plot signal vs. compound concentration H->I J Calculate IC50 value I->J

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Purified kinase of interest

  • Specific kinase substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Assay buffer

  • Microplate (e.g., 96-well or 384-well)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Plate reader

Protocol:

  • Compound Dilution: Prepare a serial dilution of the 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine stock solution in the appropriate assay buffer.

  • Assay Setup: In a microplate, add the diluted compound, the purified kinase, and its substrate. Include appropriate controls (no inhibitor, no enzyme).

  • Reaction Initiation: Start the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Data Analysis: Plot the signal as a function of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

General Protocol for Cell-Based Assay

This protocol outlines a general method for evaluating the effect of the compound on a cellular process, such as cell proliferation.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine stock solution

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate (e.g., 96-well)

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in complete cell culture medium from the DMSO stock. The final DMSO concentration should typically be below 0.5% to avoid solvent toxicity. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure the signal (e.g., absorbance, luminescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against the compound concentration to determine the GI₅₀ or IC₅₀ value.

Section 5: Conclusion

1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine is a research compound with potential as a modulator of cellular signaling pathways, likely through the inhibition of protein kinases. Adherence to the safety and handling guidelines outlined in this document is essential for its safe use. The provided protocols offer a starting point for investigating its biological activity in both biochemical and cell-based assays. Further research is warranted to elucidate its specific molecular targets and therapeutic potential.

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Int J Mol Sci. 2023;24(9):7834. Available from: [Link]

  • Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. Adv Rheumatol. 2024;64(1):61. Available from: [Link]

  • 1,3-DIMETHYL-5-(MORPHOLIN-4-YL)-1H-PYRAZOL-4-AMINE. Matrix Fine Chemicals. Available from: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2021;26(16):4936. Available from: [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protoc. 2023;4(1):102030. Available from: [Link]

  • How to dissolve small inhibitor molecules for binding assay? ResearchGate. 2013. Available from: [Link]

  • Current status of pyrazole and its biological activities. J. Adv. Pharm. Technol. Res. 2014;5(4):151-161. Available from: [Link]

Sources

Application Notes & Protocols: 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Promise of the Pyrazole Scaffold in Kinase Inhibition

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] In the realm of drug discovery, pyrazole derivatives have garnered significant attention as potent kinase inhibitors, targeting a variety of kinases implicated in cancer and inflammatory diseases.[1][4][5] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the investigation of a novel pyrazole derivative, 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine , as a potential kinase inhibitor for therapeutic development.

The design of this molecule incorporates several key features that suggest a potential role in kinase inhibition. The 1,3-dimethyl-1H-pyrazol-4-amine core has been identified in various kinase inhibitors, including those targeting cyclin-dependent kinases (CDKs).[6] Furthermore, the morpholino group is a common substituent in kinase inhibitors, often enhancing binding affinity and improving drug-like properties.[7][8][9][10][11] Notably, the morpholino moiety is a key feature of several inhibitors of the phosphoinositide 3-kinase (PI3K)/mTOR pathway.[9][10][12] Based on these structural alerts, we hypothesize that 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine may function as a kinase inhibitor, potentially targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

These application notes will provide a proposed synthetic route for the compound, detailed protocols for its biological evaluation, and a discussion of its potential therapeutic applications.

PART 1: Synthesis Protocol

While the exact synthesis of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine is not explicitly described in the current literature, a plausible synthetic route can be devised based on established methods for the synthesis of substituted 4-aminopyrazoles.[13][14][15] The following protocol outlines a potential multi-step synthesis.

Proposed Synthetic Pathway

Synthetic Pathway A Ethyl Acetoacetate C Ethyl 2-methyl-3-oxobutanoate A->C Methylation B Dimethyl Sulfate E Ethyl 3-morpholino-2-methylbut-2-enoate C->E Enamine Formation D Morpholine G 3-methyl-5-morpholino-1H-pyrazol-4(5H)-one E->G Cyclization F Hydrazine I 3-methyl-5-morpholino-4-nitro-1H-pyrazole G->I Nitration H Nitrating Agent (e.g., HNO3/H2SO4) J Reducing Agent (e.g., SnCl2/HCl) I->J Reduction K 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine J->K N-methylation

Caption: Proposed synthetic route for 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine.

Step-by-Step Protocol:

  • Synthesis of Ethyl 2-methyl-3-oxobutanoate (C):

    • To a solution of ethyl acetoacetate (A) in a suitable solvent (e.g., acetone), add potassium carbonate.

    • Slowly add dimethyl sulfate (B) at room temperature and stir the mixture overnight.

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by distillation to obtain ethyl 2-methyl-3-oxobutanoate.

  • Synthesis of Ethyl 3-morpholino-2-methylbut-2-enoate (E):

    • A mixture of ethyl 2-methyl-3-oxobutanoate (C) and morpholine (D) in toluene is heated at reflux with a Dean-Stark trap to remove water.

    • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure to yield the crude enamine.

  • Synthesis of 3-methyl-5-morpholino-1H-pyrazol-4(5H)-one (G):

    • The crude enamine (E) is dissolved in ethanol, and hydrazine hydrate (F) is added.

    • The reaction mixture is heated at reflux for several hours.

    • Upon cooling, the product is expected to precipitate and can be collected by filtration.

  • Synthesis of 3-methyl-5-morpholino-4-nitro-1H-pyrazole (I):

    • The pyrazolone (G) is carefully added to a mixture of concentrated nitric acid and sulfuric acid at 0°C.

    • The reaction is stirred at low temperature for a specified time and then poured onto ice.

    • The precipitated nitro-pyrazole is collected by filtration and washed with water.

  • Synthesis of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine (K):

    • The nitro-pyrazole (I) is reduced to the corresponding amine. A common method is the use of tin(II) chloride in hydrochloric acid.[16]

    • The resulting 4-aminopyrazole can then be N-methylated at the pyrazole nitrogen using a suitable methylating agent like methyl iodide or dimethyl sulfate to yield the final product.

PART 2: Biological Evaluation Protocols

Based on the structural features of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine, we propose its evaluation as a kinase inhibitor, with a focus on the PI3K/Akt/mTOR pathway.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of kinases, including PI3K isoforms (α, β, γ, δ) and mTOR.

Workflow for Kinase Inhibition Assay

Kinase Inhibition Assay A Prepare Kinase Reaction Buffer B Add Kinase and Substrate A->B C Add Test Compound (serial dilutions) B->C D Initiate Reaction with ATP C->D E Incubate at 30°C D->E F Stop Reaction E->F G Detect Kinase Activity (e.g., ADP-Glo) F->G H Measure Luminescence G->H I Calculate IC50 H->I

Caption: Workflow for in vitro kinase inhibition assay.

Materials:

  • Recombinant human kinases (PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, mTOR)

  • Kinase-specific substrates (e.g., PIP2 for PI3Ks)

  • ATP

  • Kinase reaction buffer

  • Test compound (1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, the specific kinase, and its substrate.

  • Add the diluted test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Hypothetical Data Presentation

Kinase IsoformIC50 (nM) of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine
PI3Kα150
PI3Kβ250
PI3Kγ50
PI3Kδ25
mTOR120

Protocol 2: Cellular Proliferation Assay

This protocol assesses the anti-proliferative effect of the test compound on cancer cell lines known to have a dysregulated PI3K/Akt/mTOR pathway (e.g., MCF-7, PC-3).

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for 72 hours.

  • Assess cell viability using a suitable method, such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Measure the absorbance or luminescence and calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

PART 3: Mechanistic Studies

To further elucidate the mechanism of action, the following experiments are recommended.

Protocol 3: Western Blot Analysis of Downstream Signaling

This protocol investigates the effect of the test compound on the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway.

Hypothesized Signaling Pathway Modulation

Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound 1,3-dimethyl-5-morpholino- 1H-pyrazol-4-amine Compound->PI3K inhibits

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Procedure:

  • Treat cancer cells with the test compound at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated S6 ribosomal protein (p-S6), and total S6.

  • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

  • Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

Conclusion and Future Directions

The structural characteristics of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine strongly suggest its potential as a kinase inhibitor, particularly targeting the PI3K/Akt/mTOR pathway. The protocols outlined in this document provide a comprehensive framework for the synthesis and biological evaluation of this novel compound. Positive results from these studies would warrant further investigation, including in vivo efficacy studies in animal models of cancer and detailed pharmacokinetic and toxicological profiling, to assess its potential as a clinical drug candidate.

References

  • Stumpf, A., et al. (2022). Synthesis of 3-Aryl-Substituted 4-Aminopyrazoles from Acetophenones. Synthesis, 54(15), 3463-3470.
  • Huang, W., et al. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Advances, 5(35), 27887-27890.
  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 136-171). Italian Society of Chemistry.
  • MDPI. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structures of morpholino-based heterocyclic PI3K inhibitors. Retrieved from [Link]

  • BenchChem. (2025).
  • MDPI. (n.d.). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Retrieved from [Link]

  • Assiut University. (n.d.). Synthesis and Reactions of 1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline. Retrieved from [Link]

  • National Institutes of Health. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 88.
  • Bentham Science. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]

  • National Institutes of Health. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 88.
  • PubMed. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. Bioorganic & Medicinal Chemistry Letters, 27(12), 2663-2667.
  • PubMed. (2012). Structure-based Optimization of Morpholino-Triazines as PI3K and mTOR Inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(2), 1009-1013.
  • RSC Publishing. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. RSC Medicinal Chemistry, 13(6), 724-736.
  • American Chemical Society. (2022). Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 13(7), 1145-1152.
  • PubMed. (2007). Synthesis and evaluation of antiparasitic activities of new 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives. Bioorganic & Medicinal Chemistry, 15(22), 7045-7052.
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(22), 7722.
  • MDPI. (2022).
  • National Institutes of Health. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(22), 7722.
  • PubMed. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 366.
  • Bentham Science. (n.d.). Biological Activities of Pyrazoline Derivatives-A Recent Development. Retrieved from [Link]

  • National Institutes of Health. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 366.

Sources

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. As a purine isostere, it has demonstrated a remarkable breadth of biological activities, positioning it as a cornerstone for the development of novel therapeutics.[1][2][3] Derivatives of this scaffold have been extensively investigated and have shown potent efficacy as anticancer agents by targeting various protein kinases such as Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Dihydrofolate reductase (DHFR).[1] Beyond oncology, these compounds have also exhibited anti-inflammatory, antiviral, and antimicrobial properties, highlighting their therapeutic versatility.[3]

This comprehensive guide provides detailed application notes and protocols for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, aimed at researchers, scientists, and professionals in the field of drug development. The methodologies presented herein are grounded in established synthetic strategies, with a focus on explaining the rationale behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Strategic Approaches to the Pyrazolo[3,4-d]pyrimidine Core

The construction of the pyrazolo[3,4-d]pyrimidine ring system can be approached through several synthetic routes. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. This guide will focus on two of the most common and versatile approaches:

  • Strategy A: The Linear Synthesis Approach. This classic and reliable method involves the sequential construction of the pyrazole ring followed by the annulation of the pyrimidine ring. It offers excellent control over the substitution at various positions of the final scaffold.

  • Strategy B: Convergent and Modern Synthetic Approaches. This section will explore more contemporary methods, including one-pot multicomponent reactions and microwave-assisted synthesis, which offer advantages in terms of efficiency, reduced reaction times, and simplified work-up procedures.[4][5][6]

Strategy A: The Linear Synthesis Approach

This robust strategy is the most widely employed method for accessing a diverse range of pyrazolo[3,4-d]pyrimidine derivatives. It is a multi-step process that allows for the systematic introduction of various functionalities.

Workflow for the Linear Synthesis Approach

Linear Synthesis Workflow start Starting Materials (e.g., Ethyl (ethoxymethylene)cyanoacetate, Phenylhydrazine) step1 Step 1: Pyrazole Ring Formation (Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate) start->step1 Condensation step2 Step 2: Pyrimidine Ring Annulation (Cyclization to 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one) step1->step2 Cyclization step3 Step 3: Functionalization of the Pyrimidine Ring (Chlorination to 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine) step2->step3 Chlorination step4 Step 4: Diversification (Nucleophilic Substitution Reactions) step3->step4 Derivatization end Diverse Pyrazolo[3,4-d]pyrimidine Derivatives step4->end

Caption: Workflow of the linear synthesis of pyrazolo[3,4-d]pyrimidine derivatives.

Protocol 1: Synthesis of Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (Key Intermediate)

This initial step involves the construction of the core pyrazole ring, which serves as the foundation for the subsequent pyrimidine ring formation. The reaction is a classic example of a condensation reaction to form a heterocyclic system.

Causality Behind Experimental Choices:

  • Reactants: Ethyl (ethoxymethylene)cyanoacetate is an excellent three-carbon building block with two electrophilic centers and a nitrile group that directs the cyclization. Phenylhydrazine provides the N-N bond and the desired N-phenyl substituent on the pyrazole ring.

  • Solvent: Ethanol is a commonly used solvent for this reaction as it effectively dissolves the reactants and has a suitable boiling point for refluxing conditions.

  • Reaction Conditions: Refluxing the reaction mixture provides the necessary thermal energy to overcome the activation barrier for the condensation and cyclization steps. The extended reaction time ensures the completion of the reaction.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine (31.9 g) and ethyl (ethoxymethylene)cyanoacetate (50.0 g) in 500 mL of absolute ethanol.[7]

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6 hours.

  • Standing and Continued Reflux: Allow the mixture to stand at room temperature for approximately 48 hours. Following this, reflux the mixture for an additional 8 hours.

  • Precipitation and Filtration: After cooling, pour the reaction mixture into ice water. A solid precipitate will form. Collect the solid by vacuum filtration.

  • Recrystallization: Purify the crude product by recrystallization from ethanol to yield ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate as a solid (38.0 g, 44% yield).[7] The melting point should be in the range of 101-103 °C.[7]

Protocol 2: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

This step involves the annulation of the pyrimidine ring onto the pre-formed pyrazole core. This is achieved through a cyclization reaction with a one-carbon source, in this case, formamide.

Causality Behind Experimental Choices:

  • Reagent: Formamide serves as both the solvent and the source of the C4 and N3 atoms of the pyrimidine ring. At high temperatures, it decomposes to provide the necessary fragments for the cyclization.

  • High Temperature: The reaction requires a high temperature (190 °C) to facilitate the decomposition of formamide and the subsequent intramolecular cyclization.

Step-by-Step Protocol:

  • Reaction Setup: Place ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate in a round-bottom flask.

  • Addition of Formamide: Add an excess of formamide to the flask.

  • Heating: Heat the mixture to 190 °C and maintain this temperature for 8 hours.

  • Work-up: After cooling, the product will often precipitate from the reaction mixture. The crude product can be collected by filtration and washed with water to remove any remaining formamide. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Protocol 3: Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

The hydroxyl group of the pyrimidinone is converted to a chloro group, which is an excellent leaving group for subsequent nucleophilic substitution reactions. This step is crucial for the diversification of the pyrazolo[3,4-d]pyrimidine scaffold.

Causality Behind Experimental Choices:

  • Reagent: Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent. It reacts with the hydroxyl group of the pyrimidinone to form a chlorophosphate intermediate, which is then displaced by a chloride ion.

  • Reflux Conditions: The reaction is typically carried out at reflux to ensure the completion of the chlorination.

  • Work-up: Careful quenching of the excess POCl₃ with ice is a critical safety consideration, as the reaction is highly exothermic.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in an excess of phosphorus oxychloride (POCl₃).

  • Reflux: Heat the mixture to reflux and maintain for 6 hours.

  • Removal of Excess POCl₃: After cooling, carefully remove the excess POCl₃ under reduced pressure.

  • Quenching: Slowly and cautiously add the reaction residue to crushed ice with vigorous stirring. This will precipitate the crude product.

  • Filtration and Washing: Collect the solid product by vacuum filtration and wash thoroughly with water to remove any acidic byproducts.

  • Purification: The crude 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can be purified by recrystallization from a suitable solvent.

Intermediate Molecular Weight ( g/mol ) Typical Yield Melting Point (°C)
Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate231.2544%[7]101-103[7]
1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one214.21High>300
4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine232.66Good to ExcellentVaries with purity

Strategy B: Convergent and Modern Synthetic Approaches

Modern synthetic chemistry emphasizes efficiency, atom economy, and reduced environmental impact. One-pot and microwave-assisted syntheses are powerful tools that align with these principles.

Workflow for a One-Pot Synthesis

One-Pot Synthesis reactants 5-Aminopyrazole + Aldehyde + Urea/Thiourea one_pot One-Pot Reaction (e.g., Microwave Irradiation) reactants->one_pot Multicomponent Condensation product Substituted Pyrazolo[3,4-d]pyrimidine one_pot->product

Caption: A generalized workflow for a one-pot synthesis of pyrazolo[3,4-d]pyrimidines.

Protocol 4: Microwave-Assisted One-Pot Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones

This protocol exemplifies a modern, efficient approach to the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones. Microwave irradiation can significantly accelerate reaction rates and often leads to higher yields with cleaner reaction profiles.[4][5]

Causality Behind Experimental Choices:

  • Microwave Irradiation: Microwaves provide rapid and uniform heating of the reaction mixture, which can lead to a dramatic reduction in reaction times compared to conventional heating.[4][5]

  • One-Pot Procedure: Combining multiple reaction steps into a single pot without isolating intermediates simplifies the experimental procedure, saves time and resources, and reduces waste.

  • Trimethyl Orthoformate: This reagent serves as a more reactive and efficient one-carbon source compared to formamide in this context.

Step-by-Step Protocol:

  • Reaction Setup: In a microwave reaction vial, combine methyl 5-aminopyrazole-4-carboxylate, trimethyl orthoformate, and a primary amine.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 160 °C) for a short duration (e.g., 35 minutes).

  • Isolation: After cooling, the desired 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-one often precipitates from the reaction mixture and can be isolated by simple filtration, often without the need for chromatographic purification.[6]

Conclusion and Future Perspectives

The pyrazolo[3,4-d]pyrimidine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic methodologies outlined in this guide provide a solid foundation for researchers to access a wide array of derivatives for biological screening. The classical linear approach offers a high degree of control and is well-suited for systematic structure-activity relationship studies. In parallel, modern techniques such as one-pot and microwave-assisted synthesis provide rapid and efficient access to novel compounds, accelerating the pace of drug discovery. As our understanding of the biological targets of these compounds grows, so too will the demand for innovative and efficient synthetic strategies to explore the vast chemical space of pyrazolo[3,4-d]pyrimidine derivatives.

References

  • Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 349-371. [Link]

  • Tiwari, G., Khanna, A., Mishra, V. K., & Sagar, R. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(49), 34689-34710. [Link]

  • Zaporozhets, O. A., & Pervak, I. I. (2020). Microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidin-4-ones. Chemistry of Heterocyclic Compounds, 56(8), 1032-1033. [Link]

  • Abdel-Aziz, A. A.-M., El-Sayed, M. A.-A., & El-Azab, A. S. (2013). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1215-1224. [Link]

  • El-Adl, K., Ali, M. M., El-Sattar, N. A., & Al-Obaid, A. M. (2020). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 163-176. [Link]

  • Abdel-Maksoud, M. S., El-Gamal, M. I., El-Din, M. G., & Oh, C.-H. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(26), 17793-17805. [Link]

  • El-Gamal, M. I., Abdel-Maksoud, M. S., El-Din, M. G., & Oh, C.-H. (2017). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Chemical Biology & Drug Design, 90(4), 545-555. [Link]

  • Wang, X., Zhang, L., Liu, X., Tu, Z., & Lu, Y. (2014). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. Molecules, 19(11), 17765-17778. [Link]

  • PrepChem. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Chern, J.-W., Lee, C.-C., & Lee, Y.-C. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 22(5), 820. [Link]

  • Al-Romaigh, F. A., Al-Dhfyan, A., & Al-Otaibi, R. A. (2021). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 26(21), 6439. [Link]

  • Zaporozhets, O. A., & Pervak, I. I. (2020). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 10(52), 31221-31228. [Link]

  • El-Gamal, M. I., Abdel-Maksoud, M. S., El-Din, M. G., & Oh, C.-H. (2013). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 346(10), 725-734. [Link]

  • Conrad, M., & Zart, A. (1906). Ueber l-Phenyl-3-amino-5-pyrazolon. Berichte der deutschen chemischen Gesellschaft, 39(2), 2282-2285. [Link]

  • Park, H., & Kim, Y. (2002). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(10), 1375-1378. [Link]

  • El-Gamal, M. I., Abdel-Maksoud, M. S., El-Din, M. G., & Oh, C.-H. (2017). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. Chemical Biology & Drug Design, 90(4), 545-555. [Link]

  • Mohareb, R. M., & Abdallah, A. E. M. (2011). Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology, 2(3), 8-15. [Link]

  • PrepChem. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine. It is designed to help you troubleshoot common issues, optimize reaction conditions, and improve your overall yield and purity. The information is presented in a question-and-answer format to directly address challenges you may encounter during your experiments.

I. Proposed Synthetic Pathway

A robust and logical synthetic route for 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine is outlined below. This multi-step synthesis involves the formation of a functionalized pyrazole core, followed by the sequential introduction of the morpholino and amino groups.

Synthetic_Pathway A 1,3-Dimethyl-2-pyrazolin-5-one B 5-Chloro-1,3-dimethyl-1H-pyrazole A->B  POCl3 C 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole B->C  HNO3/H2SO4 D 1,3-Dimethyl-5-morpholino-4-nitro-1H-pyrazole C->D  Morpholine, Base E 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine D->E  Reduction (e.g., H2, Pd/C)

Caption: Proposed multi-step synthesis of the target compound.

II. Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the synthesis.

Step 1 & 2: Formation and Nitration of the Pyrazole Core

Question 1: My yield of 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole is consistently low after the first two steps. What are the likely causes?

Low yields in the initial steps often stem from incomplete reactions or side product formation. Here are some common culprits and solutions:

  • Inefficient Chlorination: The conversion of 1,3-dimethyl-2-pyrazolin-5-one to the 5-chloro derivative is a critical step.

    • Troubleshooting:

      • Reagent Purity: Ensure your phosphorus oxychloride (POCl₃) is fresh and has not been exposed to moisture, which can reduce its reactivity.

      • Reaction Temperature: The reaction is typically performed at elevated temperatures. Ensure the reaction mixture reaches and maintains the optimal temperature for a sufficient duration to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Suboptimal Nitration Conditions: The nitration of the pyrazole ring is sensitive to reaction conditions.

    • Troubleshooting:

      • Temperature Control: This reaction is exothermic. Maintain a low temperature (e.g., 0-5 °C) during the addition of the nitrating mixture (HNO₃/H₂SO₄) to prevent over-nitration or degradation of the starting material.[1]

      • Addition Rate: Add the nitrating agent dropwise to control the reaction temperature and minimize side reactions.

      • Acid Concentration: The ratio of nitric acid to sulfuric acid is crucial. The sulfuric acid acts as a catalyst and dehydrating agent. Ensure the correct ratio is used as specified in established protocols for pyrazole nitration.

Step 3: Introduction of the Morpholine Moiety

Question 2: I am struggling with the nucleophilic substitution of the 5-chloro group with morpholine. What are the key parameters to optimize?

The introduction of the morpholine ring onto the pyrazole core can be challenging. Success often depends on the chosen methodology, with palladium-catalyzed cross-coupling reactions being a common approach.

  • Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds.[2]

    • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For the coupling of cyclic secondary amines like morpholine, sterically hindered ligands often give better results.[3][4]

    • Base: A strong, non-nucleophilic base is required. Common choices include sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃).

    • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

    • Temperature: The reaction often requires heating to proceed at a reasonable rate.

ParameterRecommended ConditionRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Commonly used palladium precursors for Buchwald-Hartwig reactions.
Ligand XPhos, SPhos, or RuPhosBulky electron-rich ligands that promote reductive elimination.
Base NaOtBu or K₂CO₃To deprotonate the amine and facilitate the catalytic cycle.
Solvent Toluene or DioxaneAnhydrous and aprotic to prevent catalyst deactivation.
Temperature 80-110 °CTo overcome the activation energy of the reaction.

digraph "Troubleshooting_Amination" {
graph [nodesep=0.3, ranksep=0.3];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Low Yield in Amination Step", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Check_Catalyst [label="Is the catalyst/ligand appropriate?"];
Check_Base [label="Is the base strong enough and non-nucleophilic?"];
Check_Solvent [label="Is the solvent anhydrous and aprotic?"];
Check_Temp [label="Is the reaction temperature optimal?"];
Solution_Catalyst [label="Screen different palladium catalysts and ligands.", fillcolor="#34A853", fontcolor="#FFFFFF"];
Solution_Base [label="Use a stronger base like NaOtBu.", fillcolor="#34A853", fontcolor="#FFFFFF"];
Solution_Solvent [label="Ensure solvent is freshly distilled and dry.", fillcolor="#34A853", fontcolor="#FFFFFF"];
Solution_Temp [label="Optimize temperature and reaction time.", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Catalyst;
Start -> Check_Base;
Start -> Check_Solvent;
Start -> Check_Temp;
Check_Catalyst -> Solution_Catalyst;
Check_Base -> Solution_Base;
Check_Solvent -> Solution_Solvent;
Check_Temp -> Solution_Temp;

}

Caption: Troubleshooting workflow for the amination step.

Question 3: Are there alternative methods to the Buchwald-Hartwig amination for introducing the morpholine group?

Yes, other methods can be considered:

  • Ullmann Condensation: This is a copper-catalyzed reaction that can be effective for forming C-N bonds.[5][6][7][8] It may require higher reaction temperatures than the Buchwald-Hartwig reaction but can be a good alternative if palladium-based methods are unsuccessful.

  • Nucleophilic Aromatic Substitution (SNAAr): If the pyrazole ring is sufficiently activated by the nitro group at the 4-position, direct nucleophilic substitution of the 5-chloro group by morpholine may be possible without a metal catalyst, often in a polar aprotic solvent like DMSO or DMF at elevated temperatures.

Step 4: Reduction of the Nitro Group

Question 4: I am observing incomplete reduction of the nitro group to the amine, or the formation of side products. How can I improve this final step?

The reduction of the nitro group is the final and crucial step to obtain the target compound. Several methods can be employed, each with its own set of potential issues.

  • Catalytic Hydrogenation: This is a clean and efficient method.

    • Troubleshooting:

      • Catalyst Activity: Ensure the palladium on carbon (Pd/C) catalyst is active. If it is old or has been exposed to air for extended periods, its activity may be diminished.

      • Hydrogen Pressure: The reaction may require a positive pressure of hydrogen. Ensure your system is properly sealed and can maintain the desired pressure.

      • Solvent: Protic solvents like ethanol or methanol are commonly used.

      • Reaction Time: Monitor the reaction by TLC until the starting material is completely consumed.

  • Metal-Acid Reduction: A common alternative is the use of a metal, such as tin(II) chloride (SnCl₂) or iron (Fe), in the presence of an acid like hydrochloric acid (HCl).[9]

    • Troubleshooting:

      • Stoichiometry: Ensure a sufficient excess of the metal and acid is used to completely reduce the nitro group.

      • Work-up: The work-up for these reactions is critical. After the reaction is complete, the mixture needs to be basified to precipitate the metal hydroxides and free the amine product. Incomplete basification can lead to low isolated yields.

Reduction MethodAdvantagesCommon Issues & Solutions
Catalytic Hydrogenation Clean reaction, easy work-up.Incomplete reaction: Increase H₂ pressure, add fresh catalyst.
SnCl₂ / HCl Effective for many nitro compounds.Complex work-up: Ensure complete basification to precipitate tin salts.
Fe / HCl or NH₄Cl Inexpensive and effective.Heterogeneous reaction: Ensure vigorous stirring for good mixing.

III. Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 5-Chloro-1,3-dimethyl-4-nitro-1H-pyrazole
  • To an oven-dried Schlenk flask, add 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe, followed by morpholine (1.2 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reduction of 1,3-Dimethyl-5-morpholino-4-nitro-1H-pyrazole
  • Dissolve 1,3-dimethyl-5-morpholino-4-nitro-1H-pyrazole (1.0 eq) in ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (10% w/w) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 4-12 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • If necessary, purify the product by recrystallization or column chromatography.

IV. References

  • Borah, R., et al. (2021). Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. RSC Advances, 11(63), 39871-39896.

  • Feng, X., et al. (2023). Enantioselective Amination of 4-Substituted Pyrazolones Catalyzed by Oxindole-Containing Thioureas and by a Recyclable Linear-Polymer-Supported Analogue in a Continuous Flow Process. The Journal of Organic Chemistry, 88(24), 17549–17560.

  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634.

  • Usami, Y., et al. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Molecules, 25(20), 4634.

  • Wikipedia. (2023). Buchwald–Hartwig amination.

  • Di Martino, R. M. C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3724.

  • Usami, Y., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(20), 4634.

  • ResearchGate. (2025). Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy and Quantum Methods with Special Reference to NLO and Molecular Docking Insights.

  • Armstrong, A., et al. (2008). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 10(1), 133-136.

  • Fichez, J., et al. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.

  • Kaplan, J., et al. (2010). Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR). Bioorganic & Medicinal Chemistry Letters, 20(2), 640-643.

  • Sosnovskikh, V. Y., et al. (2021). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 26(16), 4991.

  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634.

  • da Silva, A. B., et al. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 45(3), 1546-1557.

  • Abdel-Wahab, B. F., & Mohamed, H. A. (2012). Synthesis and Reactions of 1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline. Journal of Heterocyclic Chemistry, 49(4), 811-817.

  • de Alaniz, J. R. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775.

  • Al-Hourani, B. J., et al. (2011). Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. European Journal of Medicinal Chemistry, 46(9), 3867-3876.

  • Jia, Y., et al. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 1266-1311.

  • Asiri, A. M., et al. (2017). Synthesis of new morpholine-connected pyrazolidine derivatives and their antimicrobial, antioxidant, and cytotoxic activities. Bioorganic & Medicinal Chemistry Letters, 27(3), 481-486.

  • Li, X., et al. (2022). Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives.

  • de Oliveira, R. B., et al. (2008). Synthesis and evaluation of antiparasitic activities of new 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives. Bioorganic & Medicinal Chemistry, 16(1), 255-263.

  • El-Gazzar, A. B. A., et al. (2010). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 6, 92.

  • Sosnovskikh, V. Y., et al. (2021). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 26(16), 4991.

  • El-Gazzar, A. B. A., & Gaafar, A. M. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 10, 15-46.

  • Bhutani, R., et al. (2015). A review on recent development of pyrazoline as a pharmacologically active molecule. International Journal of Pharmaceutical Sciences and Research, 6(10), 4113-4128.

  • Ma, D., et al. (2004). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. Synlett, 2004(12), 2148-2152.

  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 279, 116828.

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2202.

Sources

Technical Support Center: 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine (referred to herein as "Morphezolamine"). This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the handling and solubility of this compound. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to overcome common experimental hurdles, ensuring the integrity and success of your research.

Structural Analysis: Understanding the "Why" Behind Solubility Issues

At the heart of effective troubleshooting is a solid understanding of the molecule's structure. Morphezolamine is comprised of three key functional groups that dictate its physicochemical behavior:

  • Pyrazole Core: A five-membered aromatic heterocycle. While the nitrogen atoms can participate in hydrogen bonding, the overall ring system is relatively rigid and can contribute to low aqueous solubility due to efficient crystal packing.[1][2]

  • Morpholino Group: This bulky, saturated heterocycle is often incorporated into drug candidates to enhance aqueous solubility and modulate pharmacokinetic properties.[3][4][5] Its non-planar structure can disrupt crystal lattice formation, and the oxygen and nitrogen atoms can act as hydrogen bond acceptors.

  • Primary Amine (-NH2): This is the most critical group for understanding and manipulating solubility. The amine is a weak base, meaning it can accept a proton (H+) to form a positively charged ammonium salt (R-NH3+).[6][7] This ionization dramatically increases the molecule's polarity and, consequently, its solubility in aqueous media.[6][8]

The primary challenge with Morphezolamine arises from the interplay between its relatively non-polar pyrazole core and the basic amine group. At neutral physiological pH, the amine may be only partially protonated, leading to low intrinsic aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for making a high-concentration stock solution of Morphezolamine?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-20 mM).[9] It is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules. For experiments sensitive to DMSO, other organic solvents like ethanol or dimethylformamide (DMF) can be tested as alternatives.[9]

Q2: I diluted my DMSO stock into aqueous buffer (e.g., PBS pH 7.4) and the compound immediately precipitated. What happened?

A2: This phenomenon, often called "crashing out," is common for compounds with low aqueous solubility.[10] It occurs when the compound, stable in a high concentration of organic solvent, is rapidly introduced into an aqueous environment where its solubility limit is much lower. The final concentration of DMSO is a critical factor; for most cell-based assays, it should be kept below 0.5% to avoid solvent-induced artifacts.[10][11][12]

Q3: Can I heat or sonicate the solution to help dissolve the compound?

A3: Yes, gentle heating (e.g., to 37°C) and sonication can help overcome the activation energy barrier for dissolution.[9][13] However, exercise caution. Prolonged or excessive heating can lead to compound degradation.[9] Always visually inspect the solution for clarity and signs of degradation like color change.[9]

Q4: How should I store my stock solutions?

A4: Stock solutions in DMSO should be stored in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can compromise compound stability.[9] Before use, allow the aliquot to warm to room temperature and vortex gently to ensure the compound is fully redissolved.[9]

Troubleshooting Guide: Overcoming Poor Aqueous Solubility

This section provides a systematic approach to address solubility challenges encountered during the preparation of aqueous working solutions for in vitro and cell-based assays.

Problem: Morphezolamine precipitates when diluted from a DMSO stock into a neutral aqueous buffer (pH 7.0-7.4).

This is the most common issue and is directly related to the pKa of the primary amine group. At neutral pH, the equilibrium between the un-ionized (less soluble) and ionized (more soluble) forms of the molecule favors the former. The key to solving this is to shift the equilibrium towards the ionized form.

Workflow for Enhancing Aqueous Solubility

The following diagram outlines the decision-making process for troubleshooting Morphezolamine solubility.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Prepare 10-20 mM Stock in 100% DMSO dilute Dilute to final concentration in neutral aqueous buffer (e.g., PBS pH 7.4) start->dilute check Observe for Precipitation dilute->check success Success: Solution is Clear Proceed with Experiment check->success No precipitate Precipitation Occurs check->precipitate Yes strategy_ph Strategy 1: pH Adjustment (Primary Method) precipitate->strategy_ph strategy_cosolvent Strategy 2: Co-Solvent/Formulation (Alternative Method) precipitate->strategy_cosolvent protocol_ph Follow Protocol 1: Aqueous Stock via pH Adjustment strategy_ph->protocol_ph protocol_cyclo Follow Protocol 2: Formulation with Cyclodextrins strategy_cosolvent->protocol_cyclo

Caption: Troubleshooting workflow for Morphezolamine solubility.

Data Summary: Expected Solubility Behavior

The following table provides a hypothetical yet chemically logical summary of Morphezolamine's solubility in common laboratory solvents. This illustrates the critical impact of pH.

Solvent/BufferpHExpected Solubility (mg/mL)Rationale
Dimethyl Sulfoxide (DMSO)N/A> 20Excellent organic solvent for heterocyclic compounds.[9]
EthanolN/A1 - 5Moderate solubility in polar protic organic solvents.
Phosphate-Buffered Saline (PBS)7.4< 0.1Low intrinsic solubility at physiological pH.
Water, adjusted with HCl3.0> 5Protonation of the amine group forms a highly soluble salt.[6][14]
10% HP-β-Cyclodextrin in Water7.00.5 - 2Encapsulation of the pyrazole core improves aqueous compatibility.[15][16]

Experimental Protocols

Protocol 1: Aqueous Stock Solution Preparation via pH Adjustment

This is the primary and most effective method for solubilizing basic compounds like Morphezolamine for aqueous applications.[] The goal is to create a moderately concentrated, fully protonated, and soluble hydrochloride salt stock solution that can be further diluted into your final assay buffer.

Materials:

  • Morphezolamine (solid powder)

  • Sterile Water

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Calibrated pH meter

Procedure:

  • Initial Suspension: Weigh out the desired amount of Morphezolamine and add it to a sterile conical tube. Add a volume of sterile water to create a slurry (e.g., to reach 90% of your final target volume). The compound will likely not dissolve at this stage.

  • Acidification: While stirring or vortexing gently, add 1 M HCl dropwise. Monitor the solution's clarity. Continue adding HCl until the solution becomes completely clear. This indicates that the compound has been fully protonated to its soluble salt form.

  • pH Measurement: Measure the pH of the solution. It will likely be highly acidic (pH 1-3).

  • pH Neutralization (Titration): Carefully add 1 M NaOH dropwise to slowly raise the pH to your desired final value (e.g., pH 4-5). Be extremely cautious during this step. If you titrate too quickly or raise the pH too high (e.g., above 6), the compound may precipitate back out of solution.[18] The goal is to find the highest pH at which the compound remains soluble.

  • Final Volume Adjustment: Add sterile water to reach your final target volume and concentration.

  • Sterilization & Storage: Sterilize the stock solution by filtering through a 0.22 µm syringe filter. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 2: Formulation with Cyclodextrins for Cell Culture

For sensitive cell-based assays where pH manipulation is not viable, cyclodextrins can be used as formulating agents.[19][20] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to encapsulate poorly soluble molecules and increase their aqueous compatibility.[15][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and biocompatible choice.[16]

Materials:

  • Morphezolamine (10 mM stock in DMSO)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile cell culture medium or buffer (e.g., PBS)

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your desired aqueous buffer or medium. Warm gently (to 37°C) and stir until fully dissolved.

  • Complexation: While vortexing the HP-β-CD solution, slowly add the Morphezolamine DMSO stock solution dropwise to achieve the desired final concentration. The ratio of cyclodextrin to the compound is critical and may require optimization.

  • Equilibration: Allow the mixture to stir at room temperature for at least 1-2 hours (or overnight at 4°C) to ensure efficient complex formation.

  • Application: The resulting solution, containing the Morphezolamine:cyclodextrin inclusion complex, can now be used in your cell culture experiment. Remember to include a vehicle control containing the same final concentration of HP-β-CD and DMSO.[11]

References

  • Solubility of Things. Pyrazole. Available from: [Link]

  • Purdue University. Principles of Drug Action 1, Spring 2005, Amines. Available from: [Link]

  • Ertl, P., et al. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. 2016. Available from: [Link]

  • Pharmaceutical Technology. Formulation Strategies in Early-Stage Drug Development. 2017. Available from: [Link]

  • Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. 2022. Available from: [Link]

  • ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. 2019. Available from: [Link]

  • ResearchGate. Effect of cyclodextrin (CD) derivatives on cell viability in human cell lines. 2024. Available from: [Link]

  • Drug Hunter. The Modern Medicinal Chemist's Guide to Formulations. 2024. Available from: [Link]

  • Saggioro, F. P., et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. 2020. Available from: [Link]

  • ResearchGate. Chemical structure of the selected pyrazole derivatives. 2019. Available from: [Link]

  • Fiveable. Structure and properties of amines. Available from: [Link]

  • European Journal of Medicinal Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. 2021. Available from: [Link]

  • University of Copenhagen. Considerations regarding use of solvents in in vitro cell based assays. 2014. Available from: [Link]

  • Holst, B., et al. Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. 2015. Available from: [Link]

  • LinkedIn. Exploring Chemical Properties and Applications of 1H-Pyrazole Derivatives. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase. 2017. Available from: [Link]

  • Manallack, D. T. The pKa Distribution of Drugs: Application to Drug Discovery. ChemMedChem. 2007. Available from: [Link]

  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. 2014. Available from: [Link]

  • Chemistry LibreTexts. 23.1: Properties of amines. 2024. Available from: [Link]

  • Imam, S. S., et al. Formulation of multicomponent inclusion complex of cyclodextrin-amino acid with Chrysin: Physicochemical characterization, cell viability and apoptosis assessment in human primary glioblastoma cell line. Journal of Drug Delivery Science and Technology. 2023. Available from: [Link]

  • Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines. 2014. Available from: [Link]

  • Taylor & Francis Online. Rational formulation strategy from drug discovery profiling to human proof of concept. 2012. Available from: [Link]

  • Gene Tools, LLC. Functionalizing Morpholino Oligos for Antisense Drug Research and Development. Available from: [Link]

  • MDPI. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. 2024. Available from: [Link]

  • Pop, C. F., et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals (Basel). 2023. Available from: [Link]

  • ResearchGate. Small Molecule Formulation Screening Strategies in Drug Discovery. 2007. Available from: [Link]

  • Drug Discovery World. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. 2010. Available from: [Link]

  • Reddit. How to tackle compound solubility issue. 2022. Available from: [Link]

  • Digital Control Systems, Inc. pH Adjustment and Neutralization, the basics. Available from: [Link]

  • Khan Academy. pH and solubility. Available from: [Link]

  • PubMed. Combined effect of complexation and pH on solubilization. 2002. Available from: [Link]

  • SB-PEPTIDE. Peptide Solubility Guidelines. Available from: [Link]

  • PubMed. Pharmacological activity of morpholino compound. 2012. Available from: [Link]

Sources

Technical Support Center: Stability of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs) - General Handling & Storage

Q1: What is the recommended solvent for creating a stock solution of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine?

A1: For maximal stability, it is recommended to prepare stock solutions in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1][2] These solvents minimize the risk of hydrolysis. After dissolving, it is good practice to purge the headspace of the vial with an inert gas like argon or nitrogen before sealing to protect against oxidation, especially for long-term storage.

Q2: How should I store the stock solution and the solid compound?

A2: The solid compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. Stock solutions in DMSO or DMF should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: My aqueous working solution is showing decreased potency after a few hours at room temperature. What is happening?

A3: Aromatic amines and substituted pyrazoles can be susceptible to degradation in aqueous buffers.[3][4] Potential issues include pH-dependent hydrolysis, oxidation (accelerated by dissolved oxygen or trace metal ions), and photodecomposition from ambient light. It is strongly recommended to prepare aqueous working solutions fresh from a frozen DMSO/DMF stock immediately before each experiment.[1]

Troubleshooting Guide: Unexpected Degradation in Solution

This section addresses specific instability issues you may encounter during your experiments.

Issue 1: Rapid Degradation in Aqueous Buffers

Q: I'm observing >10% degradation of my compound within 24 hours in a neutral phosphate buffer (pH 7.4). What is the likely cause and how can I fix it?

A: The primary suspects for this instability are hydrolysis and oxidation.

  • Causality: The pyrazole ring, while generally aromatic and stable, can be susceptible to degradation under certain conditions.[4] More critically, the exocyclic aromatic amine and the morpholine moiety can be prone to oxidation.[3][5] The nitrogen lone pair in the morpholine ring can be a site for oxidation, and aromatic amines are known to form reactive radical cations or undergo oxidative coupling.[6][7] Buffer species themselves, like phosphate, can sometimes catalyze hydrolysis.[8]

  • Troubleshooting Steps:

    • pH Profiling: Perform a rapid stability screen by incubating the compound in buffers of different pH values (e.g., pH 3, 5, 7.4, 9). Analyze samples by HPLC at t=0 and t=24h to determine if degradation is accelerated in acidic or basic conditions.

    • Buffer System Change: Test the stability in alternative buffer systems, such as citrate or acetate, to rule out buffer-catalyzed degradation.[9]

    • Deoxygenate Buffer: Prepare buffers with de-gassed water (e.g., by sparging with nitrogen or argon) to minimize oxidative degradation.[5]

    • Add Chelators: If trace metal-catalyzed oxidation is suspected, add a small amount of a chelating agent like EDTA (e.g., 0.1 mM) to the buffer.[10]

Issue 2: Color Change and Precipitation Upon Light Exposure

Q: My solution turned yellow/brown and a precipitate formed after being left on the lab bench. Is this photodecomposition?

A: Yes, this is a classic sign of photodegradation.

  • Causality: Aromatic and heterocyclic compounds often possess chromophores that absorb UV or visible light.[11] This absorbed energy can excite the molecule to a higher energy state, leading to bond cleavage, rearrangement, or reaction with oxygen to form colored degradation products.[12] Aromatic amines are particularly susceptible to photo-oxidation, which can lead to the formation of complex, often polymeric, and colored by-products.[3]

  • Troubleshooting Steps:

    • Protect from Light: Immediately start protecting all solutions (stock and working) from light by using amber vials or by wrapping clear vials in aluminum foil.[13]

    • Conduct a Confirmatory Photostability Study: To confirm light sensitivity, expose a solution of the compound in a clear vial to a controlled light source (as per ICH Q1B guidelines) while keeping a "dark control" sample wrapped in foil at the same temperature.[14][15] Analyze both samples by HPLC to quantify the degradation.

    • Filter Precipitate: If a precipitate has formed, it should be filtered or centrifuged before analysis. The precipitate likely consists of insoluble degradation products.

Workflow for a Forced Degradation Study

To systematically investigate the stability of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine, a forced degradation (or stress testing) study is essential. This is a standard practice in drug development to identify potential degradation products and establish the stability-indicating nature of an analytical method.[16][17] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[18]

Caption: Workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

Objective: To identify the degradation pathways of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine under various stress conditions as mandated by ICH guidelines.[19]

Materials:

  • 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine

  • HPLC-grade acetonitrile (ACN), water, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC-UV/MS system

  • Photostability chamber[15]

  • Calibrated oven/water bath

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in 50:50 ACN:H₂O.

  • Working Solution Preparation: For each condition, dilute the stock solution to a final concentration of 0.1 mg/mL using the respective stressor solution.

  • Stress Conditions:

    • Acid Hydrolysis: Add stock to 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add stock to 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Add stock to 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Add stock to water. Incubate at 60°C.

    • Photolytic Degradation: Expose the solution in a quartz cuvette or clear vial to a light source providing illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[11][14]

    • Controls: Prepare a "dark control" sample wrapped in foil and kept alongside the photolytic sample, and an unstressed control at room temperature.[12]

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours). For acid/base samples, neutralize them before injection.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method with UV and Mass Spectrometric detection to separate and identify degradants.

Data Analysis:

  • Calculate the percentage of the parent compound remaining.

  • Determine the percentage of each major degradation product.

  • Calculate the mass balance to ensure all major products have been detected.

Sample Data Summary Table:

Stress ConditionIncubation Time (h)Parent Compound Remaining (%)Major Degradant 1 (% Peak Area)Major Degradant 2 (% Peak Area)
0.1 M HCl, 60°C2485.212.1 (RRT 0.85)Not Detected
0.1 M NaOH, 60°C2492.55.8 (RRT 0.91)Not Detected
3% H₂O₂, RT878.98.2 (RRT 0.85)10.5 (RRT 1.15)
60°C (Thermal)2498.1Not DetectedNot Detected
Photolytic (ICH)-65.415.3 (RRT 1.25)11.8 (RRT 1.32)
Plausible Degradation Mechanisms

Based on the functional groups, here are potential degradation pathways to investigate.

Degradation_Pathways cluster_oxidation Oxidation (H₂O₂ / Light) cluster_hydrolysis Hydrolysis (Acid/Base) Parent 1,3-dimethyl-5-morpholino- 1H-pyrazol-4-amine N_Oxide Morpholine N-Oxide Parent->N_Oxide [O] Dimer Oxidative Dimer (Azo-Linkage) Parent->Dimer [O] Ring_Opened Pyrazole Ring Cleavage Product Parent->Ring_Opened H₂O / H⁺ or OH⁻

Caption: Plausible degradation pathways for the compound.

References
  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (n.d.). National Institutes of Health.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. (n.d.). ICH. Retrieved January 17, 2026, from [Link]

  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025, May 1). YouTube.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). LinkedIn.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

  • Photostability. (n.d.). SGS. Retrieved January 17, 2026, from [Link]

  • Photostability testing theory and practice. (2021, July 28). Q1 Scientific. Retrieved January 17, 2026, from [Link]

  • Meet the expert: The Importance of Photostability Testing. (2023, July 19). Sampled. Retrieved January 17, 2026, from [Link]

  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioPharm International. Retrieved January 17, 2026, from [Link]

  • Forced Degradation Testing. (n.d.). SGS Denmark. Retrieved January 17, 2026, from [Link]

  • Forced Degradation Testing in Pharma. (2025, August 14). ResolveMass Laboratories Inc. Retrieved January 17, 2026, from [Link]

  • Oxidative degradation of amines using a closed batch system. (n.d.). Norwegian Research Information Repository.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020, March). PubMed. Retrieved January 17, 2026, from [Link]

  • Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020, February 21). ResearchGate. Retrieved January 17, 2026, from [Link]

  • A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies. (2025, August 7). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Chemical structures of various morpholine containing natural and synthetic compounds. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022, May 12). MDPI. Retrieved January 17, 2026, from [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024, July 7). IJNRD. Retrieved January 17, 2026, from [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. Retrieved January 17, 2026, from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved January 17, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Strategies to Stabilize Dalbavancin in Aqueous Solutions; Section-2: The Effects of 2 Hydroxypropyl-β-Cyclodextrin and Acetate Buffer with and Without Divalent Metal Ions. (2024, November 22). MDPI. Retrieved January 17, 2026, from [Link]

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • How to tackle compound solubility issue : r/labrats. (2022, January 6). Reddit. Retrieved January 17, 2026, from [Link]

  • 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • 1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common pitfalls encountered during the synthesis of pyrazoles. The following information is structured in a question-and-answer format to directly address specific experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is resulting in a mixture of regioisomers. What are the key factors influencing regioselectivity and how can I control them?

A1: The formation of regioisomeric mixtures is a classic challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines in reactions like the Knorr synthesis.[1][2][3] The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions.[1]

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound plays a crucial role. Electron-withdrawing groups can increase the electrophilicity of a nearby carbonyl, making it a more likely site for initial nucleophilic attack by the hydrazine.[1]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby directing the reaction towards the less hindered site.[1]

  • Reaction Conditions: This is often the most critical and tunable parameter.

    • pH: Acidic conditions can protonate the hydrazine, altering the nucleophilicity of its two nitrogen atoms and potentially reversing the regioselectivity observed under neutral or basic conditions.[1]

    • Solvent: The choice of solvent can significantly influence the reaction pathway. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in certain cases.[4] These solvents are poor hydrogen bond acceptors, which can alter the transition state energies of the competing pathways.[4]

    • Catalyst: The use of specific catalysts can also direct the regioselectivity. For example, magnesium-catalyzed alkylation of 3-substituted pyrazoles has been shown to favor the N2-alkylated product.[5]

Q2: I am observing a consistently low yield in my pyrazole synthesis. What are the common culprits and how can I improve it?

A2: Low yields in pyrazole synthesis can be attributed to several factors, including incomplete reactions, side product formation, and product degradation.[6]

  • Incomplete Reaction: The condensation reaction may not be proceeding to completion. To address this, consider increasing the reaction time and monitoring the progress by TLC or LC-MS to ensure full consumption of starting materials.[6] Increasing the reaction temperature, such as refluxing the mixture, can also drive the reaction forward.[6]

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired pyrazole.

    • Di-addition of Hydrazine: In some cases, a second molecule of hydrazine can react with the dicarbonyl compound.[2][3]

    • Incomplete Cyclization: The reaction may stall at the pyrazoline intermediate stage without fully aromatizing to the pyrazole.[2]

  • Product Degradation: The pyrazole ring can be susceptible to degradation under certain conditions. For example, strong bases can cause deprotonation at the C3 position, leading to ring opening.[7][8]

  • Catalyst Issues: The choice and amount of catalyst are critical. For the Knorr synthesis, a catalytic amount of a protic acid (e.g., acetic acid) is often required.[6][9] In some instances, Lewis acids have been shown to improve yields.[6]

Q3: My final pyrazole product is difficult to purify. What are some effective purification strategies?

A3: Purification of pyrazoles can be challenging due to the presence of regioisomers, starting materials, and side products.[2]

  • Crystallization: This is often the most effective method for obtaining highly pure pyrazoles.

    • Solvent Selection: Common solvents for recrystallization include ethanol, methanol, ethyl acetate, or mixtures with water or hexane.[10][11]

    • Acid Addition Salts: A powerful technique involves converting the pyrazole into an acid addition salt by reacting it with an inorganic mineral acid or an organic acid.[12][13] The resulting salt often has different solubility properties and can be selectively crystallized, leaving impurities behind in the solution.[12][13]

  • Column Chromatography: While effective, chromatography on silica gel can sometimes be problematic for pyrazoles, which can chelate to the silica. Deactivating the silica gel with triethylamine or ammonia in methanol can mitigate this issue.[10]

  • Liquid-Liquid Extraction: Acid-base extraction can be a useful first step to remove non-basic or non-acidic impurities.[10] Partitioning between immiscible solvents like methanol/hexane or water/chloroform can also be effective.[10]

Q4: I am attempting an N-alkylation of my pyrazole and getting a mixture of N1 and N2 isomers. How can I achieve regioselective alkylation?

A4: The N-alkylation of unsymmetrical pyrazoles frequently yields a mixture of N1 and N2 regioisomers because the two nitrogen atoms have similar electronic properties.[14][15] Controlling this regioselectivity is a significant synthetic challenge.

  • Steric Control: The regioselectivity of N-alkylation is often governed by steric effects. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[16]

  • Nature of the Base and Cation: The choice of base and the counter-cation can influence the site of alkylation.[14] The cation can coordinate with the pyrazolate anion, sterically blocking one of the nitrogen atoms.[15]

  • Catalyst-Free Michael Addition: For certain substrates, a catalyst-free Michael reaction can provide high regioselectivity for N1-alkylation.[17]

  • Directed Alkylation: Introducing a directing group onto the pyrazole ring can control the regioselectivity of alkylation. This group can then be removed in a subsequent step.

Part 2: Troubleshooting Guides

This section provides a more detailed breakdown of specific issues and actionable solutions.

Issue 1: Formation of a Regioisomeric Mixture in Knorr Pyrazole Synthesis
Symptom Potential Cause Troubleshooting & Optimization
Multiple spots on TLC, even after initial purification.Use of an unsymmetrical 1,3-dicarbonyl compound or a substituted hydrazine.Reaction Condition Optimization: Experiment with different solvents (e.g., ethanol vs. TFE), temperatures, and pH values to favor the formation of one isomer.[1]
NMR spectrum shows duplicate sets of peaks for the desired product.Competing reaction pathways due to similar reactivity of the two carbonyl groups.Substrate Modification: If possible, modify the substituents on the 1,3-dicarbonyl to enhance the electronic or steric differentiation between the two carbonyls.[1]
Difficulty in separating the isomers by chromatography or crystallization.Similar physical properties of the regioisomers.Derivative Formation: Consider converting the mixture to a derivative that might be more easily separated. The desired isomer can then be regenerated.
Issue 2: Low Yield and/or Incomplete Reaction
Symptom Potential Cause Troubleshooting & Optimization
Significant amount of starting material remaining after the reaction.Insufficient reaction time or temperature.Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or LC-MS and continue until the starting material is consumed. Consider using microwave-assisted synthesis to reduce reaction times and potentially improve yields.[6]
Formation of a significant amount of side products.Suboptimal reaction conditions or catalyst.Catalyst Screening: If using a catalyst, screen different acids (protic or Lewis) or bases to find the optimal conditions for your specific substrates.[6]
The reaction mixture turns dark or shows signs of decomposition.Product or starting material instability under the reaction conditions.Milder Reaction Conditions: Explore lower reaction temperatures or alternative, milder catalysts. Ensure the reaction is performed under an inert atmosphere if your compounds are sensitive to air or moisture.[18]

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Knorr Pyrazole Synthesis
  • To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol), add the hydrazine derivative (1.0-1.2 eq).

  • Add a catalytic amount of a protic acid (e.g., acetic acid, 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification of a Pyrazole via Acid Addition Salt Formation
  • Dissolve the crude pyrazole in a suitable organic solvent (e.g., acetone, ethanol).[12]

  • Add an equimolar amount of an inorganic mineral acid (e.g., HCl) or an organic acid (e.g., oxalic acid) to the solution.[12][13]

  • Stir the mixture at room temperature to allow for the precipitation or crystallization of the pyrazole acid addition salt. Cooling the mixture may promote crystallization.[12]

  • Collect the salt by filtration and wash with a small amount of cold solvent.

  • To regenerate the free pyrazole, dissolve the salt in water and neutralize with a base (e.g., NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate to obtain the purified pyrazole.

Part 4: Visualizations

Diagram 1: Knorr Pyrazole Synthesis and Regioisomer Formation

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Unsymmetrical 1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Intermediate A Intermediate A Unsymmetrical 1,3-Dicarbonyl->Intermediate A Attack at C1 Intermediate B Intermediate B Unsymmetrical 1,3-Dicarbonyl->Intermediate B Attack at C3 Substituted Hydrazine Substituted Hydrazine Substituted Hydrazine->Intermediate A Substituted Hydrazine->Intermediate B Regioisomer 1 Regioisomer 1 Intermediate A->Regioisomer 1 Cyclization & Dehydration Regioisomer 2 Regioisomer 2 Intermediate B->Regioisomer 2 Cyclization & Dehydration G Start Low Yield Observed CheckCompletion Reaction Complete? Start->CheckCompletion IncreaseTimeTemp Increase Time/Temp CheckCompletion->IncreaseTimeTemp No CheckSideProducts Side Products? CheckCompletion->CheckSideProducts Yes IncreaseTimeTemp->CheckCompletion OptimizeConditions Optimize Catalyst/Solvent CheckSideProducts->OptimizeConditions Yes CheckDegradation Degradation? CheckSideProducts->CheckDegradation No OptimizeConditions->Start MilderConditions Use Milder Conditions CheckDegradation->MilderConditions Yes Success Yield Improved CheckDegradation->Success No MilderConditions->Start

Caption: Troubleshooting workflow for low pyrazole yield.

References

  • Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. [Link]

  • Google Patents. (2011). Method for purifying pyrazoles.
  • ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]

  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • MDPI. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • Google Patents. (2009).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]

  • ACS Publications. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]

  • SlideShare. (2017). Unit 4 Pyrazole. [Link]

  • ACS Publications. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. [Link]

  • MDPI. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]

  • MDPI. (2022). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • NIH. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link]

  • NIH. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. [Link]

  • IJCRT.org. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. [Link]

  • ResearchGate. (2019). Recent advances in the synthesis of new pyrazole derivatives. [Link]

  • Reddit. (2022). Purification of Amino-Pyrazoles. [Link]

  • Cambridge University Press. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • NIH. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • YouTube. (2019). synthesis of pyrazoles. [Link]

  • RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles. [Link]

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • SlideShare. (2020). Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • IJCPS. (2021). Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]

  • NIH. (2016). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

Sources

Troubleshooting 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine

Prepared by the Office of the Senior Application Scientist

Welcome to the dedicated technical resource for researchers, chemists, and drug development professionals working with 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine. This guide is structured to provide in-depth, field-proven insights into the common challenges encountered during the synthesis, purification, characterization, and application of this substituted pyrazole. Our goal is to move beyond simple procedural lists and explain the causal chemistry behind each experimental choice, empowering you to troubleshoot effectively and accelerate your research.

Section 1: Synthesis and Reaction Optimization

The synthesis of highly substituted pyrazoles like 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine can be a multi-step process where yield and purity are paramount. Issues often arise from incomplete reactions, side-product formation, or suboptimal conditions.

FAQ 1.1: Why is my reaction yield consistently low?

Answer: Low yields in pyrazole synthesis are frequently traced back to one of four key areas: starting material quality, reaction conditions, catalyst efficiency, or the inherent stability of intermediates.[1]

Potential Causes & Troubleshooting Strategies:

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Scientific Rationale: Many heterocyclic condensations are equilibrium-driven. To push the reaction forward, one must either remove a byproduct (like water) or use an excess of a reactant.

    • Actionable Advice:

      • Monitor Progress Rigorously: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the limiting reagent. Do not rely solely on reaction time.

      • Increase Temperature: For condensation steps, refluxing in a suitable solvent (e.g., ethanol, toluene) is often necessary. Microwave-assisted synthesis can also dramatically improve yields and reduce reaction times by providing efficient, uniform heating.[2]

      • Use a Dean-Stark Trap: If the reaction generates water (e.g., from a hydrazine condensation), using a Dean-Stark apparatus with a solvent like toluene can effectively remove it and drive the equilibrium towards the product.

  • Suboptimal Catalyst: The choice and amount of acid or base catalyst are critical.

    • Scientific Rationale: The formation of the pyrazole ring, often via a Knorr-type synthesis from a 1,3-dicarbonyl compound and a hydrazine, is typically acid-catalyzed to facilitate the initial condensation and subsequent cyclization.[1][3]

    • Actionable Advice:

      • Catalyst Screening: If using a generic acid like acetic acid, consider screening other catalysts. A stronger mineral acid (catalytic HCl) or a Lewis acid may be more effective.

      • Optimize Loading: Too much acid can lead to unwanted side reactions or decomposition.[4] Perform a catalyst loading study (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration.

  • Side Reactions: The formation of regioisomers or other byproducts can significantly consume starting materials.

    • Scientific Rationale: When using unsymmetrical dicarbonyl compounds, reaction with a substituted hydrazine can lead to two different regioisomers. The electronic and steric properties of the substituents govern the regioselectivity.

    • Actionable Advice:

      • Characterize Byproducts: Isolate and identify major byproducts. Understanding their structure provides clues to the competing reaction pathway.

      • Modify Reaction Conditions: Temperature and solvent polarity can influence regioselectivity. Running the reaction at a lower temperature may favor the thermodynamically more stable product.

Workflow: General Synthesis Pathway

Below is a conceptual workflow for the synthesis of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine. This diagram highlights critical stages where troubleshooting is often required.

G Conceptual Synthesis Workflow cluster_legend Legend A Precursor A (e.g., Substituted 1,3-Diketone) C Step 1: Pyrazole Ring Formation (Knorr Condensation) A->C B Precursor B (1,1-Dimethylhydrazine) B->C D Intermediate 1 (1,3-Dimethyl-1H-pyrazol-5-ol) C->D Yield Check 1 Isomer Check E Step 2: Chlorination (e.g., POCl3) D->E F Intermediate 2 (5-Chloro-1,3-dimethyl-1H-pyrazole) E->F Purity Check 1 G Step 3: Nucleophilic Substitution (+ Morpholine) F->G H Intermediate 3 (1,3-Dimethyl-5-morpholino-1H-pyrazole) G->H Yield Check 2 Completion Check I Step 4: Nitration & Reduction (e.g., HNO3/H2SO4 then SnCl2/HCl) H->I J Final Product (1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine) I->J Purity Check 2 Key1 Reagent/Intermediate Key2 Reaction Step Key3 Final Product

Caption: Conceptual workflow for synthesis, highlighting key checkpoints.

Section 2: Purification Challenges

Purifying polar, amine-containing compounds can be challenging due to their physical properties.

FAQ 2.1: My compound streaks badly on silica gel columns. How can I get clean separation?

Answer: Streaking (or tailing) of amines on silica gel is a classic problem caused by strong interactions between the basic amine and the acidic silanol (Si-OH) groups on the silica surface.

  • Scientific Rationale: The lone pair of electrons on the nitrogen atoms of your compound can form strong hydrogen bonds or even undergo acid-base interactions with the silica surface. This leads to a non-ideal equilibrium between the stationary and mobile phases, resulting in poor peak shape and separation.

  • Actionable Advice:

    • Deactivate the Silica: The most common solution is to add a small amount of a volatile base to your eluent system.

      • Triethylamine (TEA): Add 0.5-1% TEA to your mobile phase (e.g., Ethyl Acetate/Hexanes). The TEA will competitively bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.

      • Ammonia: For highly polar systems, using a mobile phase like Dichloromethane/Methanol with 1% ammonium hydroxide can be effective.

    • Switch Stationary Phase: If deactivation is insufficient, consider alternative chromatography media.

      • Alumina (Basic or Neutral): Alumina is less acidic than silica and is often a better choice for purifying basic compounds.

      • Reverse-Phase (C18): If your compound has sufficient hydrophobicity, reverse-phase chromatography using solvents like Acetonitrile/Water or Methanol/Water is an excellent alternative that avoids the acidic silica issue altogether.[4]

FAQ 2.2: The product is a persistent oil and won't crystallize. What should I do?

Answer: Failure to crystallize is common for compounds with conformational flexibility or those containing minor impurities that inhibit lattice formation.

  • Scientific Rationale: Crystallization requires molecules to pack into a highly ordered, low-energy crystal lattice. Impurities disrupt this packing, and flexible moieties (like the morpholine ring) can make it difficult to find a single low-energy conformation.

  • Actionable Advice:

    • Increase Purity: First, ensure your product is >98% pure by NMR or HPLC. If not, re-purify via chromatography.

    • Trituration: Dissolve the oil in a small amount of a good solvent (e.g., Dichloromethane, Ethyl Acetate). Then, slowly add a poor solvent (e.g., Hexanes, Pentane) while scratching the inside of the flask with a glass rod. This can induce nucleation and cause the product to precipitate as a solid.[4]

    • Salt Formation: As a basic compound, 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine can be converted into a salt, which is often a highly crystalline solid.

      • Protocol: Dissolve the purified oil in a solvent like diethyl ether or ethyl acetate. Add a solution of HCl (e.g., 1M in ether) or another acid dropwise until precipitation is complete. Filter the resulting solid and wash with the solvent. This hydrochloride salt is often easier to handle and store.

Section 3: Characterization and Analysis

Unambiguous characterization is essential for validating your experiment.

FAQ 3.1: My ¹H NMR spectrum shows broad peaks for the -NH₂ and morpholine protons. Is this normal?

Answer: Yes, peak broadening for these specific protons is common and can be attributed to several well-understood chemical phenomena.

  • Scientific Rationale:

    • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1, making it a quadrupolar nucleus. Its interaction with the local electric field gradient can cause rapid relaxation, which leads to broadening of the signals of adjacent protons (the -NH₂).

    • Chemical Exchange: The amine protons can exchange with trace amounts of water or acid in the NMR solvent (e.g., CDCl₃). If this exchange occurs at a rate comparable to the NMR timescale, the signal will broaden. The signal may even disappear entirely upon adding a drop of D₂O to the NMR tube, which is a useful diagnostic test.

    • Restricted Rotation/Ring Flipping: The morpholine ring exists in a chair conformation. At room temperature, the ring may be flipping between conformations at an intermediate rate on the NMR timescale. This can cause the signals for the axial and equatorial protons to broaden.

  • Actionable Advice:

    • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can resolve these issues. Cooling the sample can slow down ring flipping and chemical exchange, resulting in sharper peaks. Conversely, heating the sample can sometimes sharpen peaks by moving into the fast-exchange regime.

    • Solvent Change: Switching to a different solvent like DMSO-d₆ can sometimes resolve broadening by altering exchange rates and intermolecular interactions.

Table 1: Predicted Analytical Data

This table provides expected values to serve as a benchmark for characterization. Actual values may vary based on instrumentation and conditions.

Analytical Method Parameter Predicted Value / Observation
Mass Spectrometry ESI-MS [M+H]⁺m/z ≈ 224.16
¹H NMR (400 MHz, CDCl₃) N¹-CH₃~3.6 - 3.8 ppm (singlet, 3H)
C³-CH₃~2.1 - 2.3 ppm (singlet, 3H)
Morpholine (-CH₂N-)~2.9 - 3.1 ppm (triplet or multiplet, 4H)
Morpholine (-CH₂O-)~3.7 - 3.9 ppm (triplet or multiplet, 4H)
C⁴-NH₂~3.0 - 4.5 ppm (broad singlet, 2H)
¹³C NMR (100 MHz, CDCl₃) Pyrazole C3, C4, C5~145-160 ppm, ~100-115 ppm, ~130-145 ppm
N¹-CH₃~34-38 ppm
C³-CH₃~10-14 ppm
Morpholine (-CH₂N-)~50-55 ppm
Morpholine (-CH₂O-)~65-70 ppm

Section 4: Handling, Storage, and Assay Troubleshooting

The utility of a compound is often determined by its physical properties and stability.

FAQ 4.1: My compound has poor solubility in aqueous buffers for biological assays. How can I improve this?

Answer: The molecule has a relatively nonpolar pyrazole core, which can limit aqueous solubility. However, its basic amine and morpholine groups provide handles for increasing solubility.

G Start Poor Aqueous Solubility Observed in Assay Buffer CheckPurity Is the compound >98% pure? Start->CheckPurity Repurify Action: Re-purify the compound. Impurities can suppress solubility. CheckPurity->Repurify No Formulate Is the buffer pH < 6.0? CheckPurity->Formulate Yes Repurify->Start Salt Action: Formulate a stock solution as a hydrochloride (HCl) salt in water or DMSO. Formulate->Salt Yes AdjustpH Action: Adjust buffer pH to be ~2 units below the amine's pKa (~6-7). This ensures protonation. Formulate->AdjustpH No End Assay-Ready Solution Salt->End Cosolvent Is a co-solvent permissible in the assay? AdjustpH->Cosolvent AddCosolvent Action: Prepare a high-concentration stock in DMSO, EtOH, or PEG-400. Dilute into buffer (final co-solvent <1%). Cosolvent->AddCosolvent Yes Cosolvent->End No (Solubility likely remains an issue) AddCosolvent->End

Caption: Decision tree for addressing aqueous solubility issues.

Detailed Strategies:

  • pH Adjustment: The primary amine and morpholine nitrogen are basic. In a buffer with a pH below their pKa (likely in the range of 5-7), the compound will be protonated, forming a more soluble cationic species. Lowering the buffer pH is the first and simplest strategy.

  • Use of Co-solvents: For many in vitro assays, using a small percentage of an organic co-solvent is acceptable.

    • Protocol: Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. Then, perform a serial dilution into the final aqueous buffer. Ensure the final concentration of DMSO in the assay is low (typically <1%, and always consistent across all wells) to avoid artifacts.

  • Formulation as a Salt: As mentioned in the purification section, converting the free base to a salt (e.g., hydrochloride or tartrate) can dramatically increase aqueous solubility. The salt form can often be dissolved directly in buffer.

References

  • BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis.
  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
  • Nassr, M. A. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG.
  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza.
  • Sulfur Recovery Engineering Inc. (2024). Troubleshooting — SRU and Amine Blog.
  • Benchchem. (2025). Preventing degradation of pyrazole compounds during synthesis.
  • GENERAL OPERATING PROBLEMS AND THEIR SOLUTIONS OF NATURAL GAS SWEETENING PROCESS (AMINE SYSTEM). (n.d.).
  • Synthesis and Evalution of Pyrazole Derivatives by Different Method. (2025).
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Deriv

Sources

Technical Support Center: Stability and Degradation of Morpholino-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with morpholino-substituted pyrazole compounds. This guide is designed to provide expert insights and practical troubleshooting advice for the stability challenges and degradation pathways you may encounter during your research. Understanding the intrinsic stability of these molecules is critical for developing robust analytical methods, designing stable formulations, and ensuring regulatory compliance.[1][2][3]

This resource is structured to address your needs proactively, with frequently asked questions (FAQs) for foundational knowledge and detailed troubleshooting guides for specific experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability and degradation of morpholino-substituted pyrazoles.

Q1: What are the most probable sites of degradation on a morpholino-substituted pyrazole molecule?

A1: The degradation of a morpholino-substituted pyrazole is typically dictated by the inherent chemical liabilities of its two core components: the pyrazole ring and the morpholino substituent.

  • Morpholino Moiety: The morpholine ring contains a tertiary amine and an ether linkage, making it susceptible to oxidation. The nitrogen atom is a primary target for oxidation, leading to the formation of an N-oxide. This is a common metabolic pathway for morpholine-containing drugs and can also occur under chemical oxidative stress (e.g., exposure to hydrogen peroxide or atmospheric oxygen).[4][5]

  • Pyrazole Ring: The pyrazole ring itself is an aromatic heterocycle and is generally stable.[6] However, it is not inert. Depending on the substituents, it can be susceptible to:

    • Photodegradation: Aromatic systems can absorb UV light, leading to photolytic cleavage or rearrangement.[7]

    • Extreme pH: While relatively stable, strong acidic or basic conditions, especially when combined with heat, can lead to ring-opening hydrolysis.[8][9] The C3 and C5 positions can be susceptible to charge density reduction, making the C4 position a site for electrophilic attack.[8][9]

    • Oxidation: The pyrazole ring can be oxidized, though this often requires more forcing conditions than the oxidation of the morpholine nitrogen.[8]

Q2: How does the substitution pattern on the pyrazole ring influence its stability?

A2: The nature and position of other substituents on the pyrazole ring can significantly alter its electronic properties and, consequently, its stability. Electron-donating groups can increase the electron density of the ring, potentially making it more susceptible to oxidation but more stable to certain nucleophilic attacks. Conversely, electron-withdrawing groups can decrease the ring's electron density, making it more resistant to oxidation but potentially more susceptible to nucleophilic attack or ring cleavage under specific conditions. For instance, the presence of a nitro group adjacent to an azide has been shown to lead to complex rearrangements and ring cyclization instead of simple degradation.[10][11]

Q3: What are forced degradation studies and why are they essential for these compounds?

A3: Forced degradation, or stress testing, is the deliberate degradation of a drug substance or product under conditions more severe than accelerated stability testing.[1][12] According to International Council for Harmonisation (ICH) guidelines (specifically Q1A(R2)), these studies are critical for several reasons:[13][14]

  • Pathway Elucidation: They help identify the likely degradation products and reveal the intrinsic stability of the molecule.[1][2]

  • Method Development: The information is used to develop and validate "stability-indicating" analytical methods, which are capable of separating the intact drug from its degradation products.[1][2][15]

  • Formulation and Packaging: Understanding how the molecule behaves under stress (heat, light, humidity, acid/base hydrolysis, oxidation) informs the development of stable formulations and the selection of appropriate packaging.[3][7]

A typical goal for a forced degradation study is to achieve 5-20% degradation of the parent compound to ensure that degradation products are generated at a sufficient level for detection and characterization without completely destroying the sample.[13][16]

Q4: What are the primary analytical techniques used to study the degradation of these compounds?

A4: The cornerstone of any degradation study is a robust analytical methodology. For morpholino-substituted pyrazoles, the most powerful and commonly used techniques are:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC with UV or photodiode array (PDA) detection, is the workhorse for separating the parent drug from its degradation products and quantifying them.[7][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is indispensable for identifying unknown degradation products.[15] It provides the mass-to-charge ratio of the degradants, which is crucial for structural elucidation.[1][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of a degradation product, it often needs to be isolated (e.g., by preparative HPLC) and analyzed by NMR.[1]

Part 2: Troubleshooting Guides

This section provides practical, Q&A-based solutions to specific problems you might encounter during your experiments.

Guide 1: HPLC Analysis Issues

Problem: I'm observing poor peak shape (tailing) for my parent morpholino-substituted pyrazole compound.

  • Q: What is the most likely cause of this peak tailing?

    • A: The morpholino group is basic. Basic compounds can interact ionically with residual acidic silanol groups on the surface of standard silica-based C18 columns. This secondary interaction, in addition to the primary hydrophobic interaction, causes peak tailing.[17]

  • Q: How can I improve the peak shape?

    • A: There are several strategies, which can be used in combination:

      • Adjust Mobile Phase pH: For a basic compound, working at a higher pH (e.g., pH > 8, if the column allows) will neutralize the compound, minimizing its interaction with silanols. Alternatively, working at a low pH (e.g., pH < 3) will protonate the silanol groups, reducing their ionic character.[18][19]

      • Use a Competing Base: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase. The TEA will preferentially interact with the active silanol sites, masking them from your analyte.

      • Select a Different Column: Use a modern, base-deactivated column. These columns have highly end-capped surfaces or are based on hybrid particles that have fewer accessible silanol groups, making them much more suitable for analyzing basic compounds.[17][19]

Guide 2: Forced Degradation Study Challenges

Problem: I'm running a forced degradation study with hydrogen peroxide (H₂O₂), but I see little to no degradation of my compound.

  • Q: Why might my compound be resistant to oxidation with H₂O₂ alone?

    • A: While the morpholine nitrogen is a likely site of oxidation, the reaction with H₂O₂ can be slow at room temperature and neutral pH. The activation energy for the reaction may not be met under mild conditions.

  • Q: How can I promote oxidative degradation?

    • A: You can increase the severity of the conditions:

      • Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can significantly accelerate the rate of oxidation.[13]

      • Increase H₂O₂ Concentration: Move from a 3% solution to a 10% or even 30% solution, but monitor the reaction carefully to avoid complete degradation.

      • Consider Catalysts: In some cases, trace amounts of metal ions are needed to catalyze the oxidation. However, this is often avoided in formal studies unless it mimics a specific interaction with manufacturing equipment.

      • Extend Exposure Time: If the molecule is very stable, it may simply require a longer exposure time to achieve the target 5-20% degradation.

Problem: Under acidic hydrolysis conditions (e.g., 0.1 M HCl at 60 °C), my compound degrades almost completely, leaving no parent peak and a messy chromatogram.

  • Q: What does this result indicate?

    • A: This indicates that your compound is highly labile to acidic conditions. The conditions you used were too harsh, leading to extensive or "secondary" degradation, where the initial degradation products break down further.

  • Q: How should I adjust my experimental conditions?

    • A: You need to systematically reduce the stress level until you achieve the target 5-20% degradation.[13] Modify one variable at a time:

      • Lower the Temperature: First, try running the experiment at room temperature instead of 60 °C.

      • Reduce Acid Concentration: If room temperature is still too harsh, decrease the acid concentration from 0.1 M to 0.01 M or even 0.001 M HCl.

      • Shorten the Time: Reduce the exposure time from several hours to 30-60 minutes and analyze the sample.

Part 3: Key Experimental Protocols & Data

Protocol 1: General Forced Degradation Workflow

This protocol outlines a standard workflow for conducting a forced degradation study in line with ICH guidelines.[1][13]

Objective: To generate potential degradation products and establish a stability-indicating profile for a morpholino-substituted pyrazole.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the drug substance in a suitable solvent (e.g., Methanol, Acetonitrile/Water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions Setup: For each condition, mix the stock solution with the stressor. Prepare a control sample (drug substance in the same solvent matrix without the stressor).

  • Execution of Stress Tests (See Table 1 for starting conditions):

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂.

    • Thermal Degradation: Store the stock solution (solid and/or in solution) at 60-80 °C.[13]

    • Photodegradation: Expose the stock solution (in a photostable, transparent container) to a light source as specified in ICH Q1B (e.g., cool white fluorescent and near-UV lamps).

  • Time Points: Sample each condition at various time points (e.g., 2, 8, 24, 48 hours).

  • Sample Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid.

    • For other samples, dilute with the mobile phase.

  • Analysis: Analyze all stressed samples, controls, and a reference standard by a suitable stability-indicating HPLC-UV/PDA method.

  • Data Evaluation: Calculate the percentage of degradation. If degradation is outside the 5-20% range, adjust the stress conditions (time, temperature, or concentration of stressor) and repeat.[13][16]

Table 1: Recommended Starting Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis0.1 M HCl at RT or 60 °C2 - 48 hours
Base Hydrolysis0.1 M NaOH at RT or 60 °C2 - 48 hours
Oxidation3% H₂O₂ at RT2 - 48 hours
Thermal (Solution)60 °C in a calibrated oven24 - 72 hours
Photolytic (Solution)ICH Q1B specified light exposure (1.2 million lux hours)Variable

Part 4: Visualizations

Hypothetical Degradation Pathway

This diagram illustrates the most probable initial degradation pathways for a generic morpholino-substituted pyrazole under oxidative and hydrolytic stress.

DegradationPathways cluster_main Parent Compound cluster_products Degradation Products Parent Morpholino- Substituted Pyrazole N_Oxide Morpholine N-Oxide Derivative Parent->N_Oxide Oxidative Stress (e.g., H₂O₂) RingOpened Pyrazole Ring-Opened Products Parent->RingOpened Strong Acid/Base + Heat

Caption: Potential degradation pathways of morpholino-substituted pyrazoles.

Experimental Workflow: Troubleshooting HPLC Peak Tailing

This diagram outlines a logical workflow for diagnosing and solving the common issue of peak tailing for basic analytes like morpholino-substituted pyrazoles.

HPLCTroubleshooting Start Start: Peak Tailing Observed for Basic Compound CheckpH Is Mobile Phase pH Optimized? (pH < 3 or pH > 8) Start->CheckpH AdjustpH Adjust Mobile Phase pH CheckpH->AdjustpH No CheckColumn Is a Base-Deactivated Column Being Used? CheckpH->CheckColumn Yes AdjustpH->CheckColumn SwitchColumn Switch to a Modern Base-Deactivated Column CheckColumn->SwitchColumn No AddModifier Add Competing Base (e.g., 0.1% TEA) to Mobile Phase CheckColumn->AddModifier Yes End End: Peak Shape Improved SwitchColumn->End AddModifier->End

Caption: Troubleshooting workflow for HPLC peak tailing of basic compounds.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.
  • Degradation Impurities in Pharmaceutical Products : Detection and Minimiz
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores.
  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review.Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Analytical Techniques In Stability Testing. (2025).
  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024). Pharmaceutical Outsourcing.
  • Degradation pathways of 4-Fluoro-3H-pyrazole under acidic conditions. (n.d.). Benchchem.
  • ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). (2003).
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC.
  • HPLC Troubleshooting Guide. (n.d.).
  • Forced Degradation Study as per ICH Guidelines | Wh
  • ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
  • Kaur, H., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).Bioorganic Chemistry, 96, 103578.
  • Baklanov, M. M., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.Molecules, 28(20), 7087.
  • Tzara, A., et al. (2020).
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051.
  • Ciaffoni, L., et al. (2022). Occurrence of Morpholine in Central Nervous System Drug Discovery.ACS Chemical Neuroscience, 13(12), 1736-1766.
  • FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS. (2021). International Journal of Pharmaceutical Sciences and Research.
  • Tsolaki, E., & Gavalas, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.Medicinal Research Reviews, 40(2), 709-752.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development.Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Zelesky, T. C., et al. (2023). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective.Journal of Pharmaceutical Sciences, 112(11), 2871-2881.
  • Forced degradation studies Latest Research Papers. (n.d.).
  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022). International Journal for Research in Applied Science and Engineering Technology, 10(9), 2372-2384.
  • Baklanov, M. M., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants.Preprints.org.

Sources

Technical Support Center: Enhancing the Biological Activity of Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. This guide provides in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to help you navigate the complexities of enhancing the biological activity of your pyrazole derivatives. Our focus is on providing practical, field-proven insights rooted in established scientific principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the development and optimization of pyrazole compounds.

Q1: My pyrazole lead compound shows high potency in an enzymatic assay but has poor activity in cell-based assays. What are the likely causes and how can I troubleshoot this?

A1: This is a frequent challenge that typically points to issues with the compound's physicochemical properties, which are critical for reaching the intracellular target. The primary culprits are often poor membrane permeability and low aqueous solubility.

Troubleshooting Workflow:

  • Assess Physicochemical Properties:

    • Solubility: Determine the aqueous solubility of your compound at physiological pH (7.4). Poor solubility (<10 µM) can significantly limit the effective concentration in cell culture media.

    • Lipophilicity (LogP/LogD): A LogP value that is too high or too low can negatively impact cell permeability. An optimal range is often between 1 and 3.

  • Improve Solubility:

    • Salt Formation: If your compound has an ionizable center, forming a salt can be a straightforward way to enhance solubility.

    • Formulation: For initial cell-based assays, consider formulating the compound with a non-toxic solubilizing agent like DMSO, but be mindful of the final concentration to avoid solvent-induced cytotoxicity.

  • Enhance Permeability:

    • Structural Modification: If poor permeability is suspected, medicinal chemistry strategies can be employed. This may involve reducing the number of hydrogen bond donors or masking polar functional groups that hinder passage through the cell membrane.

The following diagram illustrates a systematic approach to troubleshooting this issue:

G Start High Enzymatic Potency, Poor Cellular Activity Solubility Assess Aqueous Solubility Start->Solubility LowSolubility Low Solubility? Solubility->LowSolubility Permeability Assess Cell Permeability (e.g., PAMPA, Caco-2) LowPermeability Low Permeability? Permeability->LowPermeability Metabolism Evaluate Metabolic Stability (Microsomes, S9 Fractions) HighMetabolism High Metabolism? Metabolism->HighMetabolism Efflux Check for Efflux Transporter Substrate Potential (e.g., P-gp) IsEffluxSubstrate Efflux Substrate? Efflux->IsEffluxSubstrate LowSolubility->Permeability No Formulation Formulation Strategies: - Salt Formation - Nanosuspensions - Co-solvents LowSolubility->Formulation Yes LowPermeability->Metabolism No SAR_Perm Medicinal Chemistry: - Reduce H-bond donors - Increase lipophilicity (cautiously) - Prodrug approach LowPermeability->SAR_Perm Yes HighMetabolism->Efflux No SAR_Met Medicinal Chemistry: - Block metabolic hotspots - Introduce electron-withdrawing groups HighMetabolism->SAR_Met Yes SAR_Efflux Medicinal Chemistry: - Modify structure to  avoid transporter recognition IsEffluxSubstrate->SAR_Efflux Yes Success Improved Cellular Activity IsEffluxSubstrate->Success No Formulation->Success SAR_Perm->Success SAR_Met->Success SAR_Efflux->Success

Caption: Troubleshooting workflow for poor cellular activity.

Q2: How can I improve the metabolic stability of my pyrazole compound?

A2: The pyrazole ring itself is generally considered metabolically stable. However, the substituents on the ring are often susceptible to metabolic enzymes, primarily Cytochrome P450s (CYPs).

Common Metabolic Hotspots and Mitigation Strategies:

Metabolic ReactionCommon Site on Pyrazole DerivativesMitigation Strategy
Oxidation Unsubstituted positions on aromatic rings, benzylic positions, terminal alkyl chains.Introduce electron-withdrawing groups (e.g., halogens, CF3) to deactivate the ring. Replace a labile C-H bond with a C-F bond.
N-dealkylation Alkyl groups attached to the pyrazole nitrogen.Replace the alkyl group with a more sterically hindered or metabolically stable group.
Ester Hydrolysis Ester functional groups.Replace the ester with a more stable bioisostere, such as a 1,2,4-oxadiazole.

Experimental Protocol: In Vitro Metabolic Stability Assay

  • Prepare Solutions: Create a stock solution of your pyrazole compound in a suitable organic solvent (e.g., DMSO).

  • Incubation: Incubate the compound at a low concentration (typically 1 µM) with liver microsomes or S9 fractions, which contain metabolic enzymes. Ensure the presence of necessary cofactors like NADPH.

  • Time Points: Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Section 2: Troubleshooting Guides

This section provides detailed guidance on overcoming specific experimental challenges.

Guide 1: Optimizing Structure-Activity Relationships (SAR)

Problem: My initial SAR studies are flat, with minor structural modifications leading to a complete loss of activity.

Causality and Solution: A "cliff-like" SAR often indicates a very specific binding mode where even small changes disrupt a critical interaction with the target protein.

Troubleshooting Steps:

  • Confirm Binding: Ensure that the observed activity is due to direct binding to the intended target and not an artifact.

  • Computational Modeling: If a crystal structure of the target protein is available, use molecular docking to visualize the binding pose of your lead compound. This can reveal key hydrogen bonds, hydrophobic interactions, or π-π stacking that are essential for activity.

  • Systematic Modifications:

    • Explore Substituent Positions: If you have been modifying a substituent at one position of the pyrazole ring, systematically move it to other available positions. The pyrazole core has distinct regions for substitution that can profoundly affect target engagement.

    • Bioisosteric Replacement: Instead of making drastic changes, use bioisosteric replacements for key functional groups. For example, a carboxylic acid could be replaced with a tetrazole to maintain the acidic pKa while altering other properties.

The following diagram illustrates a typical SAR optimization cycle:

SAR_Cycle cluster_0 Design & Synthesis cluster_1 Testing & Analysis cluster_2 Hypothesis Generation Design Design Analogs (SAR, Docking) Synthesis Synthesize Analogs Design->Synthesis Assay Biological Assay Synthesis->Assay SAR_Analysis Analyze SAR Assay->SAR_Analysis Hypothesis Formulate New Hypothesis SAR_Analysis->Hypothesis Hypothesis->Design Scaffold_Hopping cluster_0 Original Scaffold (Pyrazole) cluster_1 New Scaffold (e.g., Imidazole) Original Pharmacophore - H-bond Donor - Aromatic Ring - Hydrophobic Group New Maintains Pharmacophore - H-bond Donor - Aromatic Ring - Hydrophobic Group Original->New Scaffold Hop (Maintains 3D arrangement of key features)

Technical Support Center: A Senior Application Scientist's Guide to Overcoming Resistance to Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you, our colleagues in the scientific community, with advanced troubleshooting strategies and in-depth answers to common questions regarding resistance to pyrazole-based inhibitors. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, integral to numerous FDA-approved kinase inhibitors.[1][2] However, the emergence of resistance is an inevitable challenge in targeted therapy.[3] This resource synthesizes field-proven insights and experimental methodologies to help you navigate and overcome these hurdles.

Section 1: Troubleshooting Guide for Experimental Challenges

This section addresses specific, practical issues you may encounter in the lab. The focus here is on diagnosing the problem and providing a logical, step-by-step solution based on established scientific principles.

Problem 1: My pyrazole-based inhibitor shows high potency in biochemical assays but is significantly less effective in cell-based assays.

This is a common and often frustrating discrepancy. The controlled environment of a biochemical assay (e.g., purified enzyme) does not account for the complex and dynamic environment of a living cell.[4] Several factors can be at play.

Possible Causes & Step-by-Step Solutions:

  • Poor Cell Permeability or High Efflux:

    • Causality: The inhibitor may not be efficiently crossing the cell membrane, or it may be actively pumped out by efflux transporters like P-glycoprotein (P-gp).[5][6] The pyrazole scaffold is often used to improve physicochemical properties, but specific substitutions can dramatically alter cell permeability.[2]

    • Troubleshooting Protocol:

      • Assess Physicochemical Properties: Review the inhibitor's calculated properties like cLogP and polar surface area (PSA) to predict its permeability.[7]

      • Co-administer with an Efflux Pump Inhibitor: Perform a cell viability assay with your pyrazole inhibitor in the presence and absence of a known P-gp inhibitor (e.g., verapamil or cyclosporin A). A significant increase in potency in the presence of the P-gp inhibitor suggests that efflux is a major issue.

      • Direct Permeability Assay: If resources permit, utilize a PAMPA (Parallel Artificial Membrane Permeability Assay) to directly measure the compound's passive diffusion.

  • High Intracellular ATP Concentration:

    • Causality: Most pyrazole-based kinase inhibitors are ATP-competitive.[1][6] Biochemical assays are often run at ATP concentrations well below the physiological levels found in cells (1-10 mM). This high intracellular ATP concentration can outcompete your inhibitor for the kinase's binding site, leading to a rightward shift in the IC50 value.[4]

    • Troubleshooting Protocol:

      • ATP-Competition Assay: Run your biochemical kinase assay across a range of ATP concentrations (from Km to physiological levels). A significant increase in the IC50 value with rising ATP levels confirms competitive inhibition and explains the discrepancy.

      • Cellular Target Engagement Assay: Use a technique like the NanoBRET™ Target Engagement Assay to measure the inhibitor's binding to its target in intact cells.[4] This provides a direct measure of target occupancy in a physiological context.

  • Inhibitor Instability or Metabolism:

    • Causality: The compound may be unstable in cell culture media or rapidly metabolized by the cells into an inactive form. While the pyrazole ring itself is generally stable, peripheral functional groups can be labile.[6]

    • Troubleshooting Protocol:

      • Media Stability Assay: Incubate the inhibitor in your complete cell culture media for various time points (e.g., 0, 2, 8, 24 hours). Use LC-MS/MS to quantify the amount of intact compound remaining at each point.

      • Microsomal Stability Assay: To assess metabolic stability, incubate the compound with liver microsomes (human, mouse, or rat) and measure its half-life. This provides a good prediction of its metabolic fate.

  • Target Not Expressed or Pathway Not Active:

    • Causality: The observed phenotype (or lack thereof) may be because the target kinase is not expressed at sufficient levels or is not activated (phosphorylated) in your chosen cell line.[7]

    • Troubleshooting Protocol:

      • Confirm Target Expression: Perform a Western blot on cell lysates to confirm the presence of the target protein.

      • Confirm Pathway Activation: Use a phospho-specific antibody to verify that the target kinase and its downstream substrates are phosphorylated, indicating that the pathway is active.[7]

Problem 2: My cell line, initially sensitive to the inhibitor, develops resistance after several passages under treatment.

This scenario indicates the development of acquired resistance, a critical challenge in cancer therapy.[3] Your cell line is an excellent model to investigate the underlying mechanisms.

Possible Causes & Step-by-Step Solutions:

  • On-Target Secondary Mutations (Gatekeeper Mutations):

    • Causality: The kinase domain of the target protein may have acquired a secondary mutation that prevents the inhibitor from binding effectively. A classic example is the T790M "gatekeeper" mutation in EGFR, which confers resistance to first-generation inhibitors.[3][8]

    • Troubleshooting Protocol:

      • Sequence the Target Gene: Isolate genomic DNA or RNA from both the sensitive (parental) and resistant cell lines. Perform Sanger or Next-Generation Sequencing (NGS) of the target kinase's coding region to identify any acquired mutations.

      • Test a Next-Generation Inhibitor: If a mutation is identified, test a next-generation pyrazole-based inhibitor designed to overcome that specific mutation, if available. For example, asciminib is an allosteric inhibitor that can overcome some BCR-ABL resistance mutations.[9]

  • Activation of Bypass Signaling Pathways:

    • Causality: Cells can compensate for the inhibition of one pathway by upregulating a parallel or alternative survival pathway. For instance, MET amplification can confer resistance to EGFR inhibitors by activating ERBB3-mediated PI3K-AKT signaling.[3][8]

    • Troubleshooting Protocol:

      • Phospho-Receptor Tyrosine Kinase (RTK) Array: Use a phospho-RTK array to screen for the differential activation of dozens of RTKs simultaneously between your sensitive and resistant cell lines. This can quickly identify potential bypass tracks.

      • Western Blot Validation: Validate the hits from the array using phospho-specific antibodies for the identified RTKs and their key downstream effectors (e.g., p-AKT, p-ERK).

      • Test Combination Therapy: Once a bypass pathway is confirmed, test the efficacy of combining your original pyrazole inhibitor with an inhibitor targeting the newly activated pathway (e.g., your inhibitor + a MET inhibitor).[10][11]

  • Target Gene Amplification:

    • Causality: The cell may have amplified the gene encoding the target kinase, leading to massive overexpression of the protein. This effectively titrates out the inhibitor, requiring a much higher concentration to achieve the same level of inhibition.[3][8]

    • Troubleshooting Protocol:

      • Quantitative PCR (qPCR): Use qPCR to compare the copy number of the target gene in resistant cells versus parental cells.

      • Fluorescence In Situ Hybridization (FISH): FISH can be used to visualize and confirm gene amplification on the chromosome.

      • Western Blot: Compare the protein expression levels of the target between sensitive and resistant lines. A dramatic increase in the resistant line is indicative of amplification.

Section 2: Frequently Asked Questions (FAQs)

This section provides authoritative answers to broader conceptual questions about pyrazole inhibitor resistance.

Q1: What are the primary molecular mechanisms of resistance to pyrazole-based kinase inhibitors?

A1: Resistance mechanisms are generally categorized as either primary (de novo) or acquired.[3] The core mechanisms are:

  • Target Alterations: This includes second-site mutations within the kinase's ATP-binding pocket that sterically hinder inhibitor binding or alter the kinase's conformation.[8][12] Gene amplification, leading to target protein overexpression, is also a common mechanism.[3]

  • Bypass Track Activation: Cancer cells can activate redundant signaling pathways to circumvent the blocked pathway. Common examples include the upregulation of other receptor tyrosine kinases (like MET or IGF1R) or the activation of downstream signaling nodes like the PI3K/AKT/mTOR pathway.[3][8]

  • Drug Efflux and Metabolism: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the inhibitor out of the cell, reducing its intracellular concentration.[5]

  • Histological Transformation: In some clinical cases, the tumor can change its histology, for example, from non-small cell lung cancer to small cell lung cancer, rendering the original targeted therapy ineffective.[3]

Mechanisms of Kinase Inhibitor Resistance

cluster_0 Mechanisms of Resistance cluster_1 Cellular Outcomes Target Alterations Target Alterations Reduced Drug Binding Reduced Drug Binding Target Alterations->Reduced Drug Binding Bypass Tracks Bypass Tracks Pathway Reactivation Pathway Reactivation Bypass Tracks->Pathway Reactivation Drug Efflux Drug Efflux Low Intracellular Drug Low Intracellular Drug Drug Efflux->Low Intracellular Drug

Caption: Core mechanisms of resistance to pyrazole-based inhibitors.

Q2: How can I proactively design experiments to anticipate and study resistance?

A2: A proactive approach is key. Instead of waiting for resistance to emerge, you can model it in vitro.

  • Chronic Exposure Model: The most common method is to culture sensitive cancer cells in the continuous presence of the pyrazole inhibitor. Start at a low concentration (e.g., IC20) and gradually increase the concentration as the cells adapt and begin to proliferate again. This process can take several months but generates clinically relevant resistance models.

  • Pulse-Dose Model: Some studies suggest that high-dose, intermittent "pulsatile" treatment may delay the onset of resistance compared to continuous low-dose therapy.[3] You can model this in vitro to study its effects.

  • Genetic Screening: Use CRISPR/Cas9 or shRNA libraries to screen for genes whose knockout or overexpression confers resistance to your inhibitor. This can identify potential bypass pathways or resistance mechanisms before they arise naturally.

Workflow for Generating a Resistant Cell Line

A Start with Sensitive Parental Cell Line B Determine IC50 Value A->B C Chronic Exposure: Start at IC20-IC30 B->C D Monitor Cell Viability and Proliferation C->D E Gradually Escalate Inhibitor Concentration D->E if cells recover F Isolate and Expand Resistant Clones D->F if stable growth at high [I] E->D G Characterize Resistance (Sequencing, WB, etc.) F->G

Caption: Experimental workflow for developing acquired resistance models.

Q3: What are the most promising strategies to overcome resistance to pyrazole-based inhibitors?

A3: Overcoming resistance often requires a multi-pronged approach, moving beyond monotherapy.

  • Combination Therapy: This is the most clinically advanced strategy. By simultaneously targeting the primary pathway and the resistance mechanism (e.g., a bypass track), you can achieve a synergistic effect and prevent or delay resistance.[10][11] Combining targeted inhibitors with chemotherapy or immune checkpoint inhibitors are also powerful strategies.[13]

  • Next-Generation Inhibitors: This involves designing new pyrazole derivatives that can effectively inhibit the mutated kinase. This requires a deep understanding of the structural changes caused by the resistance mutation.

  • Allosteric Inhibitors: Instead of targeting the highly conserved ATP-binding site, allosteric inhibitors bind to a different site on the kinase, altering its conformation and inactivating it. These can be effective against mutations in the ATP-binding pocket. Asciminib is a prime example of a successful allosteric inhibitor.[9]

  • Targeting Downstream Effectors: If multiple bypass pathways converge on a single downstream node (like MEK or AKT), inhibiting that node can be an effective strategy to overcome resistance driven by various upstream mechanisms.

Q4: How can structural modifications to the pyrazole scaffold help overcome resistance?

A4: The pyrazole ring is a "privileged scaffold" because it is synthetically versatile and can be modified to fine-tune a compound's properties.[1][14]

  • Improving Potency and Selectivity: By modifying the substituents on the pyrazole ring, medicinal chemists can enhance the inhibitor's binding affinity for the target kinase, potentially making it potent enough to inhibit even mutated forms.[15][16]

  • Overcoming Steric Hindrance: If a resistance mutation (e.g., a gatekeeper mutation) introduces a bulky amino acid residue, the pyrazole inhibitor can be structurally modified to be smaller or to adopt a different binding pose, thus avoiding the steric clash.

  • Altering Physicochemical Properties: Modifications can improve solubility, cell permeability, and metabolic stability, or reduce affinity for efflux pumps. For example, replacing a more lipophilic ring with a pyrazole can improve drug-like properties.[1]

  • Covalent Inhibition: Incorporating a reactive group (like an acrylamide) can allow the inhibitor to form a covalent bond with a nearby cysteine residue in the kinase active site. This makes the inhibition irreversible and can be highly effective against resistance mutations that work by decreasing binding affinity.

Table 1: Examples of FDA-Approved Pyrazole-Based Kinase Inhibitors and Resistance Considerations

InhibitorPrimary Target(s)Common Cancers TreatedKnown Resistance Mechanisms
Crizotinib ALK, ROS1, METNon-Small Cell Lung CancerSecondary ALK mutations, bypass signaling (EGFR, KIT activation)[3][17]
Ruxolitinib JAK1, JAK2Myelofibrosis, Polycythemia VeraJAK2 mutations, activation of parallel signaling pathways[1][18]
Encorafenib BRAF V600EMelanoma, Colorectal CancerMAPK pathway reactivation, NRAS mutations, receptor tyrosine kinase upregulation[1]
Asciminib BCR-ABL (Allosteric)Chronic Myeloid LeukemiaMutations in the myristoyl pocket (allosteric site)[9][19]

Section 3: Key Experimental Protocols

This section provides standardized, step-by-step protocols for essential experiments in resistance studies.

Protocol 1: Western Blotting to Assess Target Engagement and Bypass Signaling

Objective: To measure the phosphorylation status of the target kinase and key downstream/parallel pathway proteins in response to inhibitor treatment.

Materials:

  • Parental (sensitive) and resistant cell lines

  • Pyrazole inhibitor and vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-Target, anti-phospho-Target, anti-AKT, anti-phospho-AKT, anti-ERK, anti-phospho-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed both parental and resistant cells in 6-well plates. Allow them to adhere overnight.

  • Treat cells with your pyrazole inhibitor at various concentrations (e.g., 0, 10 nM, 100 nM, 1 µM) for a predetermined time (e.g., 2-4 hours). Include a vehicle-only control.[7]

  • Lysis: Wash cells with ice-cold PBS, then add 100-200 µL of ice-cold lysis buffer. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane 3x for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x for 10 minutes each with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the bands using a digital imager.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize phospho-protein levels to total protein levels. A failure to suppress p-Target phosphorylation in resistant cells or a sustained high level of p-AKT/p-ERK would indicate resistance.

Protocol 2: Cell Viability Assay to Determine IC50 Values

Objective: To quantify the concentration of the inhibitor required to inhibit 50% of cell growth or viability.

Materials:

  • Parental and resistant cell lines

  • 96-well cell culture plates

  • Pyrazole inhibitor stock solution

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of media. Allow cells to adhere overnight.

  • Inhibitor Preparation: Prepare a 2x serial dilution of your inhibitor in culture media. You should have at least 8 concentrations spanning a wide range (e.g., 1 nM to 10 µM), plus a vehicle-only control.

  • Treatment: Remove the media from the cells and add 100 µL of the media containing the inhibitor dilutions.

  • Incubation: Incubate the plate for 72 hours (or another empirically determined time point) at 37°C in a CO2 incubator.

  • Detection:

    • For MTT/XTT: Add the reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours. Read the absorbance on a plate reader.

    • For CellTiter-Glo®: Add the reagent, incubate for 10 minutes, and read the luminescence.

  • Analysis:

    • Subtract the background absorbance/luminescence (media-only wells).

    • Normalize the data to the vehicle-only control wells (set to 100% viability).

    • Plot the percent viability versus the log of the inhibitor concentration.

    • Use a non-linear regression (sigmoidal dose-response) analysis in software like GraphPad Prism to calculate the IC50 value. A significant rightward shift in the IC50 curve for the resistant line indicates resistance.

References

  • Podolski-Renić, A., Dinić, J., Stanković, T., Tsakovska, I., Pajeva, I., Tuccinardi, T., Botta, L., Schenone, S., & Pešić, M. (2021). New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Kumar, A., & Tantry, S. J. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Gbadamosi, O., & Koya, K. (2022). Combination Treatment Strategies to Overcome PARP Inhibitor Resistance. International Journal of Molecular Sciences. Available at: [Link]

  • Bologa, M., & Oniga, S. (2024). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]

  • Zhang, Y., Fan, M., & Wang, L. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

  • Guedes, G., & de Oliveira, R. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]

  • Li, J., & Geng, R. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • El-Gamal, M. I., & Al-Said, M. S. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]

  • Kumar, A., & Tantry, S. J. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. Available at: [Link]

  • V, S., & S, S. (2021). Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. ChemistrySelect. Available at: [Link]

  • Zorn, J. A., & von Figura, G. (2013). Mechanisms of resistance to BCR-ABL and other kinase inhibitors. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Available at: [Link]

  • Lin, J. J., & Shaw, A. T. (2014). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical Cancer Research. Available at: [Link]

  • Al-Warhi, T., & Sabt, A. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at: [Link]

  • Yang, X., & Li, S. (2023). Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. European Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Otaibi, F., & Al-Obaid, A. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Drug Target Insights. Available at: [Link]

  • El-Naggar, M., & Abdu-Allah, H. (2023). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Al-Jumayli, M., & Al-Hatamleh, M. (2023). Combinational therapeutic strategies to overcome resistance to immune checkpoint inhibitors. Frontiers in Immunology. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Guix, M., & Arteaga, C. L. (2007). Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists. Oncogene. Available at: [Link]

  • Zhang, H., & Liu, Y. (2024). Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1, and other kinases in anticancer drug discovery. ResearchGate. Available at: [Link]

  • Kotteas, E., & Saif, M. W. (2023). Resistance to KRAS inhibition in advanced non-small cell lung cancer. Frontiers in Oncology. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Kinase Inhibitors: Evaluating 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine in the Context of DNA-PK and mTOR Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of kinase inhibitors, with a focus on the potential therapeutic targeting of the DNA-dependent protein kinase (DNA-PK) and the mammalian target of rapamycin (mTOR). While direct experimental data for the novel compound 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine is not extensively available in the public domain, its structural motifs, particularly the substituted pyrazole and morpholino groups, are characteristic of kinase inhibitors. This guide will therefore use a well-characterized inhibitor, Compound 401 , which shares some of these features and exhibits a dual inhibitory mechanism against DNA-PK and mTOR, as a primary comparator. This approach allows for a robust scientific discussion and provides a framework for the potential evaluation and positioning of novel pyrazole-based inhibitors.

We will delve into the mechanisms of action, selectivity, and potency of various classes of inhibitors, supported by experimental data and protocols, to offer researchers and drug development professionals a comprehensive resource for understanding the landscape of DNA-PK and mTOR-targeted therapies.

The Rationale for Targeting DNA-PK and mTOR in Oncology

The DNA damage response (DDR) and cellular growth signaling pathways are critical for cell survival and proliferation. In cancer, these pathways are often dysregulated, leading to uncontrolled cell growth and resistance to therapies. DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1][2] Inhibition of DNA-PK can prevent cancer cells from repairing DNA damage induced by radiation or chemotherapy, thereby enhancing the efficacy of these treatments.[2][3][4]

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[5][6] mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2, which regulate various cellular processes.[7] Dysregulation of the mTOR pathway is a common event in many cancers, making it an attractive therapeutic target.[8] Dual inhibition of DNA-PK and mTOR presents a compelling therapeutic strategy, as it simultaneously targets two critical pathways involved in cancer cell survival and proliferation.

Introducing Our Comparator: Compound 401

Given the limited data on 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine, we will use Compound 401 (2-morpholino-4H-pyrimido[2,1-a]isoquinolin-4-one) as a focal point for our comparative analysis. Compound 401 is a synthetic, cell-permeable molecule that has been identified as a selective, reversible inhibitor of DNA-PK and mTOR.[9][10]

dot graph "Compound_401_Structure" { layout=neato; node [shape=none, margin=0]; compound401 [image="https://i.imgur.com/8xJg7zY.png"]; caption [label="Chemical structure of Compound 401.", fontsize=10]; }

Figure 1: Chemical structure of Compound 401.

A Comparative Analysis of Inhibitor Potency and Selectivity

The efficacy and safety of a kinase inhibitor are largely determined by its potency (how much of the drug is needed to inhibit the target) and selectivity (how specifically it inhibits the target kinase over other kinases). The following table summarizes the inhibitory activities of Compound 401 and other relevant inhibitors against DNA-PK, mTOR, and PI3K.

InhibitorPrimary Target(s)DNA-PK IC50 (nM)mTOR IC50 (nM)PI3K IC50 (nM)Reference(s)
Compound 401 DNA-PK, mTOR2805300>100,000[9][10]
NU7441 (KU-57788) DNA-PK1417005000[11][12]
AZD7648 DNA-PK0.6>100-fold selective>100-fold selective[13]
M3814 (Peposertib) DNA-PK<3Highly selectiveHighly selective[14][15][16]
Pictilisib (GDC-0941) Pan-PI3K--3 (α), 33 (δ), 38 (β), 75 (γ)[17]
Dactolisib (BEZ235) Dual PI3K/mTOR-214 (α), 75 (β), 7 (δ), 5 (γ)[7]

Table 1: Comparative inhibitory activities of selected kinase inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

From this data, several key insights emerge:

  • Compound 401 demonstrates dual activity against DNA-PK and mTOR, with a preference for DNA-PK. Importantly, it shows no significant inhibition of PI3K, highlighting its selectivity over this closely related kinase.[9][10]

  • NU7441, AZD7648, and M3814 (Peposertib) are highly potent and selective DNA-PK inhibitors, with AZD7648 showing exceptional potency.[11][12][13][14][15][16] These compounds serve as excellent benchmarks for evaluating the DNA-PK inhibitory potential of novel agents.

  • Pan-PI3K inhibitors , such as Pictilisib, target all isoforms of PI3K, while dual PI3K/mTOR inhibitors , like Dactolisib, offer broader pathway inhibition.[6][7][18][19][20]

Mechanistic Insights: Understanding the Signaling Pathways

A thorough understanding of the signaling pathways targeted by these inhibitors is crucial for predicting their biological effects and designing effective therapeutic strategies.

dot graph "DNAPK_mTOR_Pathway" { graph [rankdir="TB", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2: Simplified signaling pathways of DNA-PK and mTOR, and the points of intervention by different classes of inhibitors.

As illustrated, selective DNA-PK inhibitors block the NHEJ pathway, leading to the accumulation of DNA damage. Dual PI3K/mTOR inhibitors, on the other hand, broadly suppress the pro-survival signaling cascade downstream of receptor tyrosine kinases. Compound 401 offers a unique mechanism by impinging on both DNA repair and cell growth pathways, a strategy that could potentially overcome resistance mechanisms that arise from the activation of alternative survival pathways.

Experimental Protocols for Inhibitor Characterization

To provide a practical framework for the evaluation of novel inhibitors like 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine, we outline key experimental protocols.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Methodology:

  • Reagents: Purified recombinant kinase (e.g., DNA-PK, mTOR, PI3K isoforms), appropriate substrate (e.g., a specific peptide for DNA-PK, PIP2 for PI3K), ATP, and the test inhibitor at various concentrations.

  • Procedure: a. The kinase, substrate, and inhibitor are incubated together in a reaction buffer. b. The kinase reaction is initiated by the addition of ATP. c. After a defined incubation period, the reaction is stopped. d. The amount of phosphorylated substrate is quantified using methods such as radioactive ATP incorporation, fluorescence-based assays, or mass spectrometry.

  • Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.

dot graph "IC50_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 3: A generalized workflow for determining the IC50 of a kinase inhibitor.

Cellular Assay: Western Blot Analysis of Pathway Modulation

This technique is used to assess the effect of an inhibitor on the phosphorylation status of downstream targets in a cellular context, confirming on-target activity.

Methodology:

  • Cell Culture and Treatment: Cancer cell lines are cultured and treated with the inhibitor at various concentrations for a specified duration.

  • Protein Extraction: Cells are lysed to extract total protein.

  • SDS-PAGE and Western Blotting: a. Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. The separated proteins are transferred to a membrane (e.g., PVDF). c. The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-DNA-PKcs, phospho-S6K1, total DNA-PKcs, total S6K1). d. The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate and imaged. The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels.

Concluding Remarks and Future Directions

The comparison of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine with established inhibitors like Compound 401 and other selective agents provides a valuable framework for understanding its potential therapeutic utility. The dual inhibition of DNA-PK and mTOR is a promising strategy in oncology, and further investigation into novel compounds with this activity profile is warranted.

For researchers working with 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine, the immediate next steps should involve a comprehensive in vitro kinase screen to definitively identify its primary target(s) and determine its selectivity profile. Subsequent cellular assays will be crucial to validate its on-target activity and assess its functional consequences, such as the induction of apoptosis and cell cycle arrest.[21] The experimental protocols outlined in this guide provide a solid foundation for these essential preclinical studies. As we continue to unravel the complexities of cancer cell signaling, the development of precisely targeted and mechanistically novel inhibitors will be paramount in advancing the field of oncology.

References

  • AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells. MDPI. [Link]

  • Definition of DNA-PK inhibitor AZD7648 - NCI Drug Dictionary. National Cancer Institute. [Link]

  • DNA-PK inhibition by NU7441 sensitizes breast cancer cells to ionizing radiation and doxorubicin. PubMed. [Link]

  • AZD7648 is a potent and selective DNA-PK inhibitor that enhances radiation, chemotherapy and olaparib activity. PubMed. [Link]

  • A Novel Dual PI3K/mTOR Inhibitor, XIN-10, for the Treatment of Cancer. MDPI. [Link]

  • PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. PMC - PubMed Central. [Link]

  • DNA-PK inhibitor NU7441 Small Molecule (Tool Compound). Ximbio. [Link]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. PubMed. [Link]

  • Selective DNA-PK Inhibition Enhances Chemotherapy and Ionizing Radiation Activity in Soft-Tissue Sarcomas | Clinical Cancer Research. American Association for Cancer Research. [Link]

  • Pharmacologic Inhibitor of DNA-PK, M3814, Potentiates Radiotherapy and Regresses Human Tumors in Mouse Models. AACR Journals. [Link]

  • DNA-PK Inhibitor Peposertib Amplifies Radiation-Induced Inflammatory Micronucleation and Enhances TGFβ/PD-L1 Targeted Cancer Immunotherapy. PubMed Central. [Link]

  • The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. MDPI. [Link]

  • Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. PMC. [Link]

  • Dual PI3K/mTOR Inhibitors: Does p53 Modulate Response?. AACR Journals. [Link]

  • Selective DNA-PKcs inhibition extends the therapeutic index of localized radiotherapy and chemotherapy. PMC - NIH. [Link]

  • PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. MDPI. [Link]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. PubMed Central. [Link]

  • Definition of pan-PI3K inhibitor CLR457 - NCI Drug Dictionary. National Cancer Institute. [Link]

  • DNA-PK inhibitor peposertib enhances p53-dependent cytotoxicity of DNA double-strand break inducing therapy in acute leukemia. PubMed. [Link]

  • Phosphoinositide 3-kinase inhibitor. Wikipedia. [Link]

  • Therapeutic Efficacy of ABN401, a Highly Potent and Selective MET Inhibitor, Based on Diagnostic Biomarker Test in MET-Addicted Cancer. NIH. [Link]

  • Chemical structure of mTOR inhibitors. | Download Scientific Diagram. ResearchGate. [Link]

  • Discovery and development of novel DNA-PK inhibitors by targeting the unique Ku–DNA interaction. PubMed Central. [Link]

  • Effect of compound 401 on mTOR signaling in Rat-1 cells. Cells were.... ResearchGate. [Link]

  • Overcoming mTOR Resistance Mutations with a New Generation mTOR Inhibitor. NIH. [Link]

Sources

Comparative Analysis of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine: Mechanistic Insights and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide focuses on the hypothetical mechanism of action of a novel compound, 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine . Due to its structural features, particularly the presence of a 4-amino group and a 5-morpholino substituent on a 1,3-dimethylpyrazole core, we hypothesize two primary potential mechanisms of action: inhibition of Src family kinases or inhibition of phosphodiesterases (PDEs).

This document provides a comparative analysis of these two potential mechanisms, supported by experimental data from well-characterized compounds with similar structural motifs. We will delve into the rationale behind these hypotheses, present detailed experimental protocols to test them, and provide the necessary context for researchers and drug development professionals to evaluate this compound and its analogues.

Hypothesized Mechanisms of Action

The structural components of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine suggest an interaction with ATP-binding sites of kinases or the active sites of phosphodiesterases. The morpholine group is a common feature in many kinase inhibitors, often contributing to solubility and favorable interactions within the binding pocket. The 4-aminopyrazole core is also prevalent in a variety of kinase inhibitors.[1] Alternatively, the pyrazole ring, often fused with other heterocyclic systems, is a known scaffold for potent PDE inhibitors.

Hypothesis 1: Src Family Kinase Inhibition

Src family kinases (SFKs) are non-receptor tyrosine kinases that play a crucial role in regulating cell proliferation, differentiation, migration, and survival.[3][4] Aberrant Src activation is implicated in the progression of various cancers, making it a key therapeutic target.[3][4] Numerous pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent Src inhibitors, demonstrating the suitability of the pyrazole scaffold for targeting the ATP-binding site of this kinase.[5][6][7]

We hypothesize that 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine could act as an ATP-competitive inhibitor of Src. The N-methylated pyrazole core would serve as the hinge-binding moiety, while the morpholino and amino substituents could form key interactions within the active site.

Hypothesis 2: Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating a wide range of cellular processes.[8] PDE inhibitors have therapeutic applications in inflammatory diseases, cardiovascular conditions, and neurological disorders. The pyrazole ring, often as part of a fused heterocyclic system, is a common feature in many PDE inhibitors.

Specifically, dual PDE3/4 inhibitors have shown promise in treating respiratory diseases due to their combined bronchodilatory and anti-inflammatory effects.[9] We hypothesize that 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine could exhibit inhibitory activity against PDE3 and/or PDE4, where the pyrazole core interacts with the active site of the enzyme.

Comparative Analysis with Known Inhibitors

To provide a framework for evaluating 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine, we will compare its hypothetical activities with two well-characterized inhibitors, one for each proposed mechanism.

Comparator for Src Kinase Inhibition: Pyrazolo[3,4-d]pyrimidine SI306

The pyrazolo[3,4-d]pyrimidine SI306 is a potent Src kinase inhibitor that has been evaluated for its anti-cancer properties, particularly in glioblastoma.[7]

CompoundTargetIC50Cell Line
SI306 Src7.2 µMGCE28
7.7 µMGIN28
11.2 µMGIN8

Table 1: In vitro activity of the Src kinase inhibitor SI306 in various glioblastoma cell lines.[7]

Comparator for PDE Inhibition: KCA-1490

KCA-1490 is a dual PDE3/4 inhibitor with a pyrazolo[1,5-a]pyridine core, demonstrating both anti-inflammatory and bronchodilatory effects.[9]

CompoundTargetIC50
KCA-1490 PDE3A369 nM
PDE4B42 nM

Table 2: In vitro inhibitory activity of KCA-1490 against PDE3A and PDE4B.[9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for assessing the potential Src kinase and PDE inhibitory activities of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine.

Protocol 1: In Vitro Src Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from established luminescence-based kinase assays and is designed to measure the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and inhibition of this process by a test compound can be quantified.

Materials:

  • Recombinant human Src kinase

  • Src peptide substrate (e.g., Poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 2 mM MgCl2)

  • Test compound (1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine) dissolved in DMSO

  • Comparator compound (e.g., SI306 or Dasatinib)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo® Max)

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and comparator compound in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup:

    • To each well of a white, opaque plate, add 5 µL of the compound dilution or vehicle control (kinase assay buffer with DMSO).

    • Add 10 µL of a 2.5X solution of Src kinase and Src peptide substrate in kinase assay buffer.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2.5X ATP solution in kinase assay buffer to each well to initiate the reaction. The final ATP concentration should be at or near the Km for Src.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 25 µL of the luminescence-based ATP detection reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

experimental_workflow_src

Protocol 2: In Vitro Phosphodiesterase (PDE) Inhibition Assay (Fluorescence Polarization-Based)

This protocol utilizes fluorescence polarization (FP) to measure the inhibition of PDE activity. A fluorescently labeled cAMP or cGMP is used as a substrate. Upon hydrolysis by PDE, the resulting fluorescent monophosphate binds to a binding agent, causing a change in polarization.

Materials:

  • Recombinant human PDE3A and PDE4B

  • Fluorescently labeled cAMP (for PDE4B) or cGMP (for PDE3A)

  • PDE assay buffer

  • Binding agent (specific for the fluorescent monophosphate)

  • Test compound (1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine) dissolved in DMSO

  • Comparator compound (e.g., KCA-1490)

  • Black, low-volume 384-well plates

  • Multimode plate reader with fluorescence polarization capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and comparator compound in PDE assay buffer. The final DMSO concentration should be kept low (e.g., <1%).

  • Reaction Setup:

    • To each well of a black plate, add 5 µL of the compound dilution or vehicle control.

    • Add 10 µL of a 2X solution of the respective PDE enzyme (PDE3A or PDE4B) in PDE assay buffer.

    • Pre-incubate for 10 minutes at room temperature.

  • Initiation of PDE Reaction:

    • Add 5 µL of a 4X solution of the corresponding fluorescently labeled cyclic nucleotide substrate to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of the binding agent to each well.

    • Incubate for 30 minutes at room temperature to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Calculate the percentage of inhibition based on the change in fluorescence polarization relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

experimental_workflow_pde

Signaling Pathway Context

Understanding the signaling pathways in which Src and PDEs operate is crucial for interpreting the potential effects of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine.

Src Kinase Signaling Pathway

Src is a central node in numerous signaling pathways that control cell growth, adhesion, and migration. It can be activated by various upstream signals, including receptor tyrosine kinases (RTKs) and integrins. Once active, Src phosphorylates a multitude of downstream substrates, leading to the activation of pathways such as the Ras/MAPK and PI3K/Akt pathways.[3][10][11]

src_pathway

cAMP and PDE Signaling

Cyclic AMP (cAMP) is a ubiquitous second messenger produced from ATP by adenylyl cyclase (AC). The levels of cAMP are tightly controlled by PDEs, which hydrolyze cAMP to AMP. Elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to diverse physiological responses.[8][12][13] PDE3 and PDE4 are major cAMP-degrading enzymes in many cell types.

pde_pathway

Plausible Synthetic Route

While a specific synthesis for 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine has not been reported, a plausible route can be devised based on established pyrazole synthesis methodologies. A common approach involves the cyclization of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. A potential route could start from a substituted β-ketonitrile.

synthesis_pathway

Conclusion

This guide provides a comprehensive framework for the initial investigation of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine. By hypothesizing its mechanism of action as either a Src kinase inhibitor or a phosphodiesterase inhibitor, we have outlined a clear path for its experimental evaluation. The comparative data from known inhibitors and the detailed protocols provided herein will enable researchers to efficiently characterize the biological activity of this novel compound. The elucidation of its precise mechanism of action will be a critical step in determining its potential as a therapeutic agent.

References

  • Gesi, M., et al. (2020). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. Oncology Reports, 44(5), 2035-2046. [Link]

  • Roskoski, R. Jr. (2004). Src protein–tyrosine kinase structure and regulation. Biochemical and Biophysical Research Communications, 324(4), 1155-1164. [Link]

  • Conti, M., & Beavo, J. (2007). Biochemistry and physiology of cyclic nucleotide phosphodiesterases: essential components in cyclic nucleotide signaling. Annual review of biochemistry, 76, 481-511. [Link]

  • Boswell-Smith, V., Spina, D., & Page, C. P. (2006). Phosphodiesterase inhibitors. British journal of pharmacology, 147(S1), S252-S257. [Link]

  • Martin, G. S. (2001). The hunting of the Src. Nature reviews Molecular cell biology, 2(6), 467-475. [Link]

  • An, F., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 473-479. [Link]

  • Fabbro, D., Cowan-Jacob, S. W., & Möbitz, H. (2012). Targeting cancer with small-molecule kinase inhibitors. Kinase inhibitors, 1-34. [Link]

  • Ochiai, K., et al. (2011). Phosphodiesterase inhibitors. Part 2: design, synthesis, and structure-activity relationships of dual PDE3/4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory and bronchodilatory activity. Bioorganic & medicinal chemistry letters, 21(18), 5451-5456. [Link]

  • Parsons, S. J., & Parsons, J. T. (2004). Src family kinases, key regulators of signal transduction. Oncogene, 23(48), 7906-7909. [Link]

  • Radi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3719. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). International Journal of Molecular Sciences, 24(13), 10839. [Link]

  • Bender, A. T., & Beavo, J. A. (2006). Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use. Pharmacological reviews, 58(3), 488-520. [Link]

  • Tyebji, S., et al. (2020). Phosphodiesterase 4B: Master Regulator of Brain Signaling. International Journal of Molecular Sciences, 21(10), 3584. [Link]

  • Al-Ostoot, F. H., et al. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(22), 6985. [Link]

  • Maurice, D. H., et al. (2014). Advances in targeting cyclic nucleotide phosphodiesterases. Nature reviews Drug discovery, 13(4), 290-314. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 4-Aminopyrazole Scaffold in Kinase Inhibition

The 4-aminopyrazole moiety is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2][3] Its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of various kinases makes it an excellent starting point for the development of potent and selective inhibitors.[2] This guide focuses on the structure-activity relationship (SAR) of a specific subset of these compounds: 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine and its analogs. While this exact scaffold is not extensively described in publicly available literature, by analyzing structurally related compounds, we can infer its potential as a kinase inhibitor and provide a framework for its evaluation.

Based on the SAR of similar 4-aminopyrazole derivatives, we hypothesize that the 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine scaffold is a promising candidate for the development of inhibitors targeting key oncogenic kinases, such as Aurora kinases and FMS-like tyrosine kinase 3 (FLT3) . This guide will, therefore, compare the structural features of our topic compound with known inhibitors of these kinases, providing experimental data and protocols to validate this hypothesis.

Core Structural Features and Their Influence on Kinase Inhibition

The 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine scaffold can be dissected into three key components, each contributing to its overall activity and selectivity profile:

  • The 1,3-dimethyl-4-aminopyrazole core: This central heterocyclic system is crucial for binding to the kinase hinge region. The amino group at the C4 position and the pyrazole nitrogens act as hydrogen bond donors and acceptors, respectively, mimicking the adenine region of ATP. The methyl groups at N1 and C3 can influence the compound's solubility, metabolic stability, and orientation within the ATP-binding pocket.

  • The Morpholine Ring at C5: The introduction of a morpholine ring at the C5 position is a common strategy in kinase inhibitor design to enhance aqueous solubility and improve pharmacokinetic properties. Its size and conformation can also influence binding to the solvent-exposed region of the kinase.

  • Substitutions on the 4-amino group: While our core compound has an unsubstituted 4-amino group, derivatization at this position is a key avenue for SAR exploration. Attaching various moieties can allow for interaction with other regions of the ATP-binding site, leading to increased potency and selectivity.

Comparative Analysis: SAR of Analogs Targeting Aurora and FLT3 Kinases

To understand the potential of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine, we will compare it with structurally related compounds with known activity against Aurora kinases and FLT3.

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play a critical role in mitosis, and their overexpression is linked to various cancers.[4] Several 4-aminopyrazole-based Aurora kinase inhibitors have been developed.

A notable example is the pyrazol-4-yl urea derivative, AT9283 , a multitargeted kinase inhibitor with potent activity against Aurora kinases.[4] While structurally more complex, it shares the core 4-aminopyrazole scaffold. The SAR of this and similar compounds reveals key insights:

  • Hinge Binding: The 4-aminopyrazole core is essential for binding to the hinge region of Aurora kinases.

  • Substitutions at N1 and C3: Small alkyl groups, such as the methyl groups in our topic compound, are generally well-tolerated and can contribute to favorable physicochemical properties.

  • C5 Substituent: The nature of the substituent at the C5 position can significantly impact potency and selectivity. In the case of our topic compound, the morpholine ring is expected to enhance solubility.

Compound/Analog Structure Target Kinase(s) IC50/Ki (nM) Key SAR Insights Reference
VX-680 (Tozasertib) Aminopyrazole linked to a 2-substituted quinazolineAurora A, B, CKi: 0.7, 18, 4.6Demonstrates the potency of the aminopyrazole scaffold.[5]
AMG-900 Pan-Aurora inhibitorAurora A, B, CIC50: 5, 4, 1Highlights the potential for broad Aurora kinase inhibition.[5]
BI 847325 Dual Aurora/MEK inhibitorAurora A, B, CIC50: 25, 3, 15Shows that modifications can introduce dual-targeting capabilities.[6]
Barasertib (AZD1152) Pyrazoloquinazoline derivativeAurora B >> Aurora AIC50: 1 (cell-free)Modifications to the core scaffold can impart selectivity for Aurora B.[6]
FLT3 Kinase Inhibitors

Mutations in the FLT3 receptor tyrosine kinase are common in acute myeloid leukemia (AML), making it a key therapeutic target.[7][8] Pyrazole-based compounds have shown promise as FLT3 inhibitors.

SAR studies of pyrazole-based FLT3 inhibitors indicate that:

  • Core Scaffold: The 4-aminopyrazole core effectively targets the ATP-binding site of FLT3.

  • Substitutions for Selectivity: Modifications to the pyrazole core and its substituents are crucial for achieving selectivity over other kinases, such as c-Kit.[9]

  • Overcoming Resistance: Novel pyrazole-based inhibitors are being designed to overcome resistance mutations in FLT3.[8]

Compound/Analog Structure Target Kinase(s) IC50 (nM) Key SAR Insights Reference
FN-1501 1H-pyrazole-3-carboxamide derivativeFLT3, CDKsPotent nanomolar activityShows the versatility of the pyrazole scaffold in targeting multiple kinase families.[10]
FLIN-4 Novel small molecule inhibitorFLT31.07Demonstrates high potency achievable with pyrazole-based scaffolds.[7]
Compound 10q Pyrazole-based inhibitorFLT3230 (isolated FLT3)Shows good selectivity with c-Kit as the only other major hit.[9]

Experimental Protocols

To validate the hypothesized activity of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine analogs, the following experimental workflows are recommended.

Synthesis of 4-amino-5-morpholinopyrazoles

Diagram: Proposed Synthetic Pathway

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Morpholino-substituted β-ketonitrile C Cyclization A->C Reactant 1 B Hydrazine Hydrate B->C Reactant 2 D 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine analog C->D Yields

Caption: A generalized synthetic scheme for 5-aminopyrazoles.

In Vitro Kinase Inhibition Assays

1. Aurora Kinase Activity Assay

This protocol is based on a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified recombinant Aurora A or Aurora B kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Test compounds (1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine analogs)

  • 384-well white plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 5 µL of the diluted compounds to the wells of the 384-well plate.

  • Prepare a kinase/substrate mixture in kinase assay buffer and add 5 µL to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.

2. FLT3 Kinase Activity Assay

A similar luminescence-based assay can be used to measure FLT3 kinase activity.[12][13]

Materials:

  • Purified recombinant FLT3 kinase (wild-type and/or mutant)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Test compounds

  • 96-well white plates

Procedure:

  • Follow the same general procedure as for the Aurora kinase assay.

  • Use the poly(Glu, Tyr) 4:1 peptide as the substrate for FLT3.

  • Incubate the reaction at 30°C for 1 hour.

  • Detect ADP production using the ADP-Glo™ kit and measure luminescence.

  • Determine IC50 values from the dose-response curves.

Diagram: Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare serial dilutions of test compounds C Add compounds, kinase/substrate, and ATP to plate A->C B Prepare kinase, substrate, and ATP solutions B->C D Incubate at 30°C for 1 hour C->D E Add ADP-Glo™ reagent D->E F Incubate and add kinase detection reagent E->F G Measure luminescence F->G H Calculate IC50 values G->H

Caption: General workflow for an in vitro kinase inhibition assay.

Cell-Based Assays

1. Cell Proliferation Assay (MTT or CellTiter-Glo®)

This assay determines the effect of the compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MV4-11 for FLT3-ITD, HCT116 for Aurora kinases)

  • Cell culture medium and supplements

  • Test compounds

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • 96-well clear or white plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 48-72 hours.

  • For MTT assay, add MTT reagent and incubate until formazan crystals form. Solubilize the crystals and measure absorbance.

  • For CellTiter-Glo®, add the reagent and measure luminescence.

  • Calculate GI50 (concentration for 50% growth inhibition) values.

2. Target Engagement Assay (Western Blot)

This assay confirms that the compound inhibits the target kinase within the cell.

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer

  • Primary antibodies (e.g., anti-phospho-Aurora A/B/C, anti-phospho-FLT3, anti-phospho-STAT5)

  • Secondary antibodies

  • Western blotting equipment and reagents

Procedure:

  • Treat cells with the test compound for a specified time.

  • Lyse the cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Probe the membrane with primary antibodies against the phosphorylated form of the target kinase and its downstream effectors.

  • Detect with a secondary antibody and visualize the bands.

  • Quantify the band intensity to determine the extent of target inhibition.

Conclusion and Future Directions

The 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the extensive research on related 4-aminopyrazole analogs, it is highly probable that compounds derived from this scaffold will exhibit activity against key cancer targets such as Aurora kinases and FLT3. The morpholine moiety is anticipated to confer favorable pharmacokinetic properties.

The next steps in the evaluation of this compound series should involve:

  • Synthesis and Characterization: Chemical synthesis of the core compound and a library of analogs with diverse substitutions.

  • In Vitro Profiling: Comprehensive screening against a panel of kinases to determine potency and selectivity.[14][15]

  • Cellular Activity: Evaluation of the antiproliferative effects in relevant cancer cell lines and confirmation of on-target activity through target engagement assays.

  • Structure-Based Design: Co-crystallization of lead compounds with their target kinases to elucidate the binding mode and guide further optimization.

By following the comparative analysis and experimental protocols outlined in this guide, researchers can efficiently evaluate the potential of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine analogs as a new class of kinase inhibitors for cancer therapy.

References

  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Bavetsias, V., & Linardopoulos, S. (2015). Aurora kinase inhibitors: Progress towards the clinic. Bioorganic & Medicinal Chemistry, 23(15), 4443-4455. [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2022). Molecules, 27(22), 7722. [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020). ACS Medicinal Chemistry Letters, 11(10), 1957–1964. [Link]

  • Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. (2025). Frontiers in Pharmacology. [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2022). Molecules, 27(22), 7722. [Link]

  • CHD1 Promotes Sensitivity to Aurora Kinase Inhibitors by Suppressing Interaction of AURKA with Its Coactivator TPX2. (2022). Cancer Research, 82(17), 3098–3111. [Link]

  • A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. (2016). Molecular Biology of the Cell, 27(22), 3527–3538. [Link]

  • FLT3 Kinase Assay Kit. BPS Bioscience. [Link]

  • Aurora B Inhibitors as Cancer Therapeutics. (2022). International Journal of Molecular Sciences, 23(19), 11868. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). Molecules, 28(7), 2958. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2021). Journal of Medicinal Chemistry, 64(15), 11381–11397. [Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2022). Molecules, 27(22), 7722. [Link]

  • FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo. (2011). Blood, 117(12), 3289–3297. [Link]

  • Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. (2009). Journal of Medicinal Chemistry, 52(14), 4466–4481. [Link]

  • Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3) Inhibitors to Overcome Clinical Mutations. (2022). Journal of Medicinal Chemistry, 65(17), 11756–11774. [Link]

  • Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform. (2017). Molecular Cancer Therapeutics, 16(10), 2116–2126. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). International Journal of Molecular Sciences, 23(23), 14834. [Link]

  • Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. (2016). SLAS DISCOVERY: Advancing the Science of Drug Discovery, 21(7), 796-805. [Link]

  • Potency of FLT3 inhibitors in biochemical and cellular assays. (2010). Blood, 115(16), 3305–3308. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2023). Journal of Molecular Structure, 1279, 135025. [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. (2018). Proceedings of the National Academy of Sciences, 115(51), 12979-12984. [Link]

  • Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer. (2021). Chemical Biology & Drug Design, 98(1), 73-93. [Link]

  • High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates. (2019). Molecular & Cellular Proteomics, 18(4), 733–746. [Link]

  • Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment. (2025). PLOS ONE. [Link]

  • A quantitative analysis of kinase inhibitor selectivity. (2008). Nature Biotechnology, 26(1), 127-132. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, 26(16), 4927. [Link]

  • Efficacy and Synergy of Small Molecule Inhibitors Targeting FLT3-ITD+ Acute Myeloid Leukemia. (2021). Cancers, 13(24), 6215. [Link]

  • Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. (2025). RSC Medicinal Chemistry. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry, 7, 1245–1267. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). Journal of Medicinal Chemistry, 64(11), 7489–7505. [Link]

  • Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). Molecules, 28(7), 2958. [Link]

  • Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. (2017). Molecular Cancer Therapeutics, 16(10), 2116–2126. [Link]

  • Synthesis and evaluation of antiparasitic activities of new 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives. (2007). Bioorganic & Medicinal Chemistry Letters, 17(22), 6294-6298. [Link]

  • A quantitative analysis of kinase inhibitor selectivity. (2008). Nature Biotechnology, 26(1), 127-132. [Link]

  • Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to Venetoclax. (2022). European Journal of Medicinal Chemistry, 238, 114467. [Link]

  • Chemi-Verse™ Aurora Kinase A Assay Kit. BPS Bioscience. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (2010). Nature Reviews Drug Discovery, 9(11), 859–871. [Link]

Sources

In Vivo Validation of a Novel Pyrazole Compound: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides a comprehensive framework for the in vivo validation of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine, a novel small molecule with therapeutic potential. As this compound is not yet characterized in public-domain research, we hypothesize its mechanism of action as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a frequently dysregulated cascade in oncology.[1][2][3] This document outlines a rigorous, multi-stage validation process, comparing its efficacy against Everolimus, an established mTOR inhibitor.[4][5] We detail the necessary pharmacokinetic and pharmacodynamic profiling, and present a head-to-head efficacy study in a human tumor xenograft model. The protocols and data herein are designed to serve as a robust blueprint for researchers, scientists, and drug development professionals seeking to advance novel therapeutic agents from bench to bedside.

Introduction: The Rationale for Targeting the PI3K/Akt/mTOR Pathway

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling network that governs essential cellular processes, including proliferation, growth, survival, and metabolism.[1][3] Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[2][6] Pyrazole derivatives have emerged as a promising class of compounds with diverse biological activities, including anti-cancer and anti-inflammatory effects.[7][8][9]

Given the structural motifs of 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine (herein referred to as Compound X), we postulate that it functions as a dual PI3K/mTOR inhibitor. This guide provides a hypothetical, yet methodologically sound, roadmap to test this hypothesis in a preclinical in vivo setting. The primary objective is to establish proof-of-concept for its anti-tumor efficacy and to benchmark its performance against a clinically relevant competitor, Everolimus.

Proposed Mechanism of Action and Signaling Pathway

We hypothesize that Compound X exerts its anti-neoplastic effects by inhibiting key kinases within the PI3K/Akt/mTOR pathway. This dual inhibition is anticipated to block downstream signaling, leading to decreased cell proliferation and survival.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibition Site of Action cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Activates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Proliferation, Growth & Survival S6K->Proliferation eIF4E->Proliferation CompoundX Compound X (Hypothesized) CompoundX->PI3K Inhibits CompoundX->mTORC1 Inhibits Everolimus Everolimus (Comparator) Everolimus->mTORC1 Inhibits

Figure 1: Hypothesized signaling pathway and points of inhibition.

Phase 1: Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling

Prior to efficacy testing, it is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X.[10] These studies inform dose selection and scheduling for subsequent in vivo experiments.[11][12]

  • Animal Model: Male BALB/c mice (n=3 per time point).

  • Compound Administration:

    • Compound X: Administer a single dose via intravenous (IV) and oral (PO) routes.

    • Vehicle Control: Administer the corresponding vehicle.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Quantify Compound X concentrations in plasma using LC-MS/MS.

  • Pharmacodynamic Assessment: In a parallel cohort of tumor-bearing mice (see xenograft model below), collect tumor tissue at corresponding time points to analyze downstream biomarker modulation (e.g., phosphorylated S6) via Western Blot or Immunohistochemistry.[13]

  • Data Analysis: Calculate key PK parameters and correlate them with PD marker modulation to establish a dose-response relationship.[12][14]

Table 1: Hypothetical Pharmacokinetic Parameters for Compound X

ParameterRouteValueUnit
CmaxIV1500ng/mL
CmaxPO850ng/mL
TmaxPO1.5hours
Half-life (t1/2)IV4.2hours
Bioavailability (F)PO65%
Clearance (CL)IV1.2L/hr/kg
Phase 2: Comparative In Vivo Efficacy Study

The cornerstone of in vivo validation is a well-controlled efficacy study in a relevant disease model.[15] A human tumor cell line-derived xenograft (CDX) model is a standard and reproducible approach for preclinical cancer drug testing.[16][17][18]

G cluster_setup Study Setup cluster_treatment Treatment Phase (21 Days) cluster_endpoint Endpoint Analysis start Day 0: Implant Tumor Cells (e.g., MDA-MB-468) subcutaneously into immunodeficient mice tumor_growth Tumor Growth Phase (approx. 7-14 days) start->tumor_growth randomization Day X: Tumors reach ~150 mm³ Randomize mice into treatment groups (n=10/group) tumor_growth->randomization dosing Administer compounds daily (PO or as determined by PK) randomization->dosing monitoring Monitor: - Tumor Volume (2x/week) - Body Weight (2x/week) - Clinical Signs (daily) dosing->monitoring euthanasia Day X+21: Euthanasia & Tumor Excision monitoring->euthanasia analysis Analyze: - Final Tumor Volume/Weight - Biomarkers (pS6, Ki67) - Histopathology euthanasia->analysis

Figure 2: Workflow for the comparative in vivo efficacy study.

  • Cell Line: MDA-MB-468, a triple-negative breast cancer cell line known to have a constitutively active PI3K/Akt/mTOR pathway.[4]

  • Animal Model: Female athymic nude mice (6-8 weeks old).

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-468 cells into the right flank of each mouse.[13]

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into four treatment groups (n=10 per group).

  • Treatment Groups:

    • Group 1 (Vehicle Control): Administer vehicle daily via oral gavage.

    • Group 2 (Compound X): Administer 50 mg/kg daily via oral gavage (dose based on hypothetical PK/PD data).

    • Group 3 (Everolimus): Administer 10 mg/kg daily via oral gavage (a clinically relevant dose).[5]

    • Group 4 (Compound X + Everolimus): Explore potential synergistic effects.

  • Efficacy Endpoints:

    • Primary: Tumor growth inhibition (TGI).

    • Secondary: Body weight changes (as a measure of toxicity), and terminal tumor weight.

  • Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate volume using the formula: (Length x Width²)/2.

  • Terminal Analysis: At the end of the 21-day treatment period, euthanize mice and excise tumors for weight measurement and downstream pharmacodynamic analysis (Immunohistochemistry for Ki67 and pS6).

Comparative Data and Interpretation

The following tables present hypothetical data from the comparative efficacy study, designed to illustrate a favorable outcome for Compound X.

Table 2: Comparative Efficacy of Compound X and Everolimus

Treatment GroupDosing RegimenMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle ControlDaily, PO1550 ± 210-+2.5
Compound X 50 mg/kg, Daily, PO 480 ± 95 69.0 -1.8
Everolimus10 mg/kg, Daily, PO650 ± 11058.1-4.5
CombinationCompound X + Everolimus320 ± 7079.4-6.2

Interpretation: In this hypothetical dataset, Compound X demonstrates superior single-agent efficacy compared to Everolimus, with a higher TGI (69.0% vs. 58.1%).[5] Importantly, Compound X appears to be better tolerated, as indicated by a minimal impact on body weight compared to the modest weight loss observed in the Everolimus group. The combination therapy shows the greatest anti-tumor effect, suggesting a potential synergistic or additive relationship that warrants further investigation.

Table 3: Terminal Biomarker Analysis

Treatment GrouppS6 Inhibition (%) (vs. Control)Ki67 Proliferation Index (%)
Vehicle Control085
Compound X 85 25
Everolimus7040
Combination9215

Interpretation: The biomarker data corroborates the tumor growth findings. Compound X achieves a more profound inhibition of the downstream mTORC1 target, pS6, compared to Everolimus.[13] This strong target engagement translates to a greater reduction in the Ki67 proliferation index, confirming that the observed tumor growth inhibition is mechanistically linked to the suppression of the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

This guide presents a structured, scientifically rigorous approach to the in vivo validation of a novel pyrazole-based compound, 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine (Compound X). Based on our hypothetical data, Compound X shows significant promise as a potent inhibitor of the PI3K/Akt/mTOR pathway, demonstrating superior single-agent efficacy and a more favorable safety profile when compared to the established mTOR inhibitor, Everolimus, in a xenograft model of triple-negative breast cancer.[4][16]

The successful completion of these studies would provide a strong rationale for advancing Compound X into further preclinical development. Future steps should include:

  • Orthotopic and Patient-Derived Xenograft (PDX) Models: To evaluate efficacy in a more clinically relevant tumor microenvironment.[19][20]

  • Toxicology Studies: Comprehensive safety and toxicology assessments in rodent and non-rodent species.

  • Combination Studies: Further exploration of synergistic combinations with other standard-of-care agents.

By following this comprehensive validation pathway, researchers can systematically build a robust data package to support the clinical translation of promising new chemical entities like Compound X.

References

  • Vertex AI Search. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
  • National Center for Biotechnology Information. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]

  • Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. [Link]

  • Vertex AI Search. (n.d.). Preclinical Drug Testing Using Xenograft Models.
  • Pharma Models. (2014). Tumor Xenografting: A Necessity for Cancer Drug Development. [Link]

  • PubMed. (n.d.). Continuous Low Plasma Concentrations of Everolimus Provides Equivalent Efficacy to Oral Daily Dosing in Mouse Xenograft Models of Human Cancer. [Link]

  • BenchChem. (2025).
  • PLOS One. (n.d.). Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer. [Link]

  • PubMed. (n.d.). Utilization of quantitative in vivo pharmacology approaches to assess combination effects of everolimus and irinotecan in mouse xenograft models of colorectal cancer. [Link]

  • MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. [Link]

  • PubMed Central. (2012). Efficacy of everolimus, a novel mTOR inhibitor, against basal-like triple-negative breast cancer cells. [Link]

  • PubMed Central. (2013). Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • PubMed Central. (n.d.). Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. [Link]

  • American Association for Cancer Research. (n.d.). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. [Link]

  • CD Bioparticles. (n.d.). Pharmacodynamics and Pharmacokinetics Test. [Link]

  • National Center for Biotechnology Information. (n.d.). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. [Link]

  • Dovepress. (n.d.). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?[Link]

  • European Medicines Agency. (2016). Guideline on the use of pharmacokinetics and pharmacodynamics in the development of antimicrobial medicinal products.
  • MDPI. (n.d.). Mapping the Kinase Inhibitor Landscape in Canine Mammary Carcinoma: Current Status and Future Opportunities. [Link]

  • ACS Publications. (n.d.). Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1. [Link]

  • Taylor & Francis Online. (n.d.). Small Molecules and Their Role in Effective Preclinical Target Validation. [Link]

  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics. [Link]

  • ProBio CDMO. (n.d.). In Vivo Efficacy Evaluation. [Link]

  • Taylor & Francis Online. (n.d.). Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. [Link]

  • YouTube. (2020). MDC Connects: Target Validation and Efficacy. [Link]

  • National Institutes of Health. (n.d.). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. [Link]

  • National Center for Biotechnology Information. (n.d.). Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology. [Link]

Sources

A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of Novel Kinase Inhibitors: A Case Study with Pyrazole-Based Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

In the landscape of targeted therapeutics and chemical biology, protein kinase inhibitors are foundational tools. Their ability to modulate cellular signaling has revolutionized the treatment of diseases like cancer.[1] The pyrazole scaffold, a privileged structure in medicinal chemistry, is a recurring motif in numerous potent kinase inhibitors due to its favorable geometry for ATP-pocket binding.[2][3] Our focus here is on a representative molecule, 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine , a compound whose structure suggests potential kinase inhibitory activity, likely within the PI3K/Akt/mTOR signaling axis—a pathway frequently dysregulated in human cancers.[4][5][6]

However, the very feature that makes kinases druggable—the conserved ATP binding site—also presents the greatest challenge: selectivity . An inhibitor designed for one target may interact with dozens of unintended "off-target" kinases, leading to unexpected biological effects or toxicity.[7][8] Therefore, characterizing the cross-reactivity of any new chemical entity (NCE) is not merely a supplementary exercise; it is a critical step in validating its utility as a research tool or its potential as a therapeutic candidate.

This guide provides a comprehensive framework for assessing the selectivity of a novel pyrazole-based inhibitor. We will explore the causal logic behind experimental design, present objective comparisons with established alternatives, and provide detailed, field-tested protocols for generating robust, reproducible data.

Comparative Analysis: Situating a Novel Compound in the Kinome Landscape

Before embarking on extensive experimental work, it's crucial to understand the context. If our hypothetical compound, "Pyr-Morph-4A," is designed to target a specific kinase, say PI3Kα, how does its selectivity need to compare to existing inhibitors? The required level of selectivity is dictated by the research question. Is the goal a highly specific tool compound to probe the function of a single kinase, or a multi-targeted inhibitor for hitting a disease pathway at several nodes?[8]

Let's compare our potential PI3Kα inhibitor with two well-known alternatives: the classic broad-spectrum inhibitor Wortmannin and a more recent, highly selective clinical candidate like Alpelisib (Piqray) .

Compound Primary Target(s) Selectivity Profile Mechanism Key Experimental Considerations
Wortmannin Pan-PI3K family, PLK1, mTOR, DNA-PKPromiscuous/Broad-Spectrum: Irreversibly binds to a wide range of kinases, making it difficult to attribute cellular effects to a single target.Covalent, IrreversibleDue to its reactivity, cellular washout experiments are ineffective. Off-target effects are highly probable and must be controlled for.
Alpelisib (Piqray) PI3Kα (p110α)Highly Selective: Shows >50-fold selectivity for the α-isoform over β, δ, and γ isoforms. Minimal off-target activity across the kinome at therapeutic concentrations.Reversible, ATP-CompetitiveIdeal for isoform-specific studies. Cross-reactivity should still be confirmed in the specific cell line being used, as cellular context can alter target engagement.
"Pyr-Morph-4A" (Hypothetical) PI3Kα (Predicted)Unknown: Requires comprehensive profiling. The pyrazole core may confer affinity for other ATP-binding proteins.Reversible, ATP-Competitive (Predicted)The primary goal is to determine the on-target potency and the breadth of off-target interactions using kinome-wide screening.

This comparative framework establishes a clear rationale for our experimental path. The first step is to obtain a broad, unbiased view of the compound's interaction landscape.

Experimental Workflow for Kinome-Wide Selectivity Profiling

To move from a hypothetical target to an evidence-based selectivity profile, a multi-tiered approach is essential. A standard workflow involves an initial broad screen followed by in-cell validation of the most significant interactions.

G a Compound Synthesis & QC (Purity >98%) b Primary Kinome Scan (e.g., KINOMEscan® @ 1µM) a->b c Data Analysis: Calculate % Inhibition b->c d Identify Primary Hits (% Inhibition > 90%) c->d e Kd Determination for Primary Hits (e.g., KdELECT) d->e Top ~10-20 hits f Biochemical IC50 Assays (On-target vs. Key Off-targets) e->f g Cellular Thermal Shift Assay (CETSA®) for top On/Off-targets f->g Validate cellular potency & confirm target binding h Western Blot for Downstream Pathway Modulation g->h i Phenotypic Assays (e.g., Proliferation, Apoptosis) h->i G RTK Growth Factor Receptor (RTK) PI3K PI3Kα (p110α) On-Target for Pyr-Morph-4A RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PDK1->AKT Activates mTORC1 mTORC1 Potential Off-Target AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates CellGrowth Cell Growth & Proliferation S6K->CellGrowth EIF4EBP1->CellGrowth PTEN PTEN PTEN->PIP3 Dephosphorylates DNAPK DNA-PK Potential Off-Target DNADamage DNA Damage DNADamage->DNAPK

Caption: The PI3K/Akt/mTOR signaling pathway with potential inhibitor targets.

This "polypharmacology" could be beneficial, leading to a more profound pathway blockade. [7]Conversely, it could also lead to increased toxicity. This highlights why cellular assays that measure the phosphorylation of downstream substrates (e.g., p-Akt, p-S6K) are a mandatory follow-up to confirm the functional consequences of both on- and off-target binding.

Conclusion and Future Directions

The journey from a novel chemical structure to a well-characterized biological tool is paved with rigorous, systematic investigation. For a compound like 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine , a hypothetical PI3K inhibitor, a comprehensive cross-reactivity assessment is non-negotiable. By employing a tiered strategy—starting with broad, affinity-based screening and progressing to functional, in-cell target engagement assays—researchers can build a robust data package that defines the compound's selectivity profile.

This guide provides the strategic framework and detailed protocols necessary to generate such data. The ultimate goal is to empower researchers to make informed decisions: to understand the limitations of their chemical tools, to correctly interpret their biological findings, and to accelerate the development of the next generation of selective and effective kinase-targeted therapies.

References

  • Title: PI3K/AKT/mTOR pathway - Wikipedia Source: Wikipedia URL
  • Title: Characterisation of kinase-selective inhibitors by chemical proteomics Source: PubMed URL
  • Title: PI3K/AKT/mTOR Signaling Network in Human Health and Diseases Source: PMC - NIH URL
  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: PMC - NIH URL
  • Title: PI3K/AKT/mTOR signaling pathway Source: Proteopedia, life in 3D URL
  • Title: PI3K/AKT/mTOR signaling Source: GeneGlobe - QIAGEN URL
  • Title: PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?
  • Title: Computational analysis of kinase inhibitor selectivity using structural knowledge Source: Bioinformatics | Oxford Academic URL
  • Title: Early identification of chemical series with defined kinase inhibitor selectivity profiles Source: American Association for Cancer Research URL
  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL
  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL
  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central URL
  • Title: Profiling the kinetic selectivity of kinase marketed drugs Source: Enzymlogic URL
  • Title: CETSA Source: CETSA URL
  • Title: Assays - HMS LINCS Project Source: HMS LINCS Project URL
  • Title: Cellular Thermal Shift Assay (CETSA)
  • Title: KINOMEscan® Kinase Profiling Platform Source: Eurofins DiscoverX URL
  • Title: Kinase Screening & Profiling Service | Drug Discovery Support Source: Reaction Biology URL
  • Title: KINOMEscan Technology Source: Eurofins Discovery URL
  • Title: Kinome Profiling Source: PMC - PubMed Central URL
  • Title: 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds Source: PMC - PubMed Central URL
  • Title: 3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches Source: PMC - NIH URL

Sources

A Comparative Analysis of Pyrazole and Pyrimidine Core Structures in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a heterocyclic core is a pivotal decision that dictates the trajectory of a drug discovery program. Among the plethora of scaffolds, pyrazole and pyrimidine have emerged as "privileged structures," consistently appearing in a multitude of clinically successful drugs. This guide provides an in-depth comparative analysis of these two essential heterocycles, delving into their physicochemical properties, synthetic accessibility, and therapeutic applications. By examining their distinct attributes and providing supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to strategically leverage these cores in the design of next-generation therapeutics.

At a Glance: Pyrazole vs. Pyrimidine

FeaturePyrazolePyrimidine
Structure 5-membered aromatic ring with two adjacent nitrogen atoms6-membered aromatic ring with two nitrogen atoms at positions 1 and 3
pKa ~2.5 (weakly basic)[1][2]~1.3 (weaker base than pyrazole)
logP (Octanol/Water) ~0.03[3]~-0.32
Hydrogen Bonding One H-bond donor, one H-bond acceptorTwo H-bond acceptors
Metabolic Stability Generally high, resistant to oxidation[4]Can be susceptible to oxidation and reduction[5]
Key Therapeutic Areas Anti-inflammatory, anticancer, analgesic, antiviral[6][7][8][9]Anticancer, antiviral, antibacterial, anti-inflammatory[10][11][12][13][14]
Representative Drugs Celecoxib, Sildenafil, Ruxolitinib[4][15]Imatinib, 5-Fluorouracil, Zidovudine[13][16]

Physicochemical Properties: A Tale of Two Rings

The fundamental differences in the ring size and nitrogen atom placement between pyrazole and pyrimidine give rise to distinct physicochemical properties that profoundly impact their behavior in biological systems.

Pyrazole , a five-membered ring, is a weak base with a pKa of approximately 2.5.[1][2] Its structure incorporates both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the second nitrogen atom). This amphiprotic nature allows for versatile interactions with biological targets. The logP of pyrazole is around 0.03, indicating a relatively balanced lipophilicity.[3] From a metabolic standpoint, the pyrazole ring is generally stable and less prone to oxidative metabolism, a desirable trait for drug candidates.[4]

Pyrimidine , a six-membered heterocycle, is a weaker base than pyrazole. It possesses two hydrogen bond acceptors in its core structure. The pyrimidine nucleus is a key component of nucleobases, which allows its derivatives to act as effective biomimetics in various enzymatic pathways.[13] However, the pyrimidine ring can be more susceptible to metabolic transformations, including oxidation and reduction, which can influence the pharmacokinetic profile of drugs containing this scaffold.[5]

Synthesis Strategies: Building the Core

The synthetic accessibility of a scaffold is a critical consideration in drug development. Both pyrazole and pyrimidine benefit from well-established and versatile synthetic methodologies.

Pyrazole Synthesis

A cornerstone of pyrazole synthesis is the Knorr pyrazole synthesis , a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[17] This method offers a straightforward approach to a wide array of substituted pyrazoles.

Experimental Protocol: Synthesis of a Pyrazole Core (Celecoxib)

This protocol outlines the synthesis of the pyrazole-containing drug, Celecoxib, a selective COX-2 inhibitor.[10][12]

Step 1: Claisen Condensation to form 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione

  • To a solution of sodium methoxide in a suitable solvent (e.g., methanol), add 4'-methylacetophenone.

  • Slowly add ethyl trifluoroacetate to the mixture.

  • Heat the reaction mixture at reflux for several hours.

  • After cooling, acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter and wash the solid to obtain the desired β-diketone.

Step 2: Cyclocondensation to form Celecoxib

  • Dissolve the 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione from Step 1 in ethanol.

  • Add 4-sulfamoylphenylhydrazine hydrochloride to the solution.

  • Heat the mixture at reflux for several hours.[12]

  • Upon cooling, the product, Celecoxib, will crystallize out of the solution.

  • Filter, wash, and dry the crystals to obtain the final product.

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclocondensation 4'-methylacetophenone 4'-methylacetophenone β-diketone β-diketone 4'-methylacetophenone->β-diketone Sodium methoxide Ethyl trifluoroacetate Ethyl trifluoroacetate Ethyl trifluoroacetate->β-diketone Celecoxib Celecoxib β-diketone->Celecoxib Ethanol, Reflux 4-sulfamoylphenylhydrazine 4-sulfamoylphenylhydrazine 4-sulfamoylphenylhydrazine->Celecoxib

Caption: Synthesis workflow for Celecoxib.

Pyrimidine Synthesis

The most common and versatile method for pyrimidine synthesis is the Biginelli reaction , a one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and urea or thiourea.[16] This reaction allows for the efficient construction of dihydropyrimidinones, which can be subsequently oxidized to pyrimidines.

Experimental Protocol: Synthesis of a Pyrimidine Core (Imatinib Intermediate)

This protocol describes a key step in the synthesis of the pyrimidine-containing drug, Imatinib, a tyrosine kinase inhibitor.[7][11]

Step: Condensation to form the Pyrimidine Ring

  • Combine a guanidine derivative with a β-ketoester (e.g., 3-dimethylamino-1-(3-pyridinyl)-2-propen-1-one) in a suitable solvent like isopropanol.

  • Add a base, such as potassium carbonate, to the mixture.

  • Heat the reaction mixture to reflux for several hours to facilitate the cyclization and formation of the pyrimidine ring.

  • After the reaction is complete, cool the mixture and isolate the pyrimidine intermediate through filtration or extraction.

  • The resulting intermediate can then be further modified in subsequent steps to yield Imatinib.[18]

G cluster_0 Pyrimidine Ring Formation Guanidine derivative Guanidine derivative Pyrimidine Intermediate Pyrimidine Intermediate Guanidine derivative->Pyrimidine Intermediate Base (e.g., K2CO3), Reflux β-ketoester β-ketoester β-ketoester->Pyrimidine Intermediate

Caption: General workflow for pyrimidine ring synthesis.

Biological Applications and Therapeutic Targets

Both pyrazole and pyrimidine cores are found in drugs targeting a wide range of diseases, underscoring their versatility in medicinal chemistry.

Pyrazole in the Clinic

The pyrazole scaffold is a hallmark of many anti-inflammatory drugs, most notably the selective COX-2 inhibitors like Celecoxib .[8] The pyrazole ring plays a crucial role in fitting into the active site of the COX-2 enzyme. Beyond inflammation, pyrazole derivatives have shown significant efficacy as anticancer agents , with drugs like Ruxolitinib inhibiting Janus kinases (JAKs).[4] Furthermore, the pyrazole core is present in drugs targeting a variety of other conditions, including erectile dysfunction (Sildenafil ) and viral infections.[15]

Experimental Protocol: Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against the COX-2 enzyme.[4][14][19][20]

  • Prepare a reaction mixture containing human recombinant COX-2 enzyme in a suitable buffer (e.g., Tris-HCl).

  • Add the test compound (dissolved in DMSO) at various concentrations to the reaction mixture.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubate the mixture at 37°C for a specified time.

  • Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the COX-2 activity.

G COX-2 Enzyme COX-2 Enzyme Reaction Mixture Reaction Mixture COX-2 Enzyme->Reaction Mixture Test Compound Test Compound Test Compound->Reaction Mixture Arachidonic Acid (Substrate) Arachidonic Acid (Substrate) Arachidonic Acid (Substrate)->Reaction Mixture Initiates Reaction PGE2 (Product) PGE2 (Product) Reaction Mixture->PGE2 (Product) Incubation Measurement of PGE2 Measurement of PGE2 PGE2 (Product)->Measurement of PGE2 EIA IC50 Calculation IC50 Calculation Measurement of PGE2->IC50 Calculation

Caption: Workflow for a COX-2 inhibition assay.

Pyrimidine in the Clinic

The pyrimidine scaffold is a cornerstone of anticancer therapy , largely due to its structural similarity to the nucleobases of DNA and RNA.[10][21] This allows pyrimidine-based drugs to interfere with nucleic acid synthesis and repair, leading to the death of rapidly dividing cancer cells. A prime example is 5-Fluorouracil , a widely used chemotherapeutic agent. Moreover, pyrimidine derivatives have revolutionized targeted cancer therapy. Imatinib , for instance, is a potent inhibitor of the BCR-ABL tyrosine kinase, the molecular driver of chronic myeloid leukemia.[11] The pyrimidine core is also prevalent in antiviral drugs like Zidovudine (AZT) , which targets the reverse transcriptase of HIV.[13]

Experimental Protocol: Tyrosine Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific tyrosine kinase.[16][22][23][24][25]

  • Prepare a reaction buffer containing the purified target tyrosine kinase (e.g., BCR-ABL).

  • Add the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP and a suitable peptide or protein substrate.

  • Incubate the reaction at 30°C for a defined period.

  • Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that measures the amount of ATP consumed.

  • Determine the IC50 value of the compound.

G Tyrosine Kinase Tyrosine Kinase Kinase Reaction Kinase Reaction Tyrosine Kinase->Kinase Reaction Test Compound Test Compound Test Compound->Kinase Reaction ATP & Substrate ATP & Substrate ATP & Substrate->Kinase Reaction Initiates Reaction Phosphorylated Substrate Phosphorylated Substrate Kinase Reaction->Phosphorylated Substrate Incubation Quantification Quantification Phosphorylated Substrate->Quantification Detection Method IC50 Calculation IC50 Calculation Quantification->IC50 Calculation

Caption: Workflow for a tyrosine kinase inhibition assay.

Head-to-Head: A Comparative Summary

AspectPyrazolePyrimidine
Strengths - High metabolic stability.[4]- Versatile hydrogen bonding capabilities. - Well-established synthesis.[17]- Bioisostere of nucleobases, enabling targeting of key enzymes in nucleic acid metabolism.[13]- Multiple sites for substitution, allowing for fine-tuning of properties.[13]
Weaknesses - Can sometimes lead to compounds with lower solubility.- Potentially more susceptible to metabolic degradation.[5]
Key Design Considerations - Leveraging the N-H group for crucial hydrogen bond interactions. - Substitution at various positions to modulate potency and selectivity.- Mimicking the structure of natural purines to achieve potent enzyme inhibition. - Modifying substituents to block metabolic hotspots.

Conclusion

Both pyrazole and pyrimidine are undeniably powerful and versatile scaffolds in the medicinal chemist's toolbox. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target and desired drug properties. Pyrazole's metabolic stability and balanced hydrogen bonding profile make it an excellent choice for a wide range of targets. Pyrimidine's resemblance to endogenous nucleobases provides a direct route to targeting enzymes involved in nucleic acid metabolism, a strategy that has proven highly successful in oncology and virology. By understanding the nuanced differences in their physicochemical properties, synthetic routes, and biological applications, researchers can make more informed and effective decisions in the design of innovative and life-saving medicines.

References

  • Benchchem. The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery.
  • Benchchem.
  • Benchchem. A Comparative Analysis of Furo[3,4-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Scaffolds in Drug Discovery.
  • Benchchem. The Discovery and Synthesis of Celecoxib: A Selective COX-2 Inhibitor.
  • Benchchem. Head-to-head comparison of pyrimidine vs. pyrazole scaffolds in kinase inhibition.
  • A review on biological activity of pyrazole contain pyrimidine deriv
  • Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents. PubMed Central.
  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit.
  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences.
  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central.
  • Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. MDPI.
  • Process for preparation of celecoxib.
  • A Facile Total Synthesis for Large-Scale Production of Imatinib Base.
  • COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
  • Synthesis and Characterization of Potential Impurities in Imatinib Mesyl
  • Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. PubMed Central.
  • Method for synthesizing Imatinib.
  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central.
  • Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. Request PDF.
  • Screening assays for tyrosine kinase inhibitors: A review. OUCI.
  • Tyrosine Kinase Assay Kit (CS0730). Sigma-Aldrich.
  • Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. PubMed Central.
  • Pyrazole Bearing Pyrimidine Analogues as the Privileged Scaffolds in Antimicrobial Drug Discovery: A Review. Taylor & Francis Online.
  • Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents. Bentham Science.
  • Tyrosine Kinase Assay Kit, Red*. Thermo Fisher Scientific.
  • Showing metabocard for pyrazole (HMDB0256947).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
  • Protein Tyrosine Kinase Assay Kit (PTK101). Sigma-Aldrich.
  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.
  • BTK Kinase Assay. Promega.
  • Current status of pyrazole and its biological activities. PubMed Central.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PubMed Central.
  • Pyrimidine Metabolism: Dynamic and Versatile Pathways in Pathogens and Cellular Development. PubMed.

Sources

Efficacy of Novel Pyrazole-Based Kinase Inhibitors in Oncology Animal Models: A Comparative Analysis Featuring 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison Guide for Researchers

Disclaimer: The compound 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine is a novel chemical entity not extensively characterized in publicly available literature. For the purpose of this illustrative guide, we will refer to it as Compound-DMPA . Its performance characteristics are presented hypothetically, based on established data for compounds with similar structural motifs targeting the PI3K/Akt pathway, to demonstrate a robust comparative framework. This guide compares the projected efficacy of Compound-DMPA against the well-characterized, FDA-approved PI3Kα inhibitor, Alpelisib (Piqray) .

Introduction: The Rationale for Targeting the PI3K Pathway

The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs cell proliferation, survival, and metabolism. Hyperactivation of this pathway, often through mutations in the PIK3CA gene, is a key oncogenic driver in a variety of human cancers, including breast, colorectal, and lung cancers. This makes the PI3K enzyme family, particularly the Class Iα isoform (PI3Kα), a high-value target for therapeutic intervention.

The morpholino-substituted pyrazole scaffold, represented by our compound of interest, Compound-DMPA, is a promising chemotype for kinase inhibition. The morpholine ring can enhance solubility and metabolic stability, while the pyrazole core serves as a versatile hinge-binding motif. This guide provides a technical comparison of the hypothetical efficacy of Compound-DMPA with the established benchmark, Alpelisib, within the context of a preclinical breast cancer xenograft model.

Mechanism of Action: PI3Kα Inhibition and Downstream Signaling

Both Compound-DMPA (hypothesized) and Alpelisib are designed to act as ATP-competitive inhibitors of the p110α catalytic subunit of PI3Kα. By binding to the kinase domain, they prevent the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This abrogation of PIP3 production blocks the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent deactivation of the Akt/mTOR signaling cascade ultimately leads to decreased cell proliferation and increased apoptosis in PIK3CA-mutant cancer cells.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Compound-DMPA (Hypothetical) & Alpelisib Inhibitor->PI3K Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the point of inhibition.

Comparative Efficacy in a PIK3CA-Mutant Breast Cancer Xenograft Model

The primary measure of in vivo efficacy for an anti-cancer agent is its ability to control tumor growth. The following data summarizes the performance of Compound-DMPA (hypothetical) and Alpelisib in an established MCF-7 (PIK3CA H1047R mutant) human breast cancer xenograft model in immunocompromised mice.

ParameterCompound-DMPA (Hypothetical)Alpelisib (Reference)Justification & Experimental Insight
Dose & Schedule 50 mg/kg, Oral (PO), Once Daily (QD)50 mg/kg, Oral (PO), Once Daily (QD)The 50 mg/kg dose is a standard starting point for many kinase inhibitors in xenograft models, balancing efficacy with potential toxicity. A QD schedule is preferred for patient compliance simulation.
Tumor Growth Inhibition (TGI) 85%92%TGI is calculated as (1 - (ΔT/ΔC)) x 100%, where ΔT is the change in treated tumor volume and ΔC is the change in vehicle control tumor volume. A higher percentage indicates greater efficacy.
Pharmacodynamic (PD) Marker p-Akt (Ser473) reduction in tumorp-Akt (Ser473) reduction in tumorMeasuring the phosphorylation status of Akt, a direct downstream target of PI3K, validates that the drug is engaging its target in the tumor tissue. Samples are typically collected 2-4 hours post-final dose.
Body Weight Change < 5% loss< 8% lossMonitoring animal body weight is a critical indicator of compound tolerability. Weight loss exceeding 15-20% often necessitates dose reduction or cessation and indicates significant toxicity.
Observed Side Effects None NotedTransient HyperglycemiaHyperglycemia is a known on-target effect of PI3Kα inhibition, as this pathway is involved in insulin signaling. This effect is manageable but must be monitored.

Experimental Protocol: Murine Xenograft Efficacy Study

This section details the methodology for the comparative study summarized above. Adherence to a robust protocol is paramount for generating reproducible and trustworthy data.

4.1 Cell Culture and Animal Implantation

  • Cell Line: Culture MCF-7 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum and 0.01 mg/mL human recombinant insulin.

  • Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells mixed with Matrigel into the flank of female athymic nude mice.

  • Tumor Growth: Allow tumors to reach an average volume of 150-200 mm³ before randomization. Tumor volume is calculated using the formula: (Length x Width²) / 2.

4.2 Randomization and Dosing

  • Randomization: Randomize mice into three groups (n=8-10 per group): Vehicle Control, Compound-DMPA (50 mg/kg), and Alpelisib (50 mg/kg).

  • Formulation: Prepare dosing solutions daily. For example, suspend compounds in 0.5% methylcellulose with 0.2% Tween 80.

  • Administration: Administer the assigned treatment orally via gavage once daily for 21-28 days.

4.3 Monitoring and Endpoints

  • Tumor Measurement: Measure tumors with digital calipers twice weekly.

  • Body Weight: Record animal body weights twice weekly.

  • Clinical Observations: Monitor animals daily for any signs of distress or toxicity.

  • Study Endpoint: The study concludes when control tumors reach a predetermined size (e.g., 2000 mm³) or after the planned treatment duration. Euthanize animals and collect tumors for pharmacodynamic analysis.

Xenograft_Workflow A 1. Cell Culture (MCF-7) B 2. Implantation in Nude Mice A->B C 3. Tumor Growth (150-200 mm³) B->C D 4. Randomization (n=10/group) C->D E 5. Daily Dosing (21 Days) D->E F 6. Bi-weekly Monitoring (Tumor Volume, Body Weight) E->F Continuous G 7. Endpoint Analysis (TGI, PD Markers) E->G F->E

Benchmarking a Novel JAK3 Inhibitor: A Comparative Guide for 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine in Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the novel investigational compound, 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine (hereinafter referred to as "Pyrazolamine-M4"), against current standard-of-care treatments for moderate to severe rheumatoid arthritis (RA). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of immunology and rheumatology.

Introduction: The Evolving Landscape of Rheumatoid Arthritis Treatment

Rheumatoid arthritis is a chronic, systemic autoimmune disease characterized by synovial inflammation, leading to progressive joint destruction, disability, and reduced quality of life.[1][2] The pathophysiology of RA involves a complex interplay of immune cells and pro-inflammatory cytokines.[1] A critical intracellular signaling cascade implicated in this process is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[3][4] Cytokines, upon binding to their receptors, activate associated JAKs, which in turn phosphorylate STAT proteins. These activated STATs then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune responses.[5][6][7]

The development of oral small-molecule JAK inhibitors (jakinibs) has marked a significant advancement in RA therapy, offering an alternative to conventional synthetic and biologic disease-modifying antirheumatic drugs (DMARDs).[8][9] However, the first-generation jakinibs exhibit varying degrees of selectivity across the four members of the JAK family (JAK1, JAK2, JAK3, and TYK2).[10][11] Inhibition of JAK1 and JAK2 has been linked to a broad immunosuppressive effect, which, while therapeutically beneficial, can also lead to off-target effects.[12][13]

JAK3 expression is predominantly restricted to hematopoietic cells and plays a pivotal role in signaling through the common gamma chain (γc), which is a component of the receptors for several interleukins crucial for lymphocyte development and function (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21).[5][10][14] This restricted expression profile makes JAK3 an attractive therapeutic target for autoimmune diseases, with the potential for a more targeted immunomodulatory effect and an improved safety profile.[15]

Pyrazolamine-M4 is a novel, orally bioavailable pyrazole-based compound designed for high selectivity towards the ATP-binding site of JAK3. This guide will benchmark its preclinical profile against established RA treatments, including the csDMARD methotrexate and the broader-spectrum JAK inhibitors tofacitinib, baricitinib, and upadacitinib.

Comparative Mechanism of Action

The therapeutic efficacy of JAK inhibitors in RA stems from their ability to modulate cytokine signaling.[9] However, the specific JAK isoforms they inhibit dictate their broader biological effects.

Pyrazolamine-M4 (Hypothesized Mechanism):

Pyrazolamine-M4 is hypothesized to be a highly selective, ATP-competitive inhibitor of JAK3. By specifically targeting JAK3, it is expected to primarily disrupt the signaling of γc-cytokines, thereby modulating T-cell and Natural Killer (NK) cell function without significantly impacting hematopoietic pathways governed by JAK2.[10][15]

cluster_membrane Cell Membrane receptor γc-family Cytokine Receptor jak1 JAK1 receptor->jak1 Activation jak3 JAK3 receptor->jak3 Activation stat STAT jak1->stat Phosphorylation jak3->stat Phosphorylation cytokine IL-2, IL-4, IL-7, IL-9, IL-15, IL-21 cytokine->receptor Binding pyrazolamine Pyrazolamine-M4 pyrazolamine->jak3 Inhibition p_stat p-STAT dimer STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription (Inflammation, Proliferation) nucleus->gene Modulation

Caption: Hypothesized JAK3-selective inhibition by Pyrazolamine-M4.

Standard Treatments:

  • Methotrexate (csDMARD): The first-line therapy for RA, methotrexate's exact mechanism is not fully elucidated but is thought to involve the inhibition of dihydrofolate reductase and increased adenosine release, leading to anti-inflammatory effects.[16][17] It has a broad, non-targeted immunosuppressive action.

  • Tofacitinib: An oral JAK inhibitor that primarily inhibits JAK1 and JAK3, with some activity against JAK2.[6][18][19] Its action modulates a wider range of cytokines than a purely JAK3-selective inhibitor.[20]

  • Baricitinib: A selective inhibitor of JAK1 and JAK2.[21][22][23] This profile leads to the modulation of signaling for cytokines like IL-6 and IFN-γ.[12]

  • Upadacitinib: A selective inhibitor with a more prominent inhibitory influence on JAK1 compared to JAK2, JAK3, and TYK2.[24][25][26][27]

cluster_membrane Cell Membrane receptor_gamma γc Receptor jak1 JAK1 receptor_gamma->jak1 jak3 JAK3 receptor_gamma->jak3 receptor_other Other Cytokine Receptors receptor_other->jak1 jak2 JAK2 receptor_other->jak2 stat STAT jak1->stat jak2->stat jak3->stat cytokines_gamma γc Cytokines cytokines_gamma->receptor_gamma Binding cytokines_other Other Pro-inflammatory Cytokines (e.g., IL-6, IFN-γ) cytokines_other->receptor_other Binding tofacitinib Tofacitinib tofacitinib->jak1 tofacitinib->jak3 baricitinib Baricitinib baricitinib->jak1 baricitinib->jak2 upadacitinib Upadacitinib upadacitinib->jak1 nucleus Nucleus stat->nucleus gene Gene Transcription nucleus->gene

Caption: Mechanism of action for standard JAK inhibitor treatments in RA.

Comparative Preclinical Efficacy

The following data is presented based on hypothetical, yet plausible, results from standardized preclinical assays.

In Vitro Kinase Inhibition

The inhibitory activity of Pyrazolamine-M4 and comparator compounds against the four JAK isoforms would be determined using biochemical assays.[28] The half-maximal inhibitory concentration (IC50) is a key metric for potency.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)JAK3 Selectivity (vs. JAK1/2)
Pyrazolamine-M4 501501.5 200~33x / 100x
Tofacitinib1.1202.9 63~0.4x / 7x
Baricitinib5.95.7>40053N/A
Upadacitinib4312023004700N/A

Data for standard treatments are illustrative and based on publicly available information. Pyrazolamine-M4 data is hypothetical.

These hypothetical results suggest Pyrazolamine-M4 possesses high potency against JAK3 and significant selectivity over other JAK isoforms, a desirable characteristic for targeted therapy.[10]

Cell-Based Assays

Cell-based assays are crucial for confirming that in vitro kinase inhibition translates to functional effects in a cellular context.[29] Inhibition of cytokine-induced STAT phosphorylation is a common readout.[30]

CompoundIL-2 (JAK1/3) pSTAT5 IC50 (nM)IL-6 (JAK1/2) pSTAT3 IC50 (nM)GM-CSF (JAK2/2) pSTAT5 IC50 (nM)
Pyrazolamine-M4 15 500>1000
Tofacitinib10 90500
Baricitinib25045 70
Upadacitinib10030 350

Data for standard treatments are illustrative. Pyrazolamine-M4 data is hypothetical.

The hypothetical cell-based data support the biochemical profile, showing Pyrazolamine-M4 potently inhibits a JAK1/3-dependent pathway (IL-2) while having significantly less impact on pathways that rely on JAK2.[31]

In Vivo Efficacy in Animal Models of Arthritis

The efficacy of Pyrazolamine-M4 would be evaluated in established rodent models of RA, such as collagen-induced arthritis (CIA) or adjuvant-induced arthritis (AIA).[32][33][34][35][36]

Treatment GroupArthritis Score (Mean ± SEM)Paw Swelling (mm, Mean ± SEM)Histological Joint Damage Score
Vehicle Control10.5 ± 0.82.5 ± 0.23.8 ± 0.3
Pyrazolamine-M4 (30 mg/kg) 3.2 ± 0.4 1.2 ± 0.1 1.1 ± 0.2
Tofacitinib (10 mg/kg)3.5 ± 0.51.3 ± 0.11.3 ± 0.2
Methotrexate (1 mg/kg)6.8 ± 0.61.9 ± 0.22.5 ± 0.3*

*p < 0.05 vs. Vehicle Control. Data is hypothetical.

These hypothetical in vivo results demonstrate that Pyrazolamine-M4 significantly reduces disease activity, paw swelling, and joint damage in an animal model of RA, with efficacy comparable to the established JAK inhibitor tofacitinib at the tested doses.

Experimental Protocols

Protocol 1: In Vitro JAK Kinase Inhibition Assay

This protocol outlines a method to determine the IC50 values of test compounds against JAK enzymes.[28][37]

Objective: To measure the direct inhibitory effect of Pyrazolamine-M4 on the enzymatic activity of recombinant human JAK1, JAK2, JAK3, and TYK2.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, TYK2 enzymes

  • ATP and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compounds (Pyrazolamine-M4 and comparators) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 5 µL of assay buffer containing the respective JAK enzyme.

  • Add 100 nL of the serially diluted test compounds or DMSO (vehicle control) to the wells.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the peptide substrate.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Read luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine IC50 values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

start Start dilute Prepare Serial Dilutions of Test Compounds start->dilute add_enzyme Add JAK Enzyme to 384-well Plate dilute->add_enzyme add_compound Add Test Compounds or DMSO Control add_enzyme->add_compound incubate1 Incubate 15 min (Compound Binding) add_compound->incubate1 add_atp Initiate Reaction: Add ATP + Substrate incubate1->add_atp incubate2 Incubate 60 min (Kinase Reaction) add_atp->incubate2 add_adpglo Stop Reaction & Measure ADP Production (ADP-Glo™ Assay) incubate2->add_adpglo read Read Luminescence add_adpglo->read analyze Calculate % Inhibition & Determine IC50 read->analyze end End analyze->end

Caption: Workflow for the in vitro JAK kinase inhibition assay.

Protocol 2: Phospho-STAT Cell-Based Assay

This protocol details a method to assess the functional inhibition of JAK signaling in human peripheral blood mononuclear cells (PBMCs).[30]

Objective: To measure the effect of Pyrazolamine-M4 on cytokine-induced STAT phosphorylation in a cellular context.

Materials:

  • Cryopreserved human PBMCs

  • RPMI-1640 medium with 10% FBS

  • Cytokines: IL-2, IL-6, GM-CSF

  • Test compounds (Pyrazolamine-M4 and comparators) dissolved in DMSO

  • Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)

  • Fluorochrome-conjugated antibodies against pSTAT5 and pSTAT3

  • Flow cytometer

Procedure:

  • Thaw and rest human PBMCs overnight.

  • Plate the cells in a 96-well U-bottom plate.

  • Pre-incubate the cells with serial dilutions of test compounds or DMSO for 1 hour at 37°C.

  • Stimulate the cells with the appropriate cytokine (e.g., IL-2 for pSTAT5, IL-6 for pSTAT3, GM-CSF for pSTAT5) for 15-30 minutes at 37°C.

  • Fix the cells immediately by adding a fixation buffer.

  • Permeabilize the cells using a permeabilization buffer.

  • Stain the cells with fluorochrome-conjugated anti-pSTAT antibodies.

  • Wash the cells and resuspend in FACS buffer.

  • Acquire data on a flow cytometer.

  • Analyze the median fluorescence intensity (MFI) of the pSTAT signal in the relevant cell population (e.g., lymphocytes).

  • Calculate the percent inhibition relative to the cytokine-stimulated vehicle control and determine IC50 values.

Conclusion and Future Directions

Based on the presented hypothetical preclinical data, 1,3-dimethyl-5-morpholino-1H-pyrazol-4-amine (Pyrazolamine-M4) emerges as a promising, highly selective JAK3 inhibitor. Its potent and selective inhibition of the JAK3/STAT pathway, demonstrated in both biochemical and cellular assays, translates to significant efficacy in a preclinical model of rheumatoid arthritis, comparable to less selective, approved JAK inhibitors.

The key differentiator for Pyrazolamine-M4 is its selectivity for JAK3. This targeted approach holds the potential for a more favorable safety profile by avoiding the broader immunosuppressive and hematological effects associated with JAK1 and JAK2 inhibition.[10] Further investigation is warranted to fully characterize its off-target effects, pharmacokinetic and pharmacodynamic properties, and long-term safety in more advanced preclinical models. These studies will be critical in determining its potential as a next-generation, best-in-class treatment for rheumatoid arthritis and other autoimmune disorders.

References

  • Janus kinase 3 inhibitor. (n.d.). In Wikipedia. Retrieved January 17, 2026.
  • Flanagan, M. E., et al. (2010). The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis.
  • Markham, A. (2017). Baricitinib for the treatment of rheumatoid arthritis. Drugs in R&D, 17(3), 359-366.
  • Gao, Y., et al. (2015). Clinical endpoint sensitivity in rheumatoid arthritis: modeling and simulation. Journal of Pharmacokinetics and Pharmacodynamics, 42(5), 521-531.
  • Patsnap. (2025, March 7). What is the mechanism of action of Baricitinib?
  • Głuszko, P., et al. (2018). Tofacitinib in the treatment of patients with rheumatoid arthritis: position statement of experts of the Polish Society for Rheumatology.
  • Patsnap. (2024, June 21). What are JAK3 inhibitors and how do they work?
  • Patsnap. (2024, July 17). What is the mechanism of Tofacitinib Citrate?
  • Parmentier, J. M., et al. (2018). Upadacitinib: Mechanism of action, clinical, and translational science.
  • Arthritis Foundation. (n.d.).
  • van Riel, P. L., et al. (1995). Endpoint measures in rheumatoid arthritis clinical trials: group summary and individual patient analysis.
  • Patsnap. (2024, July 17). What is the mechanism of Baricitinib?
  • Genovese, M. C. (2016). Baricitinib in rheumatoid arthritis: evidence-to-date and clinical potential. Therapeutic Advances in Musculoskeletal Disease, 8(5), 183-193.
  • KnowledgeDose. (2023, December 19).
  • Pharmacy Freak. (2025, July 3). Mechanism of Action of Tofacitinib (Xeljanz).
  • Patel, M., & Khan, M. A. (2023). Baricitinib. In StatPearls.
  • Patsnap. (2025, March 7). What is the mechanism of action of Upadacitinib hemihydrate?
  • Janus kinase inhibitor. (n.d.). In Wikipedia. Retrieved January 17, 2026.
  • ResearchGate. (n.d.).
  • Parmentier, J. M., et al. (2018). Upadacitinib: Mechanism of action, clinical, and translational science.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro JAK3 Inhibition Assays.
  • BellBrook Labs. (2021, July 27).
  • Hospital for Special Surgery. (n.d.).
  • National Health Service. (n.d.).
  • Smolen, J. S., et al. (2007). Clinical trials of new drugs for the treatment of rheumatoid arthritis: focus on early disease.
  • Versus Arthritis. (n.d.). Upadacitinib.
  • WebMD. (2024, August 19). Rheumatoid Arthritis (RA)
  • Holmdahl, R., et al. (2017). Animal Models of Rheumatoid Arthritis (I): Pristane-Induced Arthritis in the Rat. Journal of Visualized Experiments, (121), 55459.
  • Yue, Y., et al. (2022). How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates. Frontiers in Immunology, 13, 895311.
  • Mayo Clinic. (2025, April 9).
  • Drugs.com. (2025, July 15). What are JAK inhibitors and how do they work?
  • Yue, Y., et al. (2022). How to Model Rheumatoid Arthritis in Animals: From Rodents to Non-Human Primates. Frontiers in Immunology, 13, 895311.
  • JAK-STAT signaling pathway. (n.d.). In Wikipedia. Retrieved January 17, 2026.
  • Al-Mughales, J. A., et al. (2022). Animal Models in Rheumatoid Arthritis: Is There a Correlation Between Autoantibodies in Human Pathology and Animal Models? International Journal of Molecular Sciences, 23(21), 13303.
  • Kannan, K., et al. (2005). Animal models of rheumatoid arthritis and their relevance to human disease.
  • Clark, J. D., et al. (2014). Basic Mechanisms of JAK Inhibition.
  • Roskoski, R. Jr. (2016). Janus kinase (JAK) inhibitors in the treatment of inflammatory and neoplastic diseases. Pharmacological Research, 111, 784-803.
  • ClinChoice. (n.d.).
  • Kim, Y., et al. (2011). A receptor-independent, cell-based JAK activation assay for screening for JAK3-specific inhibitors. Journal of Biomolecular Screening, 16(5), 548-556.
  • Touma, Z., et al. (2018). Exploring the effect on primary endpoints in trials testing targeted therapy interventions for rheumatoid arthritis. RMD Open, 4(2), e000723.
  • Schwartz, D. M., et al. (2016). JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. Nature Reviews Drug Discovery, 15(1), 79-94.
  • Norman, P. (2011). Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Drug News & Perspectives, 24(7), 437-446.
  • BellBrook Labs. (n.d.).
  • Chimalapati, S., et al. (2017). JAK inhibition as a therapeutic strategy for immune and inflammatory diseases. Journal of Experimental Medicine, 214(7), 1889-1904.
  • ResearchGate. (n.d.). JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects.
  • Lucet, I. S., et al. (2012). In Vitro JAK Kinase Activity and Inhibition Assays. In Methods in Molecular Biology (Vol. 827, pp. 23-34). Humana Press.
  • Selleck Chemicals. (n.d.). JAK Inhibition | JAK Inhibitor Review.
  • Traves, P. G., et al. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib.
  • Di Paolo, J., et al. (2022). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Immunology, 13, 989311.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.